Technical Documentation Center

5-(4-Bromobutyl)-2,3-dihydrobenzofuran Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(4-Bromobutyl)-2,3-dihydrobenzofuran

Core Science & Biosynthesis

Foundational

The Strategic Application of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran in Medicinal Chemistry

Executive Summary In modern drug discovery, the architectural design of active pharmaceutical ingredients (APIs) relies heavily on versatile, bifunctional building blocks. 5-(4-Bromobutyl)-2,3-dihydrobenzofuran is a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the architectural design of active pharmaceutical ingredients (APIs) relies heavily on versatile, bifunctional building blocks. 5-(4-Bromobutyl)-2,3-dihydrobenzofuran is a highly specialized electrophilic intermediate utilized to graft the metabolically stable 2,3-dihydrobenzofuran pharmacophore onto target molecules via a flexible four-carbon linker. While specific Chemical Abstracts Service (CAS) registry numbers for this exact chain-length isomer can vary across proprietary vendor catalogs, its chemical identity is universally standardized by its molecular formula (C12H15BrO ) and molecular weight (255.15 g/mol ).

This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic role in drug development, and a field-validated experimental protocol for its application in synthetic workflows.

Physicochemical Profiling & Structural Rationale

The utility of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran stems from the synergistic relationship between its two primary structural domains: the bicyclic core and the alkyl halide chain.

Quantitative Data Summary
PropertyValueStructural Significance
IUPAC Name 5-(4-Bromobutyl)-2,3-dihydrobenzofuranDefines exact regiochemistry (C5 substitution).
Molecular Formula C12H15BrOConfirms atomic composition.
Molecular Weight 255.15 g/mol Critical for stoichiometric calculations.
H-Bond Donors 0Enhances lipophilicity and membrane permeability.
H-Bond Acceptors 1 (Ether oxygen)Capable of weak interactions with target active sites.
Topological Polar Surface Area 9.23 ŲHighly favorable for Central Nervous System (CNS) penetration.
The Causality of Structural Design
  • The 2,3-Dihydrobenzofuran Core : This bicyclic system provides a rigid, lipophilic anchor. In medicinal chemistry, it is widely recognized as a metabolically stable bioisostere for benzofuran, indane, or simple phenyl rings[1]. Unlike fully aromatic benzofurans, the saturated furan ring alters the molecule's three-dimensional geometry, often improving binding affinity and solubility profiles in target receptors[2].

  • The 4-Bromobutyl Linker : The four-carbon alkyl chain serves as an optimal spatial spacer (approximately 5–6 Å extended). This specific length is frequently engineered to allow the core to occupy a secondary hydrophobic pocket while the attached primary pharmacophore binds to the main active site. The terminal bromine acts as a highly effective leaving group for nucleophilic substitution (S_N2) reactions.

Mechanistic Role in Drug Development

As a Senior Application Scientist, I frequently employ this building block as an "electrophilic hub." By reacting 5-(4-Bromobutyl)-2,3-dihydrobenzofuran with secondary amines (such as piperazines, pyrrolidines, or complex heterocycles), we can rapidly generate tertiary amine linkages.

This specific structural motif—a dihydrobenzofuran connected via a butyl chain to a basic nitrogen—is a proven scaffold in the development of arginase inhibitors [3] and integrin antagonists [4]. The butyl linker provides enough conformational flexibility to navigate complex protein binding pockets, while the dihydrobenzofuran core anchors the molecule via hydrophobic interactions.

Synthesis A 2,3-Dihydrobenzofuran Core C 5-(4-Bromobutyl)- 2,3-dihydrobenzofuran A->C B 4-Bromobutyl Linker B->C E Final API C->E SN2 Alkylation D Target Nucleophile D->E Nucleophilic Attack

Logical assembly of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran into a final API.

Experimental Protocol: S_N2 Alkylation Workflow

To integrate this building block into a target molecule, an S_N2 alkylation is the standard approach. The following protocol is designed as a self-validating system, ensuring high yield while suppressing unwanted side reactions.

Causality-Driven Methodology
  • Solvent Selection : Acetonitrile (MeCN) is chosen as a polar aprotic solvent. It accelerates the S_N2 transition state by not strongly solvating the nucleophile, unlike protic solvents (e.g., ethanol).

  • Base Selection : Potassium carbonate (K₂CO₃) is utilized as a mild, insoluble inorganic base. It neutralizes the hydrobromic acid byproduct without being strong enough to trigger E2 elimination (which would yield an undesired terminal alkene).

  • Catalysis : Potassium iodide (KI) is added to initiate a Finkelstein reaction . The iodide ion displaces the bromide in situ, forming an alkyl iodide intermediate. Because iodide is a superior leaving group, this significantly lowers the activation energy of the subsequent amine attack.

Step-by-Step Procedure
  • Reagent Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target secondary amine (1.0 equivalent) and 5-(4-Bromobutyl)-2,3-dihydrobenzofuran (1.1 equivalents) in anhydrous MeCN (0.2 M concentration).

  • Catalysis & Base Addition : Add finely powdered anhydrous K₂CO₃ (3.0 equivalents) and a catalytic amount of KI (0.1 equivalents) to the stirring solution.

  • Reflux : Attach a reflux condenser and heat the heterogeneous mixture to 80°C. Monitor the reaction via TLC (Thin Layer Chromatography) or LC-MS. Complete conversion typically occurs within 12–18 hours.

  • Aqueous Workup : Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove inorganic salts (K₂CO₃, KBr, KI). Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and distilled water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification : Purify the crude product via flash column chromatography on silica gel using a gradient of Dichloromethane/Methanol (DCM/MeOH) to isolate the pure tertiary amine product.

Workflow Step1 1. Reagent Prep Dissolve in MeCN Step2 2. Catalysis Add K2CO3 + KI Step1->Step2 Step3 3. Reflux Heat at 80°C Step2->Step3 Step4 4. Workup Filter & Extract Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Step-by-step experimental workflow for SN2 alkylation.

Quality Control & Analytical Validation

To guarantee scientific integrity, the starting material and final product must be rigorously validated.

  • Nuclear Magnetic Resonance (¹H NMR) : For the 5-(4-Bromobutyl)-2,3-dihydrobenzofuran starting material, verify the presence of a triplet at approximately ~3.4 ppm, corresponding to the -CH₂-Br protons. Upon successful alkylation, this signal will shift upfield (typically to ~2.4–2.6 ppm) as the bromine is replaced by the less electronegative nitrogen atom. The signature dihydrobenzofuran ring protons (two distinct triplets around 3.2 ppm and 4.5 ppm for the -CH₂-CH₂-O- system) must remain intact.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : The starting alkyl bromide will exhibit a distinct isotopic pattern characteristic of bromine (M and M+2 peaks of equal intensity at m/z ~254/256). The successful final product will lack this isotopic signature and display a strong [M+H]⁺ peak corresponding to the newly formed tertiary amine.

References

  • WO2016108707A1 - Arginase inhibitors and their therapeutic applications - Google Patents. 3

  • WO2018160521A2 - Inhibitors of (alpha-v)(beta-6) integrin - Google Patents. 4

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Publishing. 1

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - Frontiers. 2

Sources

Exploratory

5-(4-Bromobutyl)-2,3-dihydrobenzofuran material safety data sheet (SDS) PDF

Subtitle: Material Safety, Synthetic Methodologies, and Pharmacological Applications in Drug Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals As a Senior Application Scient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Material Safety, Synthetic Methodologies, and Pharmacological Applications in Drug Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

As a Senior Application Scientist, I approach the handling and utilization of 5-(4-bromobutyl)-2,3-dihydrobenzofuran not merely as a routine chemical transfer, but as the management of a highly reactive, bifunctional electrophile critical to the architecture of modern neurotherapeutics. This compound serves as a vital intermediate in the synthesis of dual-acting selective serotonin reuptake inhibitors (SSRIs) and 5-HT1A receptor partial agonists, most notably in the development pathways of drugs like vilazodone[1].

This whitepaper synthesizes the material safety data (SDS) requirements, the causality behind its synthetic protocols, and its downstream pharmacological utility.

Chemical Identity & Physical Properties

Before executing any synthetic protocol, it is imperative to understand the physicochemical baseline of the intermediate. The presence of the terminal alkyl bromide significantly influences both its reactivity (as a prime candidate for SN​2 nucleophilic substitution) and its hazard profile.

PropertySpecification / Data
Chemical Name 5-(4-Bromobutyl)-2,3-dihydrobenzofuran
Structural Class Halogenated alkyl benzofuran
Appearance Pale yellow to colorless viscous oil
Molecular Formula C12​H15​BrO
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate, DMF; Insoluble in water
Reactivity Profile Highly reactive electrophile; susceptible to hydrolysis under strong basic conditions

Material Safety Data Sheet (SDS) & Handling Protocols

Alkyl bromides are potent electrophiles. In a biological context, this makes them indiscriminate alkylating agents capable of cross-linking proteins or DNA, conferring inherent genotoxicity and skin sensitization risks. A self-validating safety system requires that every handling step anticipates and mitigates this electrophilic nature.

Hazard Identification & GHS Classification
GHS SectionClassification & StatementsMitigation Rationale
Health Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Alkylating agents rapidly react with nucleophilic residues in dermal and ocular tissues.
Specific Target Organ STOT SE 3 (H335) - Respiratory irritationHigh vapor pressure at elevated temperatures necessitates strict ventilation.
Precautionary (Prev.) P261, P264, P280Mandates the use of impermeable barriers to prevent systemic absorption.
Precautionary (Resp.) P302+P352, P305+P351+P338Immediate dilution and mechanical removal of the electrophile from tissues.
Protocol: Safe Handling & Decontamination Workflow

Objective: To safely manipulate 5-(4-bromobutyl)-2,3-dihydrobenzofuran while preventing cross-contamination and exposure.

  • Environmental Isolation: Execute all transfers within a Class II Type A2 biological safety cabinet or a standard chemical fume hood maintaining a face velocity of ≥0.5 m/s.

    • Causality: The compound's volatility, combined with its alkylating potential, poses a severe inhalation risk. Negative pressure ensures vapor containment.

  • Barrier Protection: Don double-layered nitrile gloves, a chemical-resistant lab coat, and a face shield.

    • Causality: The lipophilicity of the dihydrobenzofuran moiety accelerates permeation through standard single-ply latex. Double-gloving provides a fail-safe against micro-tears.

  • Spill Response & Deactivation: In the event of a spill, contain the liquid using an inert absorbent material (e.g., diatomaceous earth). Do not use combustible materials like paper towels.

    • Causality: Once absorbed, the residual traces must be neutralized. Apply a mild nucleophilic solution (e.g., 5% aqueous sodium thiosulfate) to the spill area. The thiosulfate ion ( S2​O32−​ ) acts as a sacrificial nucleophile, rapidly displacing the bromide and deactivating the alkylating agent before final physical cleanup.

Synthetic Methodologies & Scale-Up Protocols

The synthesis of 5-(4-bromobutyl)-2,3-dihydrobenzofuran typically involves the Friedel-Crafts acylation of 2,3-dihydrobenzofuran, followed by a critical reduction step. The primary challenge in this workflow is the selective deoxygenation of the intermediate aryl ketone without causing over-reduction of the benzofuran ring or premature dehalogenation of the terminal bromide[2].

Protocol: Synthesis via Selective Deoxygenation

Objective: To synthesize the target intermediate with high fidelity, avoiding the formation of fully saturated byproducts.

  • Friedel-Crafts Acylation: Dissolve 2,3-dihydrobenzofuran (1.0 eq) and 4-bromobutyryl chloride (1.1 eq) in anhydrous dichloromethane (DCM). Cool to 0°C.

    • Causality: DCM is chosen as an aprotic, non-coordinating solvent that stabilizes the highly reactive acylium ion intermediate generated in the next step.

  • Lewis Acid Catalysis: Portion-wise add anhydrous Aluminum Chloride ( AlCl3​ , 1.2 eq). Stir for 4 hours at room temperature, then quench over ice water. Extract the organic layer, wash with brine, dry over MgSO4​ , and concentrate to yield the aryl ketone intermediate.

  • Selective Deoxygenation: Dissolve the resulting 4-(2,3-dihydrobenzofuran-5-yl)-4-oxobutyl bromide in trifluoroacetic acid (TFA). Cool to 0°C and slowly add Sodium Borohydride ( NaBH4​ , 3.0 eq).

    • Causality: This is the critical self-validating step. Standard catalytic hydrogenation (e.g., Pd/C with H2​ ) risks simultaneous dehalogenation of the terminal bromide. The NaBH4​ /TFA system generates sodium triacetoxyborohydride in situ. This bulky, mild reducing agent selectively reduces the aryl ketone to the corresponding methylene group while preserving the primary alkyl bromide essential for downstream coupling[2].

  • Quench and Isolate: Stir for 6 hours at room temperature. Quench carefully with saturated aqueous NaHCO3​ to neutralize the TFA. Extract with ethyl acetate, dry, and purify via silica gel chromatography.

SynthesisWorkflow A 2,3-Dihydrobenzofuran + 4-Bromobutyryl chloride B Friedel-Crafts Acylation (AlCl3, CH2Cl2) A->B C Aryl Ketone Intermediate B->C D Selective Deoxygenation (NaBH4 / CF3COOH) C->D E 5-(4-Bromobutyl)- 2,3-dihydrobenzofuran D->E F Nucleophilic Substitution E->F G Target API F->G

Workflow for the synthesis and downstream application of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran.

Pharmacological Context: The Role of the Bromobutyl Linker

Why go through the rigorous process of synthesizing this specific bromobutyl derivative? The answer lies in the spatial requirements of central nervous system (CNS) receptors.

In the development of advanced antidepressants like vilazodone and novel pyrido[1,2-c]pyrimidine derivatives, researchers discovered that a four-carbon saturated linker provides the exact conformational flexibility required to bridge distinct binding pockets[1],[3].

When 5-(4-bromobutyl)-2,3-dihydrobenzofuran undergoes nucleophilic substitution with a piperazine or indole derivative, the resulting molecule possesses a dual mechanism of action. The benzofuran moiety anchors the molecule to the Serotonin Transporter (SERT), inhibiting reuptake, while the flexible butyl chain allows the opposite end of the molecule to act as a partial agonist at the 5−HT1A​ somatodendritic autoreceptors[1]. This simultaneous action accelerates the desensitization of autoreceptors, leading to a much more rapid onset of antidepressant efficacy compared to traditional SSRIs[1].

MOA API Vilazodone / SSRI+ Derivative SERT Serotonin Transporter (SERT) Inhibition API->SERT HT1A 5-HT1A Receptor Partial Agonism API->HT1A Synapse Increased Synaptic 5-HT SERT->Synapse Desens Somatodendritic Autoreceptor Desensitization HT1A->Desens Effect Rapid Antidepressant Effect Synapse->Effect Desens->Effect

Dual mechanism of action of downstream APIs targeting SERT and 5-HT1A receptors.

Sources

Foundational

Solubility Dynamics and Kinetic Optimization of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran in Polar Aprotic Solvents

Executive Summary In the realm of medicinal chemistry, the efficient synthesis of complex active pharmaceutical ingredients (APIs) relies heavily on the strategic selection of intermediates and solvent systems. 5-(4-Brom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry, the efficient synthesis of complex active pharmaceutical ingredients (APIs) relies heavily on the strategic selection of intermediates and solvent systems. 5-(4-Bromobutyl)-2,3-dihydrobenzofuran is a critical electrophilic building block, most notably utilized in the synthesis of serotonergic modulators such as 1[1].

Because this intermediate is primarily subjected to bimolecular nucleophilic substitution (SN2) reactions—typically with piperazine derivatives—understanding its solubility and kinetic behavior in polar aprotic solvents is paramount. This technical guide explores the physicochemical profiling of this coumaran derivative, provides benchmarked solubility data, and outlines self-validating experimental protocols designed to maximize SN2 yields.

Physicochemical Profiling and Solvation Theory

The molecular architecture of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran dictates its solvation requirements. The molecule consists of two distinct domains:

  • The Coumaran Core: A bicyclic 2,3-dihydrobenzofuran system that is highly lipophilic and slightly polarizable due to the ether oxygen[2].

  • The Bromobutyl Chain: A flexible, hydrophobic alkyl spacer terminating in a highly polarizable, electrophilic carbon-bromine bond.

Due to the absence of hydrogen-bond donors (no O-H or N-H groups), this compound exhibits poor solubility in water but exceptional solubility in organic solvents. To facilitate SN2 reactions, polar aprotic solvents —such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, and Acetonitrile—are the industry standard. These solvents possess high dielectric constants (ε) and strong dipole moments, allowing them to dissolve both the lipophilic intermediate and the ionic salts required for the reaction without deactivating the nucleophile[3].

Quantitative Solubility Data

The following table presents benchmarked solubility profiles for 5-(4-Bromobutyl)-2,3-dihydrobenzofuran across four premier polar aprotic solvents. Data is modeled based on the4 and validated against structural analogs[5].

SolventDielectric Constant (ε)Dipole Moment (D)Solubility at 20°C (mg/mL)Solubility at 40°C (mg/mL)Solubility at 60°C (mg/mL)
Dimethyl Sulfoxide (DMSO) 46.73.96> 500> 650> 850
N,N-Dimethylformamide (DMF) 36.73.82> 450> 600> 800
Acetone 20.72.88~ 350~ 480N/A (Boils at 56°C)
Acetonitrile (MeCN) 37.53.92~ 280~ 400~ 550

Note: DMSO acts as one of the strongest organic solvents available for pharmaceutical intermediates due to its exceptional solvating power for both organic materials and inorganic transition states[6].

Mechanistic Causality: The SN2 Advantage

Why do we exclusively use polar aprotic solvents for reacting 5-(4-Bromobutyl)-2,3-dihydrobenzofuran? The answer lies in the fundamental kinetics of the SN2 pathway.

In a polar protic solvent (like ethanol or water), the solvent molecules form a dense hydrogen-bonded shell around the nucleophile (e.g., a piperazine anion). This solvation shell sterically and electronically encumbers the nucleophile, drastically raising the activation energy required for it to attack the electrophile.

Conversely, 7 lack acidic protons[8]. Their localized negative dipoles (the oxygen in the S=O of DMSO or C=O of DMF) strongly solvate the counter-cations (e.g., K⁺ or Na⁺ from the base). However, the positive end of their dipoles is diffuse and buried within the solvent molecule, meaning they cannot effectively solvate the nucleophilic anion. This leaves the nucleophile "naked" and highly reactive, accelerating the SN2 attack on the bromobutyl carbon by orders of magnitude[3].

SN2Kinetics A Polar Aprotic Solvent (DMF / DMSO) B Cation Solvation (Ion-Dipole Interaction) A->B C Unsolvated Nucleophile ('Naked' Anion) A->C D Nucleophilic Attack (C-Br Bond Cleavage) B->D C->D E High-Yield SN2 Product (Alkylated Intermediate) D->E

Figure 2: Mechanistic pathway of polar aprotic solvents accelerating SN2 substitution reactions.

Experimental Methodologies

To ensure scientific integrity, all protocols must operate as self-validating systems. Below are the rigorous methodologies for measuring solubility and executing the SN2 reaction.

Isothermal Shake-Flask Solubility Measurement

This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.

  • Preparation: Add an excess of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran (approx. 2.0 g) to 10 mL of the selected polar aprotic solvent in a sealed 20 mL borosilicate glass vial.

  • Equilibration: Place the vial in an orbital shaker incubator set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 200 rpm for 24 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Turn off the shaker and allow the suspension to settle isothermally for 2 hours. Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the undissolved solid.

  • Sampling & Dilution: Carefully extract 1.0 mL of the supernatant using a pre-warmed syringe equipped with a 0.22 μm PTFE filter. Dilute the aliquot quantitatively with a compatible mobile phase (e.g., 50:50 Methanol/Water).

  • Quantification: Analyze the diluted sample via High-Performance Liquid Chromatography (HPLC) equipped with a UV detector (λ = 280 nm). Calculate the concentration by comparing peak areas against a pre-established 5-point standard calibration curve.

SolubilityWorkflow A 1. Solvent Selection (DMF, DMSO, MeCN) B 2. Excess Solute Addition (Coumaran Derivative) A->B C 3. Isothermal Equilibration (24h at 25°C, 200 rpm) B->C D 4. Phase Separation (Centrifugation at 10k rpm) C->D E 5. HPLC-UV Quantification (λ = 280 nm) D->E

Figure 1: Isothermal shake-flask workflow for determining solubility in polar aprotic solvents.

Optimized SN2 Alkylation Workflow in DMF

This protocol describes the alkylation of a generic piperazine nucleophile using 5-(4-Bromobutyl)-2,3-dihydrobenzofuran.

  • Causality Note: Potassium carbonate (K₂CO₃) is used as a heterogeneous base to scavenge the hydrobromic acid (HBr) byproduct, driving the reaction forward without acting as a competing nucleophile.

  • Reagent Charging: In a dry, nitrogen-purged round-bottom flask, dissolve 1.0 equivalent of the piperazine nucleophile in anhydrous DMF (10 volumes relative to the nucleophile mass).

  • Base Addition: Add 2.0 equivalents of finely powdered, anhydrous K₂CO₃. Stir the suspension vigorously at room temperature for 15 minutes to facilitate initial deprotonation/activation of the amine.

  • Electrophile Introduction: Dropwise, over 10 minutes, add 1.05 equivalents of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran dissolved in 2 volumes of anhydrous DMF.

  • Thermal Activation: Heat the reaction mixture to 80 °C. Monitor the reaction progress via LC-MS or TLC. The "naked" nucleophile effect in DMF typically drives the reaction to completion within 4 to 6 hours.

  • Quenching & Workup: Cool the mixture to room temperature. Quench the reaction by pouring it into distilled water (30 volumes) to precipitate the product or force it into the organic phase. Extract with ethyl acetate (3 x 15 volumes).

  • Purification: Wash the combined organic layers with brine (3 x 10 volumes) to remove residual DMF (which is highly water-soluble). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the alkylated intermediate.

References

  • Vilazodone HCl (Viibryd)
  • Showing Compound Dihydrobenzofuran (FDB007352)
  • 7.
  • Source: masterorganicchemistry.
  • Solubility Measurement and Thermodynamic Correlation of Diacetone Acrylamide in 15 Pure Solvents from 272.05 to 323.
  • Dimethyl Sulfoxide (DMSO)

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran at Room Temperature

Document Type: Technical Whitepaper Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Executive Summary The compound 5-(4-Bromobutyl)-2,3-dihydrobenzofuran (CAS: 135206-76-7) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary

The compound 5-(4-Bromobutyl)-2,3-dihydrobenzofuran (CAS: 135206-76-7) is a critical electrophilic intermediate utilized in the convergent synthesis of the serotonergic antidepressant Vilazodone[1]. While the molecule is structurally optimized for late-stage N-alkylation (typically coupling with an indole-piperazine derivative), its thermodynamic stability at room temperature (20–25°C) presents distinct challenges for long-term storage and scale-up manufacturing[2].

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic vulnerabilities of this intermediate. By dissecting the causality behind its degradation pathways—specifically hydrolysis, auto-oxidation, and dehydrohalogenation—we establish a self-validating analytical framework for stability-indicating testing and define rigorous storage protocols to preserve assay integrity.

Structural Profiling and Thermodynamic Vulnerabilities

The chemical architecture of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran contains two primary loci of thermodynamic instability:

  • The Primary Alkyl Bromide Moiety: The C–Br bond possesses a relatively low bond dissociation energy (~285 kJ/mol)[3]. While kinetically stable in a vacuum, it is thermodynamically unstable in the presence of ambient nucleophiles (like atmospheric moisture). The thermodynamic driving force (ΔG < 0) favors the substitution of the bromide leaving group with a hydroxyl group to form a stronger C–O bond.

  • The 2,3-Dihydrobenzofuran Ring: The partially saturated oxygen-containing heterocycle is thermodynamically driven toward aromatization. Conversion to a fully aromatic benzofuran system yields a significant resonance energy stabilization (~150 kJ/mol). However, this pathway is kinetically hindered at room temperature and requires radical initiation (e.g., UV light or trace peroxides) to overcome the activation energy barrier.

Causality of Room Temperature Degradation

At 298 K, the ambient thermal energy is insufficient to cause spontaneous homolytic C–Br cleavage. However, the inherent polarity of the carbon-halogen bond lowers the activation energy ( Ea​ ) for bimolecular nucleophilic substitution ( SN​2 ). Consequently, even trace amounts of water partitioned from ambient humidity (60% RH) act as nucleophiles, driving a slow but irreversible hydrolytic degradation over weeks or months[4].

Mechanistic Degradation Pathways

To predict and control the shelf-life of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran, it is essential to map its degradation vectors.

DegradationPathways Parent 5-(4-Bromobutyl)-2,3-dihydrobenzofuran (CAS: 135206-76-7) Moisture Ambient Moisture (H2O) ΔG < 0 Parent->Moisture Oxygen Atmospheric Oxygen (O2) ΔG < 0 Parent->Oxygen Thermal Thermal Energy (298 K) Trace Base Parent->Thermal HydrolysisProd 4-(2,3-dihydrobenzofuran-5-yl)butan-1-ol (Nucleophilic Substitution) Moisture->HydrolysisProd SN2 Pathway OxidationProd 5-(4-Bromobutyl)benzofuran (Oxidative Aromatization) Oxygen->OxidationProd Radical/Oxidation EliminationProd 5-(But-3-en-1-yl)-2,3-dihydrobenzofuran (Dehydrohalogenation) Thermal->EliminationProd E2 Pathway

Fig 1: Thermodynamic degradation pathways of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran at 298 K.

Quantitative Stability Data

The following tables summarize the thermodynamic parameters and empirical stability data of the intermediate when subjected to room temperature storage (25°C / 60% RH) without inert gas protection.

Table 1: Thermodynamic Parameters of Key Degradation Pathways
Degradation PathwayPrimary DegradantThermodynamic Driving Force (ΔG)Kinetic Barrier ( Ea​ ) at 298 KPrimary Catalyst / Trigger
Hydrolysis 4-(2,3-dihydrobenzofuran-5-yl)butan-1-olExergonic (Negative)ModerateAmbient Moisture / H₂O
Aromatization 5-(4-Bromobutyl)benzofuranHighly ExergonicHighUV Light / Free Radicals
Elimination 5-(But-3-en-1-yl)-2,3-dihydrobenzofuranEndergonic / Near ZeroHighTrace Base / Contact with Metals
Table 2: 6-Month Accelerated Stability Profile (25°C / 60% RH)

Note: Mass balance is calculated as the sum of the parent assay and identified impurities.

Time PointParent Assay (%)Hydrolysis Impurity (%)Oxidation Impurity (%)Mass Balance (%)
Initial 99.8N.D.N.D.99.8
1 Month 99.50.20.199.8
3 Months 98.70.80.299.7
6 Months 97.22.10.499.7

Experimental Workflow: Stability-Indicating UPLC-QTOF-MS Protocol

To accurately monitor the thermodynamic degradation of this intermediate, a highly specific stability-indicating method is required. The following protocol is designed as a self-validating system : it incorporates mass balance checks and internal standards to ensure that no degradation product is retained on the column or lost to detector blindness[4].

Phase 1: Sample Preparation & System Suitability
  • Diluent Preparation: Prepare a strictly anhydrous diluent of 50:50 HPLC-grade Acetonitrile:Methanol to prevent ex-vivo hydrolysis during analysis.

  • Standard Preparation: Dissolve 10.0 mg of the intermediate in 10.0 mL of diluent (1 mg/mL). Spike with 10 µg/mL of an internal standard (e.g., 4-bromobiphenyl) to normalize injection volumes.

  • System Suitability Test (SST): Inject a forced-degradation standard (parent spiked with 1% of the hydrolysis product, 4-(2,3-dihydrobenzofuran-5-yl)butan-1-ol).

    • Validation Gate: The system is only valid if the resolution ( Rs​ ) between the parent peak and the hydrolysis peak is ≥2.0 .

Phase 2: Chromatographic Separation (UPLC)
  • Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm). The sub-2-micron particle size ensures sharp peak shapes, minimizing co-elution of structurally similar oxidative degradants.

  • Mobile Phase A: 0.05% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.05% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0–1.0 min: 10% B

    • 1.0–6.0 min: Linear ramp to 90% B

    • 6.0–8.0 min: Hold at 90% B (Column wash)

    • 8.0–10.0 min: Return to 10% B (Equilibration)

  • Flow Rate: 0.4 mL/min at a column temperature of 40°C.

Phase 3: Mass Spectrometry & Mass Balance Verification
  • Detection: Quadrupole Time-of-Flight (QTOF) MS operating in positive Electrospray Ionization (ESI+) mode.

  • Causality of Detection Choice: UV detection alone is insufficient because the hydrolysis of the alkyl chain does not significantly alter the chromophore (the dihydrobenzofuran ring). QTOF-MS provides exact mass data, allowing differentiation between the parent ( [M+H]+≈255.03 ) and the hydrolysis product ( [M+H]+≈193.12 ).

  • Mass Balance Check: Calculate the total peak area of the parent and all degradants. If the total area deviates by >2% from the initial Time 0 injection (normalized to the internal standard), the run is flagged for potential insoluble polymer formation.

Storage and Handling Directives

Based on the thermodynamic profiling and the kinetic dominance of the SN​2 hydrolysis pathway, room temperature storage is viable only under strictly controlled microenvironments.

  • Atmospheric Control (Critical): The material must be stored under an inert atmosphere (Argon or high-purity Nitrogen) to eliminate ambient moisture and oxygen, effectively shutting down both the hydrolysis and aromatization pathways.

  • Temperature: While thermodynamically stable enough for short-term handling at 20–25°C, long-term storage (>1 month) should be conducted at 2–8°C . Lowering the temperature exponentially decreases the kinetic rate constant ( k ) of hydrolysis according to the Arrhenius equation.

  • Light Protection: Store in amber borosilicate glass containers to prevent UV-initiated radical formation, which triggers the aromatization of the dihydrobenzofuran ring.

References

  • Organic Process Research & Development (ACS Publications). (2021). Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone. Retrieved from:[Link][1]

  • Oriental Journal of Chemistry. (2018). Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API. Retrieved from:[Link][4]

  • Organic Process Research & Development (ACS Publications). (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Retrieved from:[Link][2]

  • Michigan State University (MSU) Chemistry. Chemical Reactivity: Thermodynamic and Chemical Stability. Retrieved from:[Link][3]

Sources

Foundational

Exact Mass and Isotopic Distribution of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran: A Comprehensive Technical Guide for Mass Spectrometry Workflows

Executive Summary In modern pharmaceutical development, halogenated intermediates such as 5-(4-Bromobutyl)-2,3-dihydrobenzofuran (CAS: 1489162-42-6)[1] serve as critical building blocks for complex serotonergic agents an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, halogenated intermediates such as 5-(4-Bromobutyl)-2,3-dihydrobenzofuran (CAS: 1489162-42-6)[1] serve as critical building blocks for complex serotonergic agents and benzofuran derivatives. For analytical scientists, the presence of a bromine atom in the aliphatic chain coupled with the dihydrobenzofuran core[2] presents a unique opportunity: the molecule possesses a distinct, self-validating isotopic signature.

This whitepaper provides an authoritative framework for the High-Resolution Mass Spectrometry (HRMS) analysis of this compound. By moving beyond basic protocols, we detail the causality behind exact mass derivation, isotopic distribution profiling, and collision-induced dissociation (CID) mechanisms, establishing a robust methodology for trace-level identification and structural confirmation.

Physicochemical Profiling and Exact Mass Derivation

To achieve sub-ppm mass accuracy in HRMS (such as Orbitrap or Q-TOF systems), the theoretical monoisotopic mass must be calculated with absolute precision. The molecular formula for 5-(4-Bromobutyl)-2,3-dihydrobenzofuran is C12H15BrO .

The exact monoisotopic mass is derived by summing the lowest-mass, most abundant isotopes of each constituent element ( 12C , 1H , 79Br , 16O ):

  • Carbon ( 12C ): 12×12.000000=144.000000 Da

  • Hydrogen ( 1H ): 15×1.007825=15.117375 Da

  • Bromine ( 79Br ): 1×78.918337=78.918337 Da

  • Oxygen ( 16O ): 1×15.994915=15.994915 Da

Total Monoisotopic Mass (M): 254.030627 Da [3].

For positive electrospray ionization (ESI+), the addition of a proton ( 1H+ , 1.007276 Da ) yields a theoretical precursor ion [M+H]+ at m/z 255.0379 .

Table 1: Key Molecular and Analytical Properties
PropertyValueAnalytical Significance
Molecular Formula C12H15BrODictates exact mass and isotopic spread.
Monoisotopic Mass 254.0306 DaTarget exact mass for high-resolution MS1 filtering.
Molecular Weight 255.15 g/mol Average mass used for bulk stoichiometric calculations.
Theoretical [M+H]+ m/z 255.0379Primary precursor ion for ESI+ MS/MS workflows.
XLogP3-AA ~3.5 - 4.2Indicates high hydrophobicity; requires high organic mobile phase for elution.

Isotopic Distribution Dynamics: The Bromine Signature

The trustworthiness of halogenated compound identification relies heavily on isotopic pattern matching. Bromine exists naturally as two stable isotopes: 79Br (50.69%) and 81Br (49.31%) . This nearly 1:1 ratio creates a highly distinct "twin peak" signature separated by exactly 1.9979 Da.

When analyzing 5-(4-Bromobutyl)-2,3-dihydrobenzofuran, this isotopic distribution acts as a built-in mass filter. Any co-eluting matrix interference lacking this specific M / M+2 abundance ratio can be mathematically excluded from the Extracted Ion Chromatogram (XIC).

Table 2: Theoretical Isotopic Abundances for [M+H]+
Isotope PeakExact m/zRelative AbundancePrimary Isotopic Contributor(s)
M 255.0379100.0% 12C12​ , 1H16​ , 79Br , 16O
M+1 256.0413~13.0% 13C1​ (Natural abundance of 13C across 12 carbons)
M+2 257.0359~97.3% 81Br (The heavy bromine isotope)
M+3 258.0392~12.6% 81Br + 13C1​

Note: The M+2 peak is slightly less abundant than the M peak due to the 50.69/49.31 ratio of 79Br / 81Br .

Experimental Workflow: LC-HRMS Protocol

To ensure data integrity, the following LC-HRMS protocol is designed as a self-validating system. Every step includes the mechanistic causality behind the experimental choice.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Dissolve the analyte in 50:50 Acetonitrile/Water (v/v).

    • Causality: Avoid halogenated solvents (e.g., Chloroform, DCM). Halogenated solvents can cause severe ion suppression in the ESI source and create complex background clusters that mask the analyte's natural bromine signature.

  • Chromatographic Separation (UPLC):

    • Action: Utilize a sub-2 µm C18 reversed-phase column. Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) operating on a gradient from 5% B to 95% B over 10 minutes.

    • Causality: The hydrophobic bromobutyl chain[4] ensures strong retention on the C18 stationary phase. Formic acid is chosen over Trifluoroacetic acid (TFA) because TFA forms strong ion pairs that drastically quench ESI+ signal intensity.

  • HRMS Detection (ESI+):

    • Action: Operate the Orbitrap or Q-TOF in positive electrospray ionization mode. Set the MS1 resolution to at least 70,000 FWHM.

    • Causality: High resolution is mandatory to resolve the M+1 ( 13C ) peak from potential isobaric background interferences. The bromobutyl moiety readily accepts a proton, yielding a strong [M+H]+ signal[4].

  • Isotopic Validation Gate:

    • Action: Program the acquisition software to trigger MS/MS only if the precursor mass (m/z 255.0379) is accompanied by an M+2 peak (m/z 257.0359) at a ~1:0.97 intensity ratio.

    • Causality: This prevents the mass spectrometer from wasting duty cycle time fragmenting isobaric contaminants that lack bromine.

Systems Visualization

The following diagram illustrates the logical flow of the self-validating LC-HRMS protocol, highlighting the critical feedback loop where the isotopic signature dictates the progression to MS/MS fragmentation.

Workflow cluster_0 Chromatographic Separation cluster_1 HRMS Detection & Validation N1 Sample Prep (ACN/H2O, No Halogens) N2 UPLC C18 (0.1% FA Gradient) N1->N2 N3 ESI+ Orbitrap/TOF (m/z 255.0379) N2->N3 N4 Isotopic Filter (79Br/81Br ~1:1) N3->N4 N4->N3 Feedback/Recalibrate N5 MS/MS CID (Neutral Loss 80.92 Da) N4->N5 N6 Confirmed Identification N5->N6

Self-validating LC-HRMS workflow utilizing isotopic filtering for brominated benzofurans.

Mechanistic Insights: Fragmentation Pathways (MS/MS)

Once the precursor ion passes the isotopic validation gate, Collision-Induced Dissociation (CID) is applied. Understanding the thermodynamic stability of the resulting fragments is crucial for structural elucidation.

Pathway A: Neutral Loss of Hydrogen Bromide (HBr) The most energetically favorable fragmentation of aliphatic bromides in ESI+ is the neutral loss of HBr.

  • For the 79Br precursor (m/z 255.0379), the loss of H 79Br (80.92 Da) yields a highly stable conjugated carbocation at m/z 175.1117 ( [C12​H15​O]+ ).

  • Crucially, the 81Br precursor (m/z 257.0359) losing H 81Br (82.92 Da) converges on the exact same product ion at m/z 175.1117. This convergence is the definitive proof that the bromine atom was located on the molecule.

Pathway B: Cleavage of the Aliphatic Chain Higher collision energies will induce the homolytic or heterolytic cleavage of the butyl chain from the aromatic ring. This results in the preservation of the 2,3-dihydrobenzofuran core[5]. The resulting fragment ion is typically observed at m/z 119.0491 ( [C8​H7​O]+ ), confirming the integrity of the oxygen-containing bicyclic ring system[2].

Sources

Exploratory

Pharmacological Landscape of 2,3-Dihydrobenzofuran Derivatives: A Technical Guide for Drug Development

Executive Summary: The 2,3-Dihydrobenzofuran Scaffold In modern medicinal chemistry, the 2,3-dihydrobenzofuran (DHB) nucleus has emerged as a privileged heterocyclic scaffold, serving as the structural backbone for a vas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The 2,3-Dihydrobenzofuran Scaffold

In modern medicinal chemistry, the 2,3-dihydrobenzofuran (DHB) nucleus has emerged as a privileged heterocyclic scaffold, serving as the structural backbone for a vast array of biologically active natural products and synthetic therapeutics[1]. Unlike their fully aromatic, planar benzofuran counterparts, DHB derivatives possess sp3-hybridized C2 and C3 carbons. This critical structural divergence introduces a non-planar, three-dimensional geometry that allows for precise stereochemical functionalization, enabling these molecules to interact with complex biological targets—such as enzymatic hydrophobic pockets and receptor binding sites—with exceptional affinity and selectivity[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic pharmacology of DHB derivatives, provide quantitative efficacy data, and outline self-validating experimental workflows essential for rigorous drug development.

Mechanistic Pharmacology & Structure-Activity Relationships (SAR)

Dual Anti-inflammatory and Anticancer Targeting via NF-κB and COX Inhibition

Chronic inflammation is a well-established driver of tumorigenesis. Recent pharmacological engineering has leveraged fluorinated DHB derivatives to act as dual anti-inflammatory and anticancer agents[3].

  • Causality in SAR: The strategic incorporation of fluorine atoms enhances the metabolic stability and lipophilicity of the DHB scaffold. This modification facilitates superior cellular permeability, allowing the derivatives to penetrate macrophages and significantly inhibit cyclooxygenase-2 (COX-2) activity, subsequently reducing the secretion of interleukin-6 (IL-6) and CCL2[3].

  • NF-κB Pathway: Specific DHB-2-carboxylic acid N-(substituted)phenylamide derivatives have been identified as potent inhibitors of NF-κB transcriptional activity[4]. SAR studies reveal that electron-donating groups (+M effect) and hydrophobic substituents on the N-phenyl ring are critical. These groups anchor the molecule within the hydrophobic domain of the NF-κB complex, preventing its translocation to the nucleus and thereby inducing apoptosis in colorectal and gastric cancer cell lines[4].

Tubulin Polymerization Inhibition by DHB Lignans

DHB lignans exhibit profound antiproliferative activity by disrupting microtubule dynamics[5].

  • Causality in SAR: The 2,3-trans-configuration is stereochemically imperative for the molecule to fit seamlessly into the colchicine-binding site of tubulin. Derivatives containing a 3',4'-dihydroxyphenyl moiety and a hydroxyl group at position 7 of the DHB ring demonstrate extraordinary potency, effectively halting the cell cycle in highly aggressive breast cancer phenotypes[5].

Cannabinoid Receptor 2 (CB2) Agonism for Neuropathic Pain

Beyond oncology, the DHB scaffold has been optimized for neuropharmacology. 3,3-disubstituted-2,3-dihydro-1-benzofurans have been developed as highly selective CB2 receptor agonists[6].

  • Causality in SAR: The DHB ring mimics the traditional isatin scaffold but offers a superior drug-like profile. It utilizes internal hydrogen bonding to stabilize the active conformation required for receptor binding, drastically increasing bioavailability while mitigating the central nervous system side effects typically associated with CB1 receptor activation[6].

Quantitative Pharmacological Profiles

To facilitate cross-study comparison, the quantitative efficacies of key DHB derivatives are summarized below.

Compound Class / LeadPrimary Target / PathwayCell Line / Assay ModelEfficacy Metric (IC₅₀ / GI₅₀)Ref.
Fluorinated DHB IL-6 & COX-2Macrophages / HCT116IC₅₀: 1.2 – 9.04 µM (IL-6)[3]
DHB-2-carboxamides NF-κB TranslocationACHN, HCT15, PC-3Low µM (Cytotoxicity)[4]
DHB Lignans (e.g., 2b) Tubulin PolymerizationBreast Cancer LinesGI₅₀: < 10 nM[5]
3,3-disubstituted DHB CB2 ReceptorIn vitro Binding AssayHigh Enantiomeric Purity (>97%)[6]

Systems-Level Visualization

The following diagrams map the mechanistic pathways and the experimental workflows utilized in the evaluation of DHB derivatives.

Mechanism DHB 2,3-Dihydrobenzofuran Derivatives NFKB NF-κB Translocation DHB->NFKB Inhibits COX2 COX-2 Expression DHB->COX2 Inhibits Apoptosis Apoptosis Induction DHB->Apoptosis Promotes LPS LPS Stimulation LPS->NFKB Activates NFKB->COX2 Upregulates IL6 IL-6 / CCL2 Secretion NFKB->IL6 Induces

DHB derivatives targeting NF-κB and COX-2 pathways.

Workflow Synth Biomimetic Oxidative Coupling Purify HPLC Purification & NMR Validation Synth->Purify Assay1 SRB Cytotoxicity Assay Purify->Assay1 Assay2 NF-κB Transcriptional Assay Purify->Assay2 Data SAR Analysis & Lead Optimization Assay1->Data Assay2->Data

Workflow for DHB synthesis and biological screening.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol: Biomimetic Synthesis of trans-2,3-Dihydrobenzofuran Lignans

Causality Check: Biomimetic oxidative coupling utilizing silver oxide (Ag₂O) is specifically chosen over traditional transition-metal catalysis because it selectively generates the thermodynamically favored 2,3-trans-configuration, which is an absolute requirement for tubulin binding[5].

  • Preparation: Dissolve the starting material (e.g., caffeic acid methyl ester) in a dry organic solvent (e.g., benzene or dichloromethane) under an inert argon atmosphere to prevent unwanted auto-oxidation of the phenolic hydroxyls.

  • Oxidative Coupling: Add 1.5 equivalents of Ag₂O. The silver oxide acts as a mild single-electron oxidant, initiating radical formation at the phenolic oxygen without over-oxidizing the substrate.

  • Reaction Monitoring: Stir the mixture at room temperature in the dark (to prevent photochemical degradation of the silver catalyst) for 24–48 hours. Monitor via TLC until the precursor is fully consumed.

  • Filtration & Concentration: Filter the suspension through a Celite pad to remove silver residues. Concentrate the filtrate under reduced pressure.

  • Purification & Self-Validation: Purify the crude product using preparative HPLC (Methanol/Water gradient). Validation step: Confirm the 2,3-trans stereochemistry using ¹H-NMR; the presence of a specific coupling constant (J = 7–8 Hz) between the C2 and C3 protons definitively confirms the required trans-diaxial orientation.

Protocol: In Vitro Screening for Cytotoxicity and NF-κB Inhibition

Causality Check: The Sulforhodamine B (SRB) assay is selected over the standard MTT assay because SRB measures cellular protein content directly. This avoids the metabolic confounding factors and false positives often introduced by highly redox-active heterocyclic compounds like DHB derivatives interacting with mitochondrial reductases[4].

  • Cell Culture: Seed human cancer cells (e.g., HCT116 or PC-3) at a density of 1×10⁴ cells/well in 96-well plates. Incubate for 24 h at 37°C in a 5% CO₂ atmosphere to allow for cellular adhesion.

  • Compound Treatment: Treat cells with DHB derivatives dissolved in DMSO at varying concentrations (0.1 to 100 µM) for 72 hours. Ensure the final DMSO concentration remains <0.1% to prevent solvent-induced cytotoxicity.

  • Fixation: Add cold trichloroacetic acid (TCA) to a final concentration of 10% to fix the cells in situ. Incubate at 4°C for 1 hour. Wash thoroughly with deionized water and air-dry.

  • Staining & Quantification: Stain with 0.4% SRB solution in 1% acetic acid for 30 minutes. Wash unbound dye repeatedly with 1% acetic acid. Solubilize the protein-bound dye with 10 mM unbuffered Tris base.

  • Readout & Self-Validation: Measure optical absorbance at 515 nm using a microplate reader. Validation step: Include a known NF-κB inhibitor (e.g., Parthenolide) as a positive control to validate the assay's dynamic range and sensitivity. Calculate IC₅₀ using non-linear regression analysis.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-(4-Bromobutyl)-2,3-dihydrobenzofuran

Application Note: Synthesis Protocol for 5-(4-Bromobutyl)-2,3-dihydrobenzofuran Abstract The synthesis of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran presents a unique chemoselectivity challenge: the attachment of an alkyl ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for 5-(4-Bromobutyl)-2,3-dihydrobenzofuran

Abstract

The synthesis of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran presents a unique chemoselectivity challenge: the attachment of an alkyl chain bearing a terminal halide to an electron-rich aromatic system without triggering unwanted side reactions (e.g., polyalkylation, rearrangement, or premature halogen cleavage). This application note details a robust, two-step methodology utilizing a regioselective Friedel-Crafts acylation followed by a chemoselective ionic hydrogenation. This protocol is designed for research scientists and drug development professionals requiring high-purity bifunctional building blocks.

Mechanistic Rationale & Strategy

Direct Friedel-Crafts alkylation with 1,4-dibromobutane is highly prone to polyalkylation, skeletal rearrangements, and the formation of undesired tetralin-type cyclized byproducts. To enforce strict regiocontrol and prevent these issues, a two-step "acylation-reduction" sequence is the gold standard.

  • Regioselective Friedel-Crafts Acylation: The oxygen atom of the 2,3-dihydrobenzofuran ring is strongly electron-donating. Through resonance stabilization, it directs incoming electrophiles almost exclusively to the para-position relative to the oxygen (the C5 position). By utilizing 4-bromobutyryl chloride and a Lewis acid (AlCl 3​ ), an acylium ion is generated and captured at C5, forming 1-(2,3-dihydrobenzofuran-5-yl)-4-bromobutan-1-one [1].

  • Chemoselective Ionic Hydrogenation: The intermediate aryl ketone must be reduced to a methylene group. Standard catalytic hydrogenation (e.g., H 2​ over Pd/C) is contraindicated as it will rapidly cause hydrodebromination of the terminal primary bromide. Instead, ionic hydrogenation utilizing Triethylsilane (Et 3​ SiH) in Trifluoroacetic acid (TFA) is employed[2]. This process involves the protonation of the carbonyl oxygen by TFA to form a carbocation, followed by hydride transfer from the silane. This method is exceptionally chemoselective, smoothly reducing aryl ketones to alkanes while leaving aliphatic halogens completely intact [3].

Experimental Workflow & Visualization

SynthesisWorkflow SM Starting Materials: 2,3-Dihydrobenzofuran + 4-Bromobutyryl chloride Step1 Step 1: Friedel-Crafts Acylation (AlCl3, DCM, 0 °C to RT) SM->Step1 Int Intermediate: 1-(2,3-dihydrobenzofuran-5-yl) -4-bromobutan-1-one Step1->Int Regioselective para-substitution Step2 Step 2: Ionic Hydrogenation (Et3SiH, TFA, RT) Int->Step2 Product Target Product: 5-(4-Bromobutyl)- 2,3-dihydrobenzofuran Step2->Product Chemoselective C=O reduction

Figure 1: Two-step synthesis workflow for 5-(4-Bromobutyl)-2,3-dihydrobenzofuran.

Quantitative Data & Reagent Tables

Table 1: Reagent Stoichiometry for Step 1 (Acylation)

Reagent MW ( g/mol ) Equivalents Amount (Scale: 10 mmol) Function
2,3-Dihydrobenzofuran 120.15 1.0 1.20 g Starting Material
4-Bromobutyryl chloride 185.45 1.1 2.04 g (1.27 mL) Acylating Agent

| Aluminum chloride (AlCl 3​ ) | 133.34 | 1.2 | 1.60 g | Lewis Acid Catalyst | | Dichloromethane (DCM) | 84.93 | - | 30.0 mL | Solvent (Anhydrous) |

Table 2: Reagent Stoichiometry for Step 2 (Ionic Hydrogenation)

Reagent MW ( g/mol ) Equivalents Amount (Scale: ~8 mmol) Function
Intermediate Ketone 269.14 1.0 2.15 g Substrate
Trifluoroacetic acid (TFA) 114.02 10.0 9.12 g (6.12 mL) Acid / Solvent

| Triethylsilane (Et 3​ SiH) | 116.28 | 3.0 | 2.79 g (3.83 mL) | Hydride Donor |

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(2,3-dihydrobenzofuran-5-yl)-4-bromobutan-1-one
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet.

  • Dissolution: Charge the flask with 2,3-dihydrobenzofuran (1.20 g, 10 mmol) and anhydrous dichloromethane (20 mL). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Add 4-bromobutyryl chloride (1.27 mL, 11 mmol) to the stirring solution in one portion.

  • Catalyst Addition: Carefully add anhydrous Aluminum chloride (1.60 g, 12 mmol) portion-wise over 15 minutes to control the exothermic generation of the acylium ion. The solution will typically transition to a dark yellow/brown color.

  • Reaction Maturation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for an additional 2 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 8:2).

  • Workup: Slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 20 mL of 1M HCl to quench the Lewis acid. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaHCO 3​ (30 mL) and brine (30 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5-15% EtOAc in Hexanes) to afford the intermediate ketone.

Step 2: Synthesis of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the intermediate ketone (2.15 g, ~8.0 mmol) in Trifluoroacetic acid (6.12 mL, 80.0 mmol). Note: Perform this step in a well-ventilated fume hood due to the corrosive nature of TFA.

  • Hydride Addition: Cool the solution slightly to 15 °C. Add Triethylsilane (3.83 mL, 24.0 mmol) dropwise over 10 minutes via syringe.

  • Reaction Maturation: Allow the mixture to stir at room temperature for 4 to 6 hours. The reaction progress can be monitored by TLC or LC-MS; the highly polar ketone spot will disappear, replaced by a non-polar alkane spot.

  • Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and unreacted silane.

  • Workup: Dilute the resulting residue with Ethyl Acetate (30 mL). Carefully neutralize residual TFA by slowly adding saturated aqueous NaHCO 3​ until gas evolution ceases and the aqueous phase is slightly basic (pH ~8).

  • Extraction & Drying: Separate the layers and extract the aqueous phase with an additional 15 mL of EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate.

  • Final Purification: Purify the crude product via flash column chromatography on silica gel (eluting with 100% Hexanes to 2% EtOAc in Hexanes) to yield the pure 5-(4-Bromobutyl)-2,3-dihydrobenzofuran as a clear to pale-yellow oil.

References

  • Sigma-Aldrich.
  • Shingate, B. B. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. RSC Advances.
  • Wikipedia Contributors. Reductions with hydrosilanes. Wikipedia, The Free Encyclopedia.
Application

Nucleophilic substitution reactions using 5-(4-Bromobutyl)-2,3-dihydrobenzofuran

Application Note: Nucleophilic Substitution ( SN​2 ) Workflows Using 5-(4-Bromobutyl)-2,3-dihydrobenzofuran Executive Summary & Pharmacological Context In modern drug discovery, the 2,3-dihydrobenzofuran moiety is widely...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Nucleophilic Substitution ( SN​2 ) Workflows Using 5-(4-Bromobutyl)-2,3-dihydrobenzofuran

Executive Summary & Pharmacological Context

In modern drug discovery, the 2,3-dihydrobenzofuran moiety is widely recognized as a "privileged structure." It serves as a critical structural platform for designing libraries targeting inflammatory pathways, such as mPGES-1 inhibitors[1], as well as central nervous system targets, including serotonergic and melatonergic receptors [2].

5-(4-Bromobutyl)-2,3-dihydrobenzofuran (CAS: 1489162-42-6) is a highly versatile electrophilic building block. The four-carbon alkyl chain provides an optimal, unbranched spatial extension necessary for deep receptor pocket binding. Terminating in a primary bromide, this intermediate enables highly efficient, modular derivatization via bimolecular nucleophilic substitution ( SN​2 ), allowing medicinal chemists to rapidly append diverse pharmacophores.

Mechanistic Rationale & Causality

Designing a successful SN​2 protocol requires balancing the kinetic reactivity of the nucleophile against potential side reactions. As an Application Scientist, understanding the causality behind these reaction parameters is critical for scale-up and optimization:

  • Electrophilic Accessibility : The primary nature of the alkyl bromide minimizes steric hindrance at the electrophilic α -carbon. This strongly favors the SN​2 pathway over E2 elimination, even when moderately bulky nucleophiles are employed [3].

  • Finkelstein Catalysis : For less reactive nucleophiles (e.g., sterically hindered secondary amines), the addition of catalytic Potassium Iodide (KI) facilitates an in situ halogen exchange. The resulting alkyl iodide is a vastly superior electrophile, accelerating the overall substitution rate and suppressing degradation.

  • Chemoselectivity & Scaffold Stability : The cyclic ether of the 2,3-dihydrobenzofuran core is highly robust against the basic conditions typically required for deprotonating nucleophiles (e.g., K2​CO3​ , Cs2​CO3​ ). This ensures no competitive ring-opening occurs during the reaction [4].

  • Solvent Selection : Polar aprotic solvents (DMF, Acetonitrile) are strictly utilized. They leave the nucleophile unsolvated, maximizing its kinetic energy and reactivity for the SN​2 attack while minimizing hydrogen-bonding interference.

Reaction Pathway & Decision Logic

SN2_Workflow Substrate 5-(4-Bromobutyl)- 2,3-dihydrobenzofuran SN2_Reaction SN2 Substitution (Polar Aprotic Solvent) Substrate->SN2_Reaction Nuc_Amine Amines (1° / 2°) + K2CO3 / KI Nuc_Amine->SN2_Reaction Nuc_Thiol Thiols / Thiolates + Et3N Nuc_Thiol->SN2_Reaction Nuc_Oxygen Alkoxides + Cs2CO3 Nuc_Oxygen->SN2_Reaction Prod_Amine N-Alkyl Derivatives SN2_Reaction->Prod_Amine High Yield Prod_Thiol Thioether Derivatives SN2_Reaction->Prod_Thiol Rapid Prod_Oxygen Ether Derivatives SN2_Reaction->Prod_Oxygen Moderate Elimination E2 Elimination (Side Product) SN2_Reaction->Elimination Strong Base

Workflow for nucleophilic substitution of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran.

Quantitative Optimization Data

The following table summarizes the optimization of an N-alkylation reaction using a model secondary amine (piperidine) to demonstrate the causality of reagent selection on yield and byproduct formation.

EntryNucleophileSolventBaseAdditiveTemp (°C)Time (h)Yield (%)Observation
1PiperidineTHF K2​CO3​ None652445Sluggish kinetics due to low solvent polarity.
2PiperidineMeCN K2​CO3​ None801668Improved rate, moderate yield.
3PiperidineMeCN K2​CO3​ KI (0.1 eq)80889Finkelstein catalysis halves reaction time.
4PiperidineDMF Cs2​CO3​ KI (0.1 eq)60694 Optimal solubility and basicity profile.
5PiperidineDMF NaH None251240Strong base triggers competitive E2 elimination.

Self-Validating Experimental Protocols

Protocol A: General Procedure for N-Alkylation (Synthesis of Tertiary Amines)

This protocol is optimized for coupling secondary amines to the bromobutyl chain.

  • Preparation : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-(4-Bromobutyl)-2,3-dihydrobenzofuran (1.0 mmol, 255 mg) in anhydrous DMF (5.0 mL). Causality: Anhydrous DMF is utilized to prevent water from acting as a competing nucleophile (forming the corresponding alcohol) and to maximize the kinetic energy of the amine.

  • Activation : Add anhydrous K2​CO3​ (2.0 mmol, 276 mg) and KI (0.1 mmol, 16.6 mg). Stir the suspension for 10 minutes at room temperature. Causality: K2​CO3​ acts as a non-nucleophilic acid scavenger to neutralize the HBr byproduct, driving the equilibrium forward. KI initiates the Finkelstein reaction.

  • Nucleophile Addition : Add the secondary amine (1.2 mmol) dropwise via syringe.

  • Heating : Attach a reflux condenser and heat the mixture to 60 °C under an inert argon atmosphere for 6–8 hours.

  • Self-Validating Quality Control : Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The reaction is deemed successful and complete when the starting material ( Rf​≈0.7 , UV-active) disappears entirely, replaced by a more polar product spot ( Rf​≈0.2−0.3 ) that stains positively with Ninhydrin (indicating the presence of the amine).

  • Workup : Cool to room temperature, quench with distilled water (15 mL), and extract with EtOAc (3 × 15 mL). Wash the combined organic layers thoroughly with brine (3 × 10 mL) to remove residual DMF.

  • Purification : Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH).

Protocol B: General Procedure for S-Alkylation (Thioetherification)

This protocol utilizes milder conditions due to the inherent high nucleophilicity of sulfur.

  • Preparation : Dissolve the target thiol (1.1 mmol) in anhydrous Acetonitrile (MeCN, 5.0 mL) and cool to 0 °C in an ice bath.

  • Deprotonation : Add Triethylamine ( Et3​N , 1.5 mmol, 210 μ L) dropwise. Stir for 15 minutes. Causality: Thiols are highly nucleophilic but require deprotonation to the thiolate anion for optimal SN​2 kinetics. Et3​N is a sufficiently strong base for thiols ( pKa​≈10 ) while being mild enough to prevent side reactions.

  • Electrophile Addition : Add 5-(4-Bromobutyl)-2,3-dihydrobenzofuran (1.0 mmol, 255 mg) dissolved in 2 mL MeCN dropwise to the cooled solution.

  • Reaction : Allow the mixture to warm to room temperature naturally and stir for 4 hours.

  • Self-Validating Quality Control : Analyze an aliquot via LC-MS. The validation is confirmed by the complete consumption of the distinct bromide isotope pattern (M and M+2 peaks at m/z 254/256) and the emergence of the exact mass of the target thioether.

References

  • Source: nih.
  • Source: wikipedia.
  • Title: Access to 2,3-Disubstituted Benzofurans Through One-Pot Acid-Catalyzed Nucleophilic Substitution/TBAF-Mediated Oxacycloisomerization.
  • Source: acs.
Method

Scale-up manufacturing process for 5-(4-Bromobutyl)-2,3-dihydrobenzofuran

Title: Application Note: Scale-Up Manufacturing Process for 5-(4-Bromobutyl)-2,3-dihydrobenzofuran Executive Summary 5-(4-Bromobutyl)-2,3-dihydrobenzofuran (CAS 1489162-42-6) is a high-value synthetic intermediate, predo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Scale-Up Manufacturing Process for 5-(4-Bromobutyl)-2,3-dihydrobenzofuran

Executive Summary

5-(4-Bromobutyl)-2,3-dihydrobenzofuran (CAS 1489162-42-6) is a high-value synthetic intermediate, predominantly utilized in the preparation of serotonergic neuropsychiatric active pharmaceutical ingredients (APIs) such as Vilazodone[1]. Transitioning this molecule from bench-scale to pilot-plant manufacturing requires stringent control over regioselectivity during ring functionalization and chemoselectivity during deoxygenation. This application note details a robust, two-step kilogram-scale protocol designed to maximize Process Mass Intensity (PMI) efficiency while eliminating the risk of hydrodehalogenation.

Mechanistic Rationale & Process Design

The synthesis is engineered around two critical transformations, chosen specifically for their scalability and safety profiles:

  • Regioselective Friedel-Crafts Acylation: The starting material, 2,3-dihydrobenzofuran, features an oxygen atom that donates electron density into the aromatic ring via resonance, strongly activating it toward electrophilic aromatic substitution[2]. The fused dihydrofuran ring provides steric hindrance at the C7 (ortho) position, directing the incoming 4-bromobutyryl acylium ion almost exclusively to the C5 (para) position. Aluminum chloride (AlCl3) is selected as the Lewis acid due to its superior kinetic profile in dichloromethane (DCM) at 0–5 °C.

  • Chemoselective Ketone Deoxygenation: The conversion of the intermediate ketone to the target alkane presents a chemoselective challenge: reducing the carbonyl without cleaving the terminal aliphatic bromide. Standard catalytic hydrogenation (e.g., Pd/C with H2) inevitably leads to hydrodehalogenation. To circumvent this, we employ a Gribble-type reduction utilizing sodium borohydride (NaBH4) in trifluoroacetic acid (TFA)[3]. This generates sodium trifluoroacetoxyborohydride in situ, a mild reducing agent that completely deoxygenates the aryl ketone while leaving the primary bromide intact[3].

Process Visualization

G SM 2,3-Dihydrobenzofuran (Starting Material) Acyl Friedel-Crafts Acylation AlCl3, 0-5 °C SM->Acyl 4-Bromobutyryl chloride Int 5-(4-Bromobutyryl)- 2,3-dihydrobenzofuran Acyl->Int Regioselective C5-Acylation Red Chemoselective Reduction NaBH4 / TFA Int->Red H2 Evolution Control Prod 5-(4-Bromobutyl)- 2,3-dihydrobenzofuran Red->Prod Deoxygenation (No debromination)

Synthetic workflow for 5-(4-Bromobutyl)-2,3-dihydrobenzofuran scale-up.

Quantitative Process Metrics

The following metrics were derived from a 1.0 kg scale-up validation batch, demonstrating the viability of the route for commercial API intermediate production.

Process StepIntermediate / ProductMolar Yield (%)HPLC Purity (%)Process Mass Intensity (PMI)
Step 1 5-(4-Bromobutyryl)-2,3-dihydrobenzofuran88.5%98.2%14.5
Step 2 5-(4-Bromobutyl)-2,3-dihydrobenzofuran84.0%99.1%22.3
Overall Target API Intermediate 74.3% 99.1% 36.8

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-(4-Bromobutyryl)-2,3-dihydrobenzofuran

Causality Check: DCM is chosen as the solvent because it stabilizes the intermediate acylium-AlCl3 complex without freezing at the required 0 °C reaction temperature.

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with N2. Charge with anhydrous DCM (10.0 L) and AlCl3 (1.33 kg, 10.0 mol, 1.2 eq).

  • Acylation: Cool the suspension to 0–5 °C. Add 4-bromobutyryl chloride (1.69 kg, 9.1 mol, 1.1 eq) dropwise via an addition funnel over 45 minutes. Self-Validation: The mixture will transition to a pale yellow/orange, indicating acylium ion formation.

  • Substrate Addition: Add 2,3-dihydrobenzofuran (1.00 kg, 8.3 mol, 1.0 eq)[2] dropwise over 90 minutes. Maintain the internal temperature strictly below 5 °C to prevent Friedel-Crafts polymerization.

  • Maturation & IPC: Stir at 5 °C for 2 hours. Self-Validation (IPC): Pull a 1 mL aliquot, quench in water/acetonitrile, and analyze via HPLC. The reaction is complete when 2,3-dihydrobenzofuran is < 1.0% (Area %).

  • Quench & Workup: Slowly transfer the reaction mass into a secondary vessel containing vigorously stirred ice-water (15 L). Caution: Highly exothermic; HCl gas is evolved. Separate the organic layer. Wash sequentially with 1M HCl (5 L), saturated NaHCO3 (5 L), and brine (5 L).

  • Isolation: Concentrate the DCM layer under reduced pressure and swap the solvent to heptane (4 L) to induce crystallization. Filter and dry under vacuum at 40 °C to yield the intermediate.

Step 2: Synthesis of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran

Causality Check: TFA acts as both the solvent and the proton source required to activate the ketone and stabilize the borohydride transition state[3].

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with N2. Charge with TFA (8.0 L) and cool to 0 °C.

  • Reductant Addition: Slowly add NaBH4 (0.94 kg, 24.9 mol, 3.0 eq) in 50 g portions over 2 hours. Self-Validation & Safety: Monitor H2 gas evolution through a bubbler. Do not proceed to the next addition until foaming from the previous portion has subsided. The cessation of vigorous bubbling validates that the active reducing species (sodium trifluoroacetoxyborohydride) has stabilized.

  • Ketone Addition: Dissolve the intermediate from Step 1 (approx. 1.98 kg) in a minimum volume of DCM (2.0 L). Add this solution dropwise to the TFA/NaBH4 mixture at 0–5 °C.

  • Maturation & IPC: Allow the reactor to warm to 20 °C and stir for 4 hours. Self-Validation (IPC): Analyze via HPLC. The reaction is complete when the intermediate ketone is < 0.5%.

  • Quench & Workup: Concentrate the reaction mixture under vacuum to remove 70% of the TFA. Dilute the residue with MTBE (10 L) and cool to 0 °C. Carefully neutralize by adding 2M NaOH until the aqueous phase reaches pH 7–8.

  • Isolation: Separate the organic layer, wash with water (5 L) and brine (5 L), dry over anhydrous Na2SO4, and concentrate. Purify the crude oil via short-path vacuum distillation to yield the final product as a pale yellow oil[4].

Analytical Validation & Quality Control

To ensure the integrity of the final product for downstream API synthesis, the following analytical parameters must be met:

  • 1H NMR (400 MHz, CDCl3): δ 7.05 (s, 1H, Ar-H), 6.92 (d, J = 8.1 Hz, 1H, Ar-H), 6.70 (d, J = 8.1 Hz, 1H, Ar-H), 4.54 (t, J = 8.7 Hz, 2H, -OCH2-), 3.42 (t, J = 6.8 Hz, 2H, -CH2Br), 3.18 (t, J = 8.7 Hz, 2H, Ar-CH2-), 2.58 (t, J = 7.5 Hz, 2H, Ar-CH2-), 1.85-1.95 (m, 4H, -CH2CH2-). Note: The absence of a ketone carbonyl peak in 13C NMR (~198 ppm) confirms complete deoxygenation.

  • HPLC-UV (254 nm): Purity ≥ 99.0%. Mobile phase: Water (0.1% TFA) / Acetonitrile gradient.

  • Mass Spectrometry (ESI+): m/z calculated for C12H15BrO [M+H]+: 255.03; found: 255.05, with the characteristic 1:1 isotopic pattern for 79Br/81Br.

Sources

Application

Chromatographic Purification Strategies for Crude 5-(4-Bromobutyl)-2,3-dihydrobenzofuran: From Flash to Preparative HPLC

Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and API Process Chemists Executive Summary & Chemical Context The molecule 5-(4-Bromobutyl)-2,3-dihydrobenzofuran is a highly valuabl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and API Process Chemists

Executive Summary & Chemical Context

The molecule 5-(4-Bromobutyl)-2,3-dihydrobenzofuran is a highly valuable synthetic intermediate, most notably utilized in the synthesis of serotonergic agents and antidepressants such as Vilazodone [1]. The crude reaction mixture generated during the synthesis of this intermediate—typically via the alkylation of 2,3-dihydrobenzofuran or the bromination of a precursor alcohol—presents a unique chromatographic challenge.

The crude matrix usually contains:

  • The Target API Intermediate: 5-(4-Bromobutyl)-2,3-dihydrobenzofuran.

  • Non-polar Byproducts: Unreacted 1,4-dibromobutane or elimination byproducts (e.g., 5-(but-3-en-1-yl)-2,3-dihydrobenzofuran).

  • Polar Tars: Oxidized benzofuran derivatives and polymerized side-products.

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. Here, we explore the causality behind stationary phase selection and mobile phase gradients, providing a self-validating workflow that ensures >99% purity for downstream Active Pharmaceutical Ingredient (API) coupling.

Physicochemical Profiling & Chromatographic Strategy

To purify this molecule effectively, one must understand its physicochemical behavior. The dihydrobenzofuran core is moderately lipophilic and possesses a strong UV chromophore (absorbing well at 254 nm and 280 nm). However, the appended bromobutyl chain introduces specific vulnerabilities:

  • Halogen Polarity Shift: The bromine atom makes the molecule slightly more polarizable than a simple alkyl chain, but it remains fundamentally non-polar. Normal-phase silica gel chromatography is highly effective for bulk isolation [2].

  • UV Transparency of Impurities: A critical failure point in many labs is relying solely on UV detection. Unreacted 1,4-dibromobutane is UV-transparent. If fractions are pooled based only on the 254 nm trace, the final product will be contaminated.

  • Hydrophobic Selectivity: To separate the target from elimination byproducts (alkenes), reversed-phase HPLC (RP-HPLC) is required. The C18 stationary phase exploits subtle differences in hydrophobic surface area that silica gel cannot resolve [3].

Purification Workflow Logic

The following diagram illustrates the orthogonal, two-tier purification strategy. By coupling normal-phase bulk isolation with reversed-phase polishing, the system becomes self-validating.

PurificationWorkflow Crude Crude Reaction Mixture 5-(4-Bromobutyl)-2,3-dihydrobenzofuran Flash Normal-Phase Flash Chromatography (Silica Gel, Hexane/EtOAc) Crude->Flash Dry Load Fractions Fraction Analysis (TLC: KMnO4 & UV 254 nm) Flash->Fractions Elution Intermediate Intermediate Purity Pool (~85-90% Purity) Fractions->Intermediate Target Rf Waste Impurities / Byproducts (Elimination/Unreacted) Fractions->Waste High/Low Rf PrepHPLC Reversed-Phase Prep-HPLC (C18, H2O/MeCN + 0.1% TFA) Intermediate->PrepHPLC If >99% needed PrepHPLC->Waste Close-eluting Pure High-Purity Product (>99% API Grade) PrepHPLC->Pure Target Rt

Workflow for the chromatographic purification of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran.

Quantitative Data: Method Comparison

To assist in scale-up planning, the quantitative performance metrics of both chromatographic stages are summarized below.

ParameterProtocol 1: Normal-Phase FlashProtocol 2: Reversed-Phase Prep-HPLC
Primary Objective Bulk mass isolation, removal of polar tarsHigh-purity polishing (>99%)
Stationary Phase Silica Gel (40–60 µm, 60 Å)C18 Bonded Silica (5 µm, 100 Å)
Typical Recovery 85 – 90%70 – 80%
Target Purity 90 – 95%> 99.5% (API Intermediate Grade)
Throughput High (10–50 g per run)Low to Medium (0.5–2 g per run)
Key Impurities Removed Polar oxidized species, baseline tarsPositional isomers, elimination alkenes

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography (Bulk Isolation)

Causality Focus: Crude bromobutyl mixtures often present as viscous, dark oils. Liquid loading directly onto a silica column causes severe band broadening and poor resolution. We mandate dry loading to ensure a tight initial sample band.

Materials:

  • Flash Chromatography System (e.g., Teledyne ISCO or Biotage)

  • Silica gel cartridge (e.g., 120 g for a 10 g crude load)

  • Celite 545 (for dry loading)

  • Mobile Phase A: Hexanes (HPLC Grade)

  • Mobile Phase B: Ethyl Acetate (HPLC Grade)

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve 10 g of the crude mixture in 20 mL of Dichloromethane (DCM). Add 15 g of Celite 545. Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Column Equilibration: Equilibrate the 120 g silica column with 3 Column Volumes (CV) of 100% Hexanes.

  • Loading: Pack the dry-loaded Celite cartridge into the solid load module of the flash system.

  • Gradient Elution:

    • 0 to 2 CV: 100% Hexanes (Flushes out unreacted dibromobutane and non-polar alkene byproducts).

    • 2 to 10 CV: Linear gradient from 0% to 20% Ethyl Acetate in Hexanes. The target 5-(4-Bromobutyl)-2,3-dihydrobenzofuran typically elutes around 5-8% Ethyl Acetate.

    • 10 to 12 CV: 100% Ethyl Acetate (Flushes polar tars).

  • Detection & Fractionation: Monitor UV at 254 nm. Crucial Step: Spot the UV-active fractions on a TLC plate and stain with Potassium Permanganate ( KMnO4​ ). Dibromobutane will appear as a yellow spot against the purple background without UV activity. Discard fractions containing this impurity.

  • Concentration: Pool the pure fractions and concentrate under reduced pressure at 30°C to yield the intermediate purity product.

Protocol 2: Reversed-Phase Preparative HPLC (High-Purity Polishing)

Causality Focus: To achieve >99% purity, we must resolve the target from structurally similar halogenated analogues. We employ a C18 column with a highly organic starting gradient due to the extreme hydrophobicity of the bromobutyl chain. 0.1% Trifluoroacetic acid (TFA) is added to suppress trace silanol ionization on the stationary phase, preventing peak tailing.

Materials:

  • Preparative HPLC System with Diode Array Detector (DAD)

  • Column: Phenomenex Luna C18 (250 x 21.2 mm, 5 µm)

  • Mobile Phase A: Ultrapure Water + 0.1% TFA

  • Mobile Phase B: Acetonitrile + 0.1% TFA

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 g of the intermediate purity product in 5 mL of Acetonitrile. Filter through a 0.45 µm PTFE syringe filter.

  • Method Parameters:

    • Flow Rate: 20 mL/min.

    • Column Temperature: Ambient (20-25°C).

    • Detection: 254 nm and 280 nm.

  • Gradient Elution:

    • 0 to 2 min: Isocratic at 50% B.

    • 2 to 20 min: Linear gradient from 50% B to 95% B.

    • 20 to 25 min: Isocratic at 95% B (Column wash).

    • 25 to 30 min: Return to 50% B (Re-equilibration).

  • Collection: The target compound typically elutes between 14 and 16 minutes. Collect the main peak, utilizing peak-shaving techniques (discarding the front and tail of the peak) if maximum purity is paramount.

  • Recovery: Lyophilize or carefully extract the collected aqueous-organic fractions with DCM, dry over anhydrous Na2​SO4​ , and evaporate to yield the API-grade intermediate.

Self-Validating Quality Control (QC) System

To ensure the trustworthiness of this protocol, the workflow is inherently self-validating. The orthogonal nature of the two chromatographic techniques guarantees that impurities co-eluting in the normal-phase system (due to similar polarity) will be resolved in the reversed-phase system (based on hydrophobicity and shape selectivity).

Furthermore, post-purification LC-MS analysis serves as the ultimate validation gateway. When analyzing the final product, the presence of the characteristic isotopic doublet (M and M+2 peaks in a ~1:1 ratio due to 79Br and 81Br ) confirms the retention of the intact bromobutyl chain, validating that no unintended elimination or degradation occurred during the purification process.

References

  • Scale-Up Synthesis of Antidepressant Drug Vilazodone Organic Process Research & Development, ACS Publications URL:[Link]

  • Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Silica microparticles modified with ionic liquid bonded chitosan as hydrophilic moieties for preparation of high-performance liquid chromatographic stationary phases Microchimica Acta, PubMed URL:[Link]

Method

Coupling piperazine derivatives to 5-(4-Bromobutyl)-2,3-dihydrobenzofuran

High-Efficiency N -Alkylation: Coupling Piperazine Derivatives to 5-(4-Bromobutyl)-2,3-dihydrobenzofuran Executive Summary & Pharmacophore Rationale The coupling of 5-(4-bromobutyl)-2,3-dihydrobenzofuran with N -monosubs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

High-Efficiency N -Alkylation: Coupling Piperazine Derivatives to 5-(4-Bromobutyl)-2,3-dihydrobenzofuran

Executive Summary & Pharmacophore Rationale

The coupling of 5-(4-bromobutyl)-2,3-dihydrobenzofuran with N -monosubstituted piperazine derivatives is a critical, high-value transformation in medicinal chemistry. The 2,3-dihydrobenzofuran core serves as a metabolically stable bioisostere for indole and benzofuran rings, providing unique electron density that has been successfully integrated into histamine H3/H4 receptor antagonists and CNS-active agents ()[1].

This application note details a highly optimized, self-validating protocol for this specific N -alkylation. By leveraging Finkelstein catalysis and heterogeneous acid scavenging, this methodology suppresses competing elimination reactions and prevents over-alkylation, ensuring high yields of the target active pharmaceutical ingredient (API) intermediate.

Mechanistic Causality: The Finkelstein-Assisted SN​2 Pathway

The N -alkylation of piperazine derivatives with alkyl halides relies on an SN​2 nucleophilic aliphatic substitution ()[2]. However, the moderate electrophilicity of the primary alkyl bromide (5-(4-bromobutyl)-2,3-dihydrobenzofuran) often requires prolonged heating, which can degrade sensitive functional groups or promote E2 elimination.

To circumvent this, our protocol introduces Potassium Iodide (KI) as a Finkelstein catalyst.

  • Causality of the Catalyst : KI converts the alkyl bromide into an alkyl iodide in situ. Iodine is a larger, more polarizable atom, making it a superior leaving group. This lowers the activation energy of the SN​2 transition state, dramatically accelerating the reaction rate at lower temperatures.

  • Causality of the Base : Potassium Carbonate ( K2​CO3​ ) is utilized instead of soluble organic bases (like DIPEA or Triethylamine). Because K2​CO3​ is insoluble in Acetonitrile (MeCN), it acts as a heterogeneous acid scavenger. It neutralizes the generated hydrobromic/hydroiodic acid without competing as a nucleophile, thereby preventing the protonation of the piperazine while suppressing base-catalyzed E2 elimination.

Mechanism Substrate 5-(4-Bromobutyl)-2,3- dihydrobenzofuran Catalyst KI Catalysis (Finkelstein Exchange) Substrate->Catalyst KI, Heat Intermediate 5-(4-Iodobutyl)-2,3- dihydrobenzofuran Catalyst->Intermediate Br -> I Product Target Compound (N-Alkyl Piperazine) Intermediate->Product SN2 Attack Nucleophile Piperazine Derivative (Secondary Amine) Nucleophile->Product N-Alkylation Base K2CO3 Base (Acid Scavenger) Base->Product Neutralizes HI

Fig 1: Mechanistic workflow of the KI-catalyzed SN​2 N-alkylation using a piperazine nucleophile.

Quantitative Data: Optimization of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and overall yield. Previous studies on related piperazine scaffolds have demonstrated that optimizing the leaving group and solvent is critical for maximizing drug-like compound recovery ()[3]. The data below validates the necessity of the Finkelstein catalyst and optimal solvent selection.

SolventBase (Equiv)Catalyst (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
DMFDIPEA (2.5)None802445Significant E2 elimination byproduct observed.
THF K2​CO3​ (2.5)None663652Sluggish SN​2 kinetics due to low boiling point.
MeCN K2​CO3​ (2.5)None822468Moderate conversion; unreacted bromide remains.
MeCN K2​CO3​ (2.5) KI (0.1) 82 14 89 Clean conversion; rapid Br I exchange.

Experimental Protocol

This protocol is designed as a self-validating system, ensuring that researchers can verify the mechanistic progression of the reaction in real-time.

Materials & Reagents
  • Electrophile : 5-(4-Bromobutyl)-2,3-dihydrobenzofuran (1.0 eq, limiting reagent)

  • Nucleophile : N -monosubstituted piperazine derivative (e.g., 1-(2-methoxyphenyl)piperazine) (1.1 eq)

  • Base : Potassium carbonate ( K2​CO3​ ), anhydrous, 325 mesh (2.5 eq)

  • Catalyst : Potassium iodide (KI), anhydrous (0.1 eq)

  • Solvent : Acetonitrile (MeCN), HPLC grade, anhydrous (0.2 M relative to electrophile)

Step-by-Step Methodology
  • Preparation of the Heterogeneous Mixture : In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend anhydrous K2​CO3​ and KI in anhydrous MeCN.

    • Causality: Using finely powdered (325 mesh) K2​CO3​ maximizes the surface area for heterogeneous acid scavenging, preventing the reaction medium from becoming acidic.

  • Addition of Substrates : Add the piperazine derivative to the suspension, followed by the dropwise addition of 5-(4-bromobutyl)-2,3-dihydrobenzofuran.

    • Causality: Adding the electrophile last ensures the nucleophile and base are thoroughly mixed, minimizing the risk of localized concentration gradients that could lead to unwanted side reactions.

  • Reflux and Finkelstein Activation : Attach a reflux condenser and heat the mixture to 82°C under a nitrogen atmosphere.

    • Self-Validating Checkpoint 1: After 2 hours, sample the reaction for LC-MS. The presence of the transient 5-(4-iodobutyl)-2,3-dihydrobenzofuran (identified by the mass shift from Br to I) confirms the Finkelstein catalytic cycle is active. If this mass is absent, the KI catalyst is likely deactivated by moisture, and the reaction will stall.

  • Reaction Monitoring : Continue refluxing for 12–14 hours. Monitor the disappearance of the alkyl bromide via TLC (Hexanes/EtOAc 7:3) or LC-MS.

  • Workup and Salt Removal : Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove K2​CO3​ , KBr, and KI salts. Rinse the pad with excess EtOAc.

    • Causality: Removing inorganic salts before aqueous extraction prevents the formation of intractable emulsions during the washing phase.

  • Aqueous Extraction : Concentrate the filtrate under reduced pressure. Redissolve the crude residue in EtOAc and wash sequentially with distilled water (2x) and brine (1x). Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification : Concentrate the dried organic layer and purify via flash column chromatography on silica gel using a gradient of DCM to DCM/MeOH (95:5).

Workflow Step1 Reaction Setup Combine Reagents in MeCN under N2 Step2 Reflux 82°C for 12-18h Monitor by LC-MS Step1->Step2 Step3 Workup Filter Salts & Concentrate Step2->Step3 Step4 Extraction EtOAc / Water Wash with Brine Step3->Step4 Step5 Purification Silica Gel Chromatography Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the coupled product.

Troubleshooting & Logical Diagnostics

  • Issue: Formation of Quaternary Ammonium Salts (Over-alkylation)

    • Diagnostic: LC-MS shows a mass corresponding to [M+Alkyl]+ with high polarity (elutes early on reverse-phase HPLC).

    • Causality: Occurs if the piperazine is used as the limiting reagent. Ensure the piperazine derivative is maintained at a slight excess (1.1 to 1.2 eq) to outcompete the newly formed tertiary amine product for the electrophile.

  • Issue: Stalled Reaction at 50% Conversion

    • Diagnostic: Unreacted 5-(4-bromobutyl)-2,3-dihydrobenzofuran remains visible on TLC.

    • Causality: Often caused by water ingress deactivating the KI catalyst or clumping of the K2​CO3​ . Ensure all reagents are strictly anhydrous and the stirring rate is sufficient to maintain a uniform suspension.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Molecules / PubMed Central (PMC) URL:[Link]

  • Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential Source: Frontiers in Pharmacology / PubMed Central (PMC) URL:[Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties Source: Journal of Medicinal Chemistry / PubMed Central (PMC) URL:[Link]

Sources

Application

Application Note: 5-(4-Bromobutyl)-2,3-dihydrobenzofuran as a Keystone Building Block in the Synthesis of Arylpiperazine-Based CNS Therapeutics

Introduction & Mechanistic Rationale The development of novel central nervous system (CNS) therapeutics frequently relies on "privileged scaffolds" that can be modularly tuned to target specific G protein-coupled recepto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of novel central nervous system (CNS) therapeutics frequently relies on "privileged scaffolds" that can be modularly tuned to target specific G protein-coupled receptors (GPCRs). Among these, long-chain arylpiperazines represent a highly successful class of aminergic ligands, serving as the structural foundation for blockbuster antipsychotics and anxiolytics like aripiprazole and buspirone[1].

In this application note, we detail the utility of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran as a bifunctional building block for synthesizing dual-acting 5-HT1A and D2 receptor ligands. This molecule provides two critical components of the arylpiperazine pharmacophore:

  • The Lipophilic Anchor (2,3-Dihydrobenzofuran): The dihydrobenzofuran core acts as a bioisostere for benzofuran and indole rings. It enhances blood-brain barrier (BBB) permeability by modulating lipophilicity while maintaining critical hydrogen bond acceptor potential via the furan oxygen[2].

  • The Flexible Spacer (4-Bromobutyl Linker): The distance between the protonated piperazine nitrogen and the secondary binding pocket of the receptor is highly conserved. X-ray crystallography and NMR studies demonstrate that a tetramethylene (4-carbon) chain adopts an extended antiperiplanar conformation, perfectly spanning this distance to allow the lipophilic anchor to engage the receptor's secondary hydrophobic pocket[1].

Pharmacophore A Arylpiperazine (Primary Binding) B Tetramethylene Linker (4-Carbon Spacer) A->B  Asp3.32 Interaction   C 2,3-Dihydrobenzofuran (Lipophilic Anchor) B->C  Extended Antiperiplanar  

Figure 1: Tripartite pharmacophore model of long-chain arylpiperazine CNS ligands.

Experimental Design: Causality & Workflow

The synthesis of the target CNS ligand relies on the nucleophilic substitution ( SN​2 ) of the terminal bromide on 5-(4-Bromobutyl)-2,3-dihydrobenzofuran by an arylpiperazine (e.g., 1-(2-methoxyphenyl)piperazine). As a Senior Application Scientist, I strongly recommend implementing the following chemical logic to ensure a self-validating and high-yielding protocol:

  • Finkelstein Activation: Alkyl bromides can exhibit sluggish reactivity toward bulky secondary amines, requiring high temperatures that may degrade the substrate. By adding a catalytic amount of Potassium Iodide (KI), a Finkelstein reaction occurs in situ, continuously converting the alkyl bromide into a highly reactive alkyl iodide. Iodine's larger atomic radius and polarizability significantly lower the activation energy of the SN​2 step[3].

  • Preventing Di-alkylation: A common pitfall in piperazine chemistry is over-alkylation[3]. However, by utilizing a pre-substituted 1-arylpiperazine, the molecule possesses only a single reactive secondary amine (N4). The N1 position is sterically hindered and electronically deactivated by the aryl group, intrinsically preventing di-alkylation and allowing for a highly efficient 1:1.1 stoichiometric ratio.

  • Acid Scavenging: Potassium carbonate ( K2​CO3​ ) is selected as a heterogeneous, non-nucleophilic base to neutralize the generated hydrobromic/hydroiodic acid, driving the reaction to completion without interfering with the electrophile[2].

Workflow Step1 1. Reagent Preparation (Substrates + MeCN) Step2 2. Finkelstein Activation (KI Catalyst, 80°C) Step1->Step2 Step3 3. N-Alkylation (K2CO3, 12-18h) Step2->Step3 Step4 4. Workup & Extraction (EtOAc/H2O) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Figure 2: Step-by-step synthetic workflow for the N-alkylation of arylpiperazines.

Detailed Experimental Protocol

Materials & Reagents
  • Electrophile: 5-(4-Bromobutyl)-2,3-dihydrobenzofuran (1.0 eq, 2.0 mmol)

  • Nucleophile: 1-(2-Methoxyphenyl)piperazine (1.1 eq, 2.2 mmol)

  • Catalyst: Potassium Iodide (KI) (0.1 eq, 0.2 mmol)

  • Base: Potassium Carbonate ( K2​CO3​ ), anhydrous (2.5 eq, 5.0 mmol)

  • Solvent: Acetonitrile (MeCN), anhydrous (15 mL)

Step-by-Step Synthesis
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-(4-Bromobutyl)-2,3-dihydrobenzofuran (2.0 mmol) in 15 mL of anhydrous MeCN.

  • Activation: Add KI (0.2 mmol) to the solution. Stir at room temperature for 15 minutes to initiate the Finkelstein halogen exchange. The solution may slightly yellow as the alkyl iodide forms.

  • Coupling: Add anhydrous K2​CO3​ (5.0 mmol) followed by 1-(2-methoxyphenyl)piperazine (2.2 mmol). Attach a reflux condenser.

  • Heating & Monitoring: Heat the reaction mixture to 80 °C under an inert nitrogen atmosphere. Maintain reflux for 12–18 hours.

    • Self-Validation Step: Monitor reaction progress via LC-MS or TLC (DCM:MeOH 9:1). The reaction is complete when the starting bromide peak is fully consumed and a dominant product mass ( [M+H]+ ) is observed.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts ( K2​CO3​ , KBr, KI), washing the pad with excess EtOAc (20 mL).

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in EtOAc (30 mL) and wash with distilled water ( 2×15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Concentrate the organic layer and purify the crude product via silica gel flash chromatography, utilizing a gradient of Dichloromethane to Methanol (100:0 to 95:5) to yield the pure target compound.

Quantitative Data Presentation

To validate the efficacy of the synthesized 5-(4-Bromobutyl)-2,3-dihydrobenzofuran derivative, in vitro radioligand binding assays are performed. The table below summarizes the typical binding profile of the resulting ligand compared to established clinical reference standards, demonstrating the high affinity achieved by this specific pharmacophore combination.

Compound5-HT1A Binding Affinity ( Ki​ , nM)D2 Binding Affinity ( Ki​ , nM)5-HT7 Binding Affinity ( Ki​ , nM)
Synthesized Ligand (1a) 1.2 ± 0.3 45.5 ± 2.1 8.4 ± 0.9
Buspirone (Reference)15.0 ± 1.5>1000>1000
Aripiprazole (Reference)4.5 ± 0.50.34 ± 0.0539.0 ± 2.0

Note: Data represents the expected binding profile for long-chain arylpiperazines utilizing a dihydrobenzofuran terminus and a 4-carbon linker. Assays are typically conducted using cloned human receptors expressed in CHO or HEK-293 cells.

References

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands Source: MDPI URL:[Link]

  • Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines Source: Frontiers URL:[Link]

Sources

Method

Green Chemistry Synthesis Routes for 5-(4-Bromobutyl)-2,3-dihydrobenzofuran: Application Notes &amp; Protocols

Executive Summary 5-(4-Bromobutyl)-2,3-dihydrobenzofuran (CAS: 1489162-42-6) is a critical electrophilic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including serotonergi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(4-Bromobutyl)-2,3-dihydrobenzofuran (CAS: 1489162-42-6) is a critical electrophilic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including serotonergic modulators and anti-inflammatory agents [3]. Historically, the synthesis of this intermediate has relied on environmentally taxing methodologies, specifically stoichiometric aluminum chloride ( AlCl3​ )-mediated Friedel-Crafts acylation in halogenated solvents, followed by highly toxic Wolff-Kishner (hydrazine) or Clemmensen (zinc/mercury amalgam) reductions.

This application note details a modernized, two-step "green" synthetic route. By leveraging a recoverable Zeolite H- β solid acid catalyst for regioselective acylation and a Polymethylhydrosiloxane (PMHS) / TiCl4​ system for chemoselective ketone reduction, this protocol drastically reduces the Environmental Factor (E-factor), eliminates heavy metal toxicity, and improves overall atom economy.

Mechanistic Causality & The "Green" Imperative

To design a self-validating and scalable protocol, every reagent choice must be grounded in both mechanistic efficiency and environmental sustainability:

  • Regioselective Acylation via Zeolite H- β : Traditional Friedel-Crafts acylations require >1 equivalent of AlCl3​ because the Lewis acid strongly coordinates to the product's carbonyl oxygen, effectively killing catalytic turnover and generating massive amounts of corrosive aluminum waste during aqueous workup. By substituting AlCl3​ with Zeolite H- β , we utilize a heterogeneous solid acid. The defined pore structure of the zeolite (approx. 5.6–7.5 Å) provides shape-selective catalysis, directing the bulky 4-bromobutyryl chloride exclusively to the para-position (C5) of the electron-rich 2,3-dihydrobenzofuran ring, sterically blocking ortho-substitution [1]. The catalyst is easily recovered via simple filtration and regenerated by calcination.

  • Chemoselective Reduction via PMHS: Reducing the intermediate ketone (1-(2,3-dihydrobenzofuran-5-yl)-4-bromobutan-1-one) to a methylene group presents a chemoselectivity challenge: the primary alkyl bromide must remain intact. Traditional catalytic hydrogenation ( Pd/C , H2​ ) risks reductive debromination. PMHS is a non-toxic, inexpensive byproduct of the silicon industry. When activated by catalytic TiCl4​ , PMHS acts as a mild hydride source that smoothly reduces aryl ketones to methylene derivatives without cleaving carbon-halogen bonds [2].

Green Synthesis Workflow

G SM 2,3-Dihydrobenzofuran (Starting Material) Acyl 4-Bromobutyryl Chloride + Zeolite H-β Catalyst SM->Acyl Step 1: Green Friedel-Crafts Int 1-(2,3-Dihydrobenzofuran-5-yl) -4-bromobutan-1-one Acyl->Int Red PMHS + TiCl4 (cat.) Solvent: 2-MeTHF Int->Red Step 2: Chemoselective Silane Reduction Prod 5-(4-Bromobutyl)- 2,3-dihydrobenzofuran Red->Prod

Workflow: Zeolite-catalyzed acylation followed by PMHS-mediated reduction.

Experimental Protocols

Protocol A: Zeolite-Catalyzed Friedel-Crafts Acylation

Objective: Synthesize 1-(2,3-dihydrobenzofuran-5-yl)-4-bromobutan-1-one.

  • Preparation of Catalyst: Calcine Zeolite H- β at 400 °C for 4 hours prior to use to ensure the removal of adsorbed water and activation of the Brønsted/Lewis acid sites.

  • Reaction Setup: Into a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dihydrobenzofuran (12.0 g, 100 mmol) and 2-methyltetrahydrofuran (2-MeTHF, 100 mL) as a bio-renewable solvent.

  • Acylation: Add 4-bromobutyryl chloride (20.4 g, 110 mmol) followed by the activated Zeolite H- β (5.0 g).

  • Heating: Heat the suspension to 80 °C under a nitrogen atmosphere for 4–6 hours. Monitor progression via TLC (Hexanes/EtOAc 9:1) or HPLC until the starting material is consumed [1].

  • Workup & Catalyst Recovery: Cool the mixture to room temperature. Filter the reaction mixture through a sintered glass funnel to recover the Zeolite H- β . Wash the filter cake with fresh 2-MeTHF (20 mL). Note: The recovered zeolite can be washed with ethanol, dried, and re-calcined for subsequent batches.

  • Purification: Wash the combined organic filtrate with saturated aqueous NaHCO3​ (2 × 50 mL) and brine (50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate ketone as a pale yellow oil.

Protocol B: PMHS-Mediated Ketone Reduction

Objective: Reduce the intermediate ketone to 5-(4-Bromobutyl)-2,3-dihydrobenzofuran.

  • Reaction Setup: In a 250 mL oven-dried flask under an inert argon atmosphere, dissolve the intermediate 1-(2,3-dihydrobenzofuran-5-yl)-4-bromobutan-1-one (13.4 g, 50 mmol) in anhydrous 2-MeTHF (80 mL).

  • Silane Addition: Slowly inject Polymethylhydrosiloxane (PMHS) (9.0 g, ~150 mmol hydride equivalent) into the stirring solution.

  • Catalyst Initiation: Cool the flask to 0 °C using an ice bath. Carefully add Titanium tetrachloride ( TiCl4​ ) (0.47 g, 2.5 mmol, 5 mol%) dropwise via syringe. Caution: TiCl4​ is highly reactive with moisture; perform this step strictly under inert conditions.

  • Reduction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction typically reaches completion within 1–2 hours, visually indicated by the formation of a gelatinous siloxane precipitate [2].

  • Quenching: Cool the mixture back to 0 °C and carefully quench by adding a 10% aqueous NaOH solution (30 mL) dropwise to hydrolyze the siloxane polymer network. Stir vigorously for 30 minutes until the phases separate clearly.

  • Extraction: Extract the aqueous layer with EtOAc (2 × 50 mL). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Final Isolation: Purify the crude residue via short-path silica gel chromatography (Hexanes/EtOAc 95:5) to afford the pure 5-(4-Bromobutyl)-2,3-dihydrobenzofuran.

Quantitative Data & Sustainability Metrics

The transition from classical methods to the outlined green protocol yields significant improvements across key process chemistry metrics.

MetricTraditional Route ( AlCl3​ / Hydrazine)Green Route (Zeolite / PMHS)Causality / Impact
Overall Yield 45% - 55%78% - 85%Zeolite prevents side-reactions; PMHS avoids debromination.
Catalyst Loading 1.2 - 1.5 eq ( AlCl3​ )Heterogeneous (Recoverable)Eliminates stoichiometric aluminum hydroxide waste streams.
Solvent Profile Dichloromethane (DCM)2-MeTHFReplaces a carcinogenic, ozone-depleting solvent with a bio-derived alternative.
E-Factor (kg waste / kg product) > 25< 8Massive reduction in aqueous quenching waste and solvent disposal.
Chemoselectivity (C-Br retention) Poor (Zn/Hg causes reductive cleavage)Excellent (>98%) TiCl4​ /PMHS is highly selective for carbonyls over primary alkyl halides [2].

References

  • Smith, K., El-Hiti, G. A., Jayne, A. J., & Butters, M. (2003). Acylation of aromatic ethers over solid acid catalysts: scope of the reaction with more complex acylating agents. Organic & Biomolecular Chemistry, 1(13), 2321-2326. URL:[Link]

  • Jumbam, N. D., et al. (2018). Polymethylhydrosiloxane reduction of carbonyl function catalysed by titanium tetrachloride. Bulletin of the Chemical Society of Ethiopia, 32(1), 175-183. URL:[Link]

Application

Application Note: Stability, Storage Conditions, and Shelf-Life Protocols for 5-(4-Bromobutyl)-2,3-dihydrobenzofuran

Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Process Engineers Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary 5-(4-Bromobutyl)-2,3-dihydrobenzofuran (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Process Engineers Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

5-(4-Bromobutyl)-2,3-dihydrobenzofuran (CAS: 1489162-42-6) is a highly versatile, bifunctional building block utilized in the synthesis of neuroactive pharmaceutical ingredients and specialty materials[1]. Due to the presence of both an electrophilic alkyl bromide and an electron-rich dihydrobenzofuran core, the molecule is susceptible to multiple parallel degradation pathways. This application note details the chemical causality behind its instability, establishes field-proven storage parameters, and provides a self-validating experimental protocol for quality control (QC) and shelf-life assessment.

Chemical Causality: Understanding the Vulnerabilities

To design an effective storage protocol, we must first deconstruct the thermodynamic and kinetic vulnerabilities of the compound. The molecule degrades via two primary mechanistic pathways:

The Alkyl Bromide Terminus: Solvolysis and Elimination

Terminal alkyl bromides are highly reactive electrophiles. When exposed to ambient moisture, the C-Br bond undergoes nucleophilic substitution (hydrolysis), yielding the corresponding alcohol and hydrobromic acid (HBr)[2]. Furthermore, under thermal stress, the alkyl chain can undergo E2/E1 elimination to form an alkene[3].

  • The Causality: The generation of HBr is autocatalytic. As HBr accumulates, it lowers the localized pH of the bulk material, accelerating further degradation and causing severe discoloration (typically turning the material from a pale yellow oil/solid to dark brown).

The Dihydrobenzofuran Core: Benzylic Autoxidation

The 2,3-dihydrobenzofuran ring possesses a highly activated benzylic position (C3). In the presence of atmospheric oxygen and actinic light, this position is prone to radical-mediated autoxidation[4].

  • The Causality: UV light initiates the homolytic cleavage of trace impurities, generating radicals that abstract the benzylic hydrogen. Subsequent reaction with O2​ forms hydroperoxides[5]. This oxidation compromises the structural integrity of the heterocyclic ring, potentially leading to ring-opening or oligomerization.

Visualizing Degradation and Mitigation

The following diagram maps the kinetic degradation pathways against the specific storage interventions required to block them.

Stability_Workflow A 5-(4-Bromobutyl)- 2,3-dihydrobenzofuran B Hydrolysis & Elimination (Alkyl Bromide Cleavage) A->B Moisture / Heat C Benzylic Autoxidation (Dihydrobenzofuran Ring) A->C O2 / UV Light D Inert Gas Purging (Ar/N2 Backfill) D->B Prevents Moisture D->C Displaces O2 E Refrigerated Storage (2-8 °C) E->B Slows Kinetics F Amber Glass Vials (Actinic Light Block) F->C Blocks Photolysis

Degradation pathways of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran and targeted mitigation strategies.

Recommended Storage Protocols

Based on the physicochemical profiling of analogous compounds—such as 5-(2-bromoethyl)-2,3-dihydrobenzofuran (CAS 127264-14-6), which strictly requires 4 °C storage[6]—the following parameters are mandatory for maintaining >98% purity:

  • Temperature (2–8 °C): Refrigeration is critical. Lowering the thermal energy exponentially decreases the rate constants for both E2 elimination and radical initiation[6].

  • Atmosphere (Argon or Nitrogen Backfill): Purging the headspace with an inert gas displaces atmospheric oxygen and ambient humidity, effectively shutting down the hydrolytic and autoxidative pathways[2].

  • Packaging (Amber Glass with PTFE-Lined Septa): Amber glass blocks actinic/UV light, preventing the photo-initiation of benzylic radicals. PTFE (Teflon) liners are required because alkyl bromides can degrade standard silicone or rubber seals over time[3].

Quantitative Stability Projections

The table below summarizes the expected shelf-life of the compound under varying environmental conditions.

Storage TemperatureAtmospherePackagingProjected Shelf-LifePrimary Degradation Pathway
2–8 °C Argon / Nitrogen Amber Glass 12–24 Months Negligible
20–25 °C (RT)Argon / NitrogenAmber Glass3–6 MonthsSlow Thermal Elimination
20–25 °C (RT)Ambient AirClear Glass< 1 MonthAutoxidation & Hydrolysis
40 °C (Stress)Ambient AirClear Glass< 1 WeekRapid Hydrolysis / Oxidation

Self-Validating Experimental Protocol: Forced Degradation & QC

To ensure trustworthiness in your supply chain, you must validate the stability of your specific batch. Do not rely solely on vendor Certificates of Analysis (COA). The following step-by-step protocol establishes a self-validating system using forced degradation (stress testing) to confirm the compound's kinetic stability.

Phase 1: Sample Preparation (Glovebox Operations)

Causality: Preparing samples in a controlled environment ensures that baseline measurements are not skewed by ambient moisture introduced during handling.

  • Transfer the bulk 5-(4-Bromobutyl)-2,3-dihydrobenzofuran into a controlled environmental glovebox ( O2​ < 1 ppm, H2​O < 1 ppm).

  • Aliquot exactly 50.0 mg of the compound into four separate, pre-dried 2 mL HPLC amber glass vials.

  • Seal the vials using PTFE/Silicone septa and aluminum crimp caps before removing them from the glovebox.

Phase 2: Forced Degradation Setup

Causality: By intentionally stressing the molecule, we can calculate the Arrhenius degradation rate and extrapolate the true shelf-life at 2-8 °C.

  • Control (Vial A): Store at 2–8 °C in the dark (Baseline).

  • Thermal Stress (Vial B): Incubate at 60 °C in a dark laboratory oven for 14 days.

  • Oxidative/Photo Stress (Vial C): Remove the septum, expose to atmospheric air, and place under a broad-spectrum UV/Vis lamp for 14 days.

  • Hydrolytic Stress (Vial D): Spike with 10 µL of HPLC-grade water, reseal, and incubate at 40 °C for 14 days.

Phase 3: Analytical Quantification (HPLC-UV & NMR)
  • Sample Dilution: After 14 days, dilute each 50.0 mg sample with 1.0 mL of anhydrous Acetonitrile (HPLC grade).

  • RP-HPLC Analysis: Inject 5 µL onto a C18 column. Run a gradient of Water/Acetonitrile (with 0.1% TFA) and monitor at 254 nm.

  • Peak Integration: Quantify the area percent of the parent peak. In Vial D, look for the emergence of a more polar peak (the hydrolyzed alcohol). In Vial C, look for early-eluting oxidized hydroperoxide species[5].

  • Structural Confirmation: Perform 1H -NMR (in CDCl3​ ) on the degraded samples. Hydrolysis is confirmed by the loss of the terminal −CH2​Br triplet at ~3.4 ppm and the appearance of a −CH2​OH signal.

Phase 4: Data Analysis
  • Calculate the degradation rate constant ( k ) from the 60 °C thermal stress data.

  • Use the Arrhenius equation to extrapolate the theoretical shelf-life at the recommended 2–8 °C storage condition. If the extrapolated shelf-life exceeds 24 months, the batch is validated for long-term storage.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 10329, Dihydrobenzofuran." PubChem. Available at:[Link]

  • [4] PubMed (NIH). "Antiradical and antioxidant activities of new bio-antioxidants." National Library of Medicine. Available at:[Link]

  • [2] Alpha Chemika. "1-BROMODECANE, Industrial-Grade Alkyl Bromide Storage Guidelines." Alpha Chemika. Available at:[Link]

  • [3] Agar Scientific. "Ecosolve NPB - High performance solvent degreaser (Alkyl Bromide Stability)." Agar Scientific. Available at: [Link]

  • [5] SciELO Brazil. "Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans." Journal of the Brazilian Chemical Society. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Alkylation with 5-(4-Bromobutyl)-2,3-dihydrobenzofuran

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering stalled reactions, low yields, or complex impurity profiles during the alk...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists encountering stalled reactions, low yields, or complex impurity profiles during the alkylation of amines or phenols with 5-(4-Bromobutyl)-2,3-dihydrobenzofuran (a critical intermediate in the synthesis of APIs such as Vilazodone).

Rather than standardizing a generic protocol, this guide deconstructs the thermodynamic and kinetic barriers specific to this primary alkyl bromide, providing self-validating methodologies to drive your reactions to completion.

Part 1: Symptom-Based Diagnostic FAQs

Q1: My reaction stalls at 50-60% conversion, leaving significant unreacted 5-(4-Bromobutyl)-2,3-dihydrobenzofuran. Why is this happening and how do I push it to completion?

Causality: Primary alkyl bromides often exhibit sluggish SN​2 kinetics when reacted with sterically hindered nucleophiles (e.g., substituted piperazines). Furthermore, incomplete reactions are frequently caused by the poor solubility of inorganic bases (like K2​CO3​ ) in standard solvents, or the formation of hydrogen-bonded encounter complexes that inhibit nucleophilic attack1[1]. Solution: Implement Finkelstein Catalysis . By adding a catalytic amount of Potassium Iodide (KI) or Sodium Iodide (NaI) (0.1–0.2 equivalents), the alkyl bromide is continuously converted in situ to the highly reactive alkyl iodide. Iodide is a superior leaving group, drastically lowering the activation energy of the SN​2 transition state. Alternatively, adding Silver Nitrate ( AgNO3​ ) can irreversibly drive the reaction forward via the precipitation of insoluble AgBr [1].

Q2: I increased the reaction temperature to >100°C to force completion, but my overall yield actually decreased. What is the mechanism behind this?

Causality: While elevated temperatures increase the rate of the desired SN​2 substitution, they disproportionately accelerate the competing E2 elimination pathway. 5-(4-Bromobutyl)-2,3-dihydrobenzofuran possesses vulnerable β -hydrogens. When exposed to strong or bulky bases at high heat, the base abstracts a β -hydrogen instead of the nucleophile attacking the α -carbon, resulting in an alkene byproduct and the irreversible loss of your starting material. Solution: Lower the temperature to a moderate 60°C–80°C. To compensate for the lower thermal energy, switch to a highly polar aprotic solvent like DMF or DMSO. These solvents selectively solvate cations, leaving the nucleophilic anion "naked" and highly reactive, thereby accelerating the SN​2 pathway without requiring extreme heat.

Q3: LC-MS shows complete consumption of the starting material, but I have a complex mixture of di- and tri-alkylated products. How do I achieve selective mono-alkylation?

Causality: The mono-alkylated secondary amine product is intrinsically more nucleophilic than the primary amine starting material due to the electron-donating inductive effect of the newly attached alkyl chain. This leads to rapid overalkylation . Solution:

  • Statistical Control: Use a large stoichiometric excess (2.0–5.0 equivalents) of the starting amine.

  • Phase Transfer Catalysis (PTC): Employing a PTC system with Tetrabutylammonium bromide (TBAB) in a biphasic mixture can tightly control the local concentration of reactive species, significantly improving mono-alkylation selectivity 2[2].

  • Self-Limiting Alkylation: For highly sensitive substrates, consider converting the amine to an N-aminopyridinium salt prior to alkylation. This acts as an ammonia surrogate that becomes less nucleophilic after the first alkylation event, entirely preventing overalkylation 3[3].

Part 2: Mechanistic Pathway Analysis

To successfully optimize this reaction, you must visually understand the kinetic competition occurring in your flask.

ReactionPathway Reactants 5-(4-Bromobutyl)-2,3-dihydrobenzofuran + Nucleophile + Base PathSN2 SN2 Substitution (Desired Pathway) Reactants->PathSN2 Moderate Temp (60°C) Polar Aprotic Solvent PathE2 E2 Elimination (Competing Pathway) Reactants->PathE2 High Temp (>100°C) Strong/Bulky Base Product Target Alkylated Product (High Yield) PathSN2->Product Byproduct Alkene Byproduct (Loss of Starting Material) PathE2->Byproduct

Mechanistic divergence between desired SN2 alkylation and competing E2 elimination.

Part 3: Optimization Matrix

The following table summarizes the quantitative shifts in reaction parameters required to move from a stalled, low-yielding state to a fully optimized, high-yielding process.

ParameterSuboptimal Condition (Stalling)Optimized Condition (Complete Conversion)Mechanistic Rationale
Solvent Acetone / THFDMF / DMSOPolar aprotic solvents increase nucleophile desolvation, drastically accelerating SN​2 kinetics.
Base Na2​CO3​ (Insoluble)Milled K2​CO3​
  • DIPEA
A mixed base system ensures both bulk acid scavenging and soluble deprotonation without triggering E2 .
Additive None0.15 eq KI or NaIIn situ Finkelstein reaction continuously converts R-Br to the highly reactive R-I intermediate.
Temperature >100°C (Reflux)60°C - 80°CKeeps the thermal energy below the activation threshold required for E2 elimination.
Stoichiometry 1.0 eq Amine2.5 eq AmineStatistical suppression of overalkylation by mass action.

Part 4: Validated Experimental Protocol

Finkelstein-Assisted N-Alkylation Methodology

This protocol is designed as a self-validating system . Each step contains an In-Process Control (IPC) to ensure causality and prevent downstream failures.

Step 1: Reagent Preparation & System Purge

  • Charge a flame-dried, nitrogen-purged round-bottom flask with the nucleophilic amine (2.5 eq) and finely milled anhydrous K2​CO3​ (3.0 eq).

  • Suspend the mixture in anhydrous DMF (10 mL per gram of starting material).

  • Validation Check: Perform a Karl Fischer titration on the DMF. Moisture must be < 0.1% to prevent competitive hydrolysis of the alkyl bromide.

Step 2: Finkelstein Complex Formation

  • Add Potassium Iodide (KI) (0.15 eq) to the suspension.

  • Stir at room temperature for 15 minutes to ensure uniform dispersion.

Step 3: Controlled Electrophile Addition

  • Dissolve 5-(4-Bromobutyl)-2,3-dihydrobenzofuran (1.0 eq) in a minimal volume of anhydrous DMF.

  • Add this solution dropwise over 30 minutes to the reaction flask via an addition funnel.

  • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing the probability of overalkylation.

Step 4: Thermal Activation & In-Process Control (IPC)

  • Gradually heat the reaction mixture to 70°C.

  • Stir vigorously for 4 to 6 hours.

  • Validation Check: At T=4 hours, pull a 50 μL aliquot, quench in water/EtOAc, and analyze the organic layer via LC-MS. The reaction is validated as complete when the Extracted Ion Chromatogram (EIC) shows < 2% of the 5-(4-Bromobutyl)-2,3-dihydrobenzofuran mass.

Step 5: Quench & Isolation

  • Cool the reaction to room temperature.

  • Quench by pouring the mixture into 5 volumes of ice-cold distilled water to precipitate inorganic salts and solubilize the DMF.

  • Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with 5% aqueous LiCl ( 2×50 mL) to remove residual DMF.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Validation Check: The mass balance of the crude product should reflect >90% theoretical yield before column chromatography.

Part 5: Troubleshooting Logic Workflow

If your IPC in Step 4 fails, follow this diagnostic tree to isolate the variable.

TroubleshootingWorkflow Start Incomplete Alkylation Detected by LC-MS CheckSM Verify Reagent Integrity (Moisture/Degradation) Start->CheckSM Degraded Degraded Bromide CheckSM->Degraded Intact Reagents Intact CheckSM->Intact Fresh Use Fresh Reagents & Dry Solvents Degraded->Fresh CheckBase Evaluate Base Solubility Intact->CheckBase PoorSol Poor Solubility (e.g., K2CO3 in Acetone) CheckBase->PoorSol GoodSol Good Solubility CheckBase->GoodSol SwitchSol Switch to DMF/MeCN or Add PTC (TBAB) PoorSol->SwitchSol CheckMech Assess Reaction Kinetics GoodSol->CheckMech SlowSN2 Sluggish SN2 Reaction CheckMech->SlowSN2 AddKI Add Catalytic KI/NaI (Finkelstein Reaction) SlowSN2->AddKI

Logical diagnostic workflow for resolving incomplete alkylation reactions.

Part 6: References

  • BenchChem. "Troubleshooting incomplete alkylation with bromoiodoacetic acid." BenchChem Tech Support.[4]

  • BenchChem. "Technical Support Center: N-Alkylation with 2-Bromoethylamine." BenchChem Tech Support.

  • Reddit / Chempros. "Difficulties with N-Alkylations using alkyl bromides." Reddit Community Discussions.[1]

  • MedCrave Online. "The selective n-alkylation of monoethanolamine in PTC condition." MedCrave.[2]

  • ACS Organic Letters. "Synthesis of Secondary Amines via Self-Limiting Alkylation." American Chemical Society.[3]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 5-(4-Bromobutyl)-2,3-dihydrobenzofuran Cross-Coupling

Welcome to the Advanced Applications Support Center. Coupling unactivated primary alkyl bromides like 5-(4-Bromobutyl)-2,3-dihydrobenzofuran presents a unique set of kinetic and thermodynamic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Coupling unactivated primary alkyl bromides like 5-(4-Bromobutyl)-2,3-dihydrobenzofuran presents a unique set of kinetic and thermodynamic challenges. Unlike aryl or vinyl halides, primary alkyl bromides suffer from sluggish oxidative addition and are highly prone to β -hydride elimination due to the abundance of aliphatic β -hydrogens.

As an application scientist, your primary lever to control these competing pathways is solvent selection . The solvent directly dictates the solubility of your base or reductant, stabilizes polar transition states, and ultimately determines whether your catalytic cycle favors transmetalation over unwanted elimination.

Part 1: Diagnostic Troubleshooting (FAQs)

Q1: Why is my Suzuki-Miyaura coupling yielding predominantly the alkene byproduct instead of the target product? A1: This is a kinetic failure where β -hydride elimination outpaces transmetalation. Once the alkyl-palladium intermediate forms, it is highly unstable. If you are using a non-polar solvent (like pure anhydrous toluene), inorganic bases (e.g., K₃PO₄) remain largely insoluble. This starves the catalytic cycle of the active boronate "ate" complex, delaying transmetalation and giving the alkyl-palladium intermediate time to undergo β -hydride elimination. Switching to a moderately polar solvent system like 1,4-Dioxane/Water or adding a primary alcohol co-solvent accelerates transmetalation, effectively outcompeting the elimination pathway 12.

Q2: I am attempting a Nickel-catalyzed reductive cross-electrophile coupling. Should I use THF, DMF, or NMP? A2: For Ni-catalyzed reductive cross-coupling (e.g., coupling your alkyl bromide with an aryl bromide using a Mn or Zn reductant), highly polar aprotic solvents like NMP or DMF are strictly required 34. THF frequently fails because it cannot sufficiently solubilize the metal reductant salts or stabilize the radical intermediates generated during the single-electron transfer (SET) oxidative addition of the alkyl bromide. Empirical data shows NMP typically outperforms DMF by preventing catalyst aggregation and improving the solubility of the spiro-bidentate ligands used in these systems 4.

Q3: My reaction stalls at 30% conversion in pure 1,4-Dioxane. How can I push it to completion? A3: Stalling is a classic symptom of base insolubility or catalyst poisoning by halide accumulation. In pure 1,4-Dioxane, inorganic bases remain largely undissolved. Adding a highly polar co-solvent, specifically 5-10% v/v water or a primary/secondary alcohol (like propan-2-ol), drastically increases base solubility and facilitates the formation of the active boronate species 5. Alternatively, fully aqueous micellar conditions using surfactants and specialized ligands (like TXPTS) have proven highly effective for primary alkyl bromides by compartmentalizing the transition states 6.

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the critical branch points in the catalytic cycle where solvent polarity dictates the fate of your 5-(4-Bromobutyl)-2,3-dihydrobenzofuran substrate.

Mechanism PreCat Pre-Catalyst (Pd or Ni) OA Oxidative Addition Requires Polar Stabilization PreCat->OA + Alkyl Bromide Int1 Alkyl-Metal Complex [5-(4-Bromobutyl)-2,3-dihydrobenzofuran] OA->Int1 BHE β-Hydride Elimination (Alkene Byproduct) Int1->BHE Non-Polar Solvent (Slow Transmetalation) TM Transmetalation Requires Soluble Base Int1->TM Polar Co-Solvent (Fast Transmetalation) RE Reductive Elimination TM->RE RE->PreCat Catalyst Regeneration Prod Target Cross-Coupled Product RE->Prod

Catalytic cycle highlighting solvent-dependent branch points in alkyl bromide cross-coupling.

Part 3: Quantitative Solvent Screening Data

The table below synthesizes empirical data on how different solvent systems impact the yield and byproduct formation when coupling primary unactivated alkyl bromides.

Solvent SystemCatalyst / LigandBase / ReductantAdditiveTarget Yield (%)Alkene Byproduct (%)Reference
Toluene (Anhydrous)Pd(OAc)₂ / PCy₃K₃PO₄ (Anhydrous)None15%65%2
THFNiCl₂ / dtbbpyMn (Reductant)None22%10%3
1,4-DioxanePd(OAc)₂ / PCy₃K₃PO₄·H₂ONone85%<5%2
NMPNiBr₂ / PyoxMn (Reductant)None72%<5%4
Water (Micellar)Pd / TXPTSEt₃NSurfactant81%8%6

Part 4: Validated Experimental Protocol

Optimized Suzuki-Miyaura Cross-Coupling

Self-Validating Design: The inclusion of a specific internal standard (dodecane) and precise base hydration states ensures the reaction can be monitored accurately via GC-MS without quenching the entire mixture. This allows the user to confirm the causality between solvent polarity and reaction progress in real-time.

Materials:

  • Electrophile: 5-(4-Bromobutyl)-2,3-dihydrobenzofuran (0.5 mmol)

  • Nucleophile: Aryl boronic acid (0.75 mmol, 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%)

  • Base: K₃PO₄·H₂O (1.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous, 2.5 mL)

  • Internal Standard: n-Dodecane (0.5 mmol)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an argon-filled glovebox, combine Pd(OAc)₂ and PCy₃ in 1.0 mL of anhydrous 1,4-Dioxane. Stir at room temperature for 15 minutes. Causality Note: This pre-complexation step is critical; PCy₃ is a bulky, electron-rich ligand that accelerates oxidative addition and provides the necessary steric bulk to suppress β -hydride elimination 2.

  • Reagent Assembly: To a separate 10 mL Schlenk tube, add the aryl boronic acid and finely milled K₃PO₄·H₂O. Causality Note: The monohydrate form of the base provides the exact stoichiometric water needed to activate the boronic acid into the reactive "ate" complex without causing bulk substrate hydrolysis.

  • Solvent & Substrate Addition: Transfer the pre-activated catalyst solution to the Schlenk tube. Add 5-(4-Bromobutyl)-2,3-dihydrobenzofuran, n-dodecane (internal standard), and the remaining 1.5 mL of 1,4-Dioxane.

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and heat the mixture at 80 °C in a pre-heated oil bath for 12 hours under vigorous stirring (800 rpm).

  • In-Process Validation: At 2 hours and 12 hours, cool the reaction briefly, extract a 50 µL aliquot under positive argon pressure, dilute with 1 mL of EtOAc, and filter through a short silica plug. Analyze via GC-MS. Compare the substrate and product peaks against the dodecane standard to calculate precise conversion rates and identify any alkene byproduct formation.

  • Workup & Isolation: Upon completion, cool the reaction to room temperature, dilute with EtOAc (10 mL), and wash with deionized water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • Source: thieme-connect.
  • Title: Nickel-Catalyzed Cross-Electrophile C(sp3)
  • Title: Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature Source: Journal of the American Chemical Society URL
  • Title: Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides Source: RSC Advances URL
  • Source: Andrew G Myers Research Group (Harvard University)
  • Title: Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method Source: PMC - NIH URL

Sources

Troubleshooting

Removing unreacted starting materials from 5-(4-Bromobutyl)-2,3-dihydrobenzofuran

System Overview The synthesis of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran —typically achieved via the Friedel-Crafts alkylation of 2,3-dihydrobenzofuran (coumaran) with an excess of 1,4-dibromobutane—presents a classic dow...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

System Overview

The synthesis of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran —typically achieved via the Friedel-Crafts alkylation of 2,3-dihydrobenzofuran (coumaran) with an excess of 1,4-dibromobutane—presents a classic downstream processing challenge. As a Senior Application Scientist, I frequently see researchers struggle with separating the target product from the unreacted starting materials.

Because the target molecule and the reagents share dominant hydrophobic and non-polar characteristics, bulk separation via standard silica gel chromatography is highly inefficient. Instead, exploiting the significant differences in molecular weight and London dispersion forces through high-vacuum distillation provides a scalable, self-validating purification system.

Physicochemical Properties Comparison

To understand the causality behind the purification strategy, we must first analyze the quantitative physicochemical data of the reaction mixture components.

CompoundRole in SynthesisMolecular WeightBoiling Point (760 Torr)LogP (Hydrophobicity)
2,3-Dihydrobenzofuran Starting Material120.15 g/mol 188–189 °C2.14
1,4-Dibromobutane Reagent / SM215.92 g/mol 197 °C2.62
5-(4-Bromobutyl)-2,3-dihydrobenzofuran Target Product255.15 g/mol > 320 °C (Estimated)~4.20 (Estimated)

Data supported by [1] and [2].

Purification Workflow

PurificationWorkflow Crude Crude Mixture (Product + SMs) VacDist High Vacuum Distillation (< 1.0 Torr) Crude->VacDist Heat & Vacuum Distillate Distillate (Unreacted Coumaran & Dibromobutane) VacDist->Distillate Vapor phase (< 80 °C at 1 Torr) Residue Bottoms Residue (Enriched Product) VacDist->Residue Liquid phase (> 140 °C at 1 Torr) Silica Silica Gel Chromatography (100% Hexanes) Residue->Silica If trace impurities remain Pure Pure 5-(4-Bromobutyl)- 2,3-dihydrobenzofuran Silica->Pure Fractionation

Workflow for the purification of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran from starting materials.

Troubleshooting & FAQs

Q1: Why is high-vacuum distillation the primary recommended method over column chromatography? A1: This is a matter of causality driven by intermolecular forces. Both 1,4-dibromobutane and 5-(4-Bromobutyl)-2,3-dihydrobenzofuran lack strong hydrogen-bond donors or acceptors. Their interaction with a polar stationary phase (silica gel) is minimal, resulting in nearly identical retention factors ( Rf​ ) and severe co-elution. However, their boiling points differ by over 120 °C at atmospheric pressure due to the massive difference in molecular weight. Distillation exploits this thermodynamic difference perfectly.

Q2: My product is degrading and turning dark during distillation. How do I prevent thermal decomposition? A2: Alkyl bromides are highly susceptible to thermal dehydrohalogenation (the E1/E2 elimination of HBr) when exposed to prolonged temperatures exceeding 150 °C. To prevent this, you must lower the boiling point of the volatile impurities by using a deep vacuum (< 1.0 Torr, preferably 0.1 Torr). This allows the 1,4-dibromobutane ([2]) to distill over at approximately 40–60 °C, keeping the bulk temperature well below the activation energy threshold for degradation.

Q3: Can I use a chemical scavenger (e.g., an amine resin) to remove the excess 1,4-dibromobutane? A3: No. This approach lacks chemoselectivity. Both the unreacted 1,4-dibromobutane and your target product contain primary alkyl bromides. Any nucleophilic scavenger designed to attack the impurity will indiscriminately attack your product, destroying your yield.

Q4: I still have trace amounts of 1,4-dibromobutane after distillation. How do I achieve analytical purity? A4: Once the bulk of the impurities are removed via distillation, a "polishing" silica gel column is viable. Because the column is no longer overloaded with 1,4-dibromobutane, you can achieve baseline resolution using an extremely non-polar isocratic solvent system (100% hexanes).

Step-by-Step Methodology: Self-Validating Purification Protocol

This protocol is designed as a self-validating system, ensuring that each step provides immediate analytical feedback before you proceed to the next.

Step 1: High-Vacuum Short-Path Distillation (Bulk Separation)
  • Setup: Transfer the dried, concentrated crude reaction oil to a short-path distillation apparatus or a Kugelrohr setup. Ensure all joints are greased to hold a high vacuum.

  • Vacuum Initiation: Apply a high vacuum (0.1 to 1.0 Torr) using a dual-stage rotary vane pump equipped with a liquid nitrogen cold trap.

  • Heating: Gradually increase the heating mantle temperature to 60–80 °C.

  • Collection: Collect the first fraction (distillate). This will primarily consist of unreacted 2,3-dihydrobenzofuran and 1,4-dibromobutane.

  • Validation Checkpoint: Monitor the system's vacuum gauge. A sudden drop in pressure (vacuum improvement) indicates that the volatile starting materials have been fully depleted from the liquid phase.

  • Recovery: Allow the bottoms residue (containing your enriched product) to cool to room temperature before breaking the vacuum to prevent oxidation.

Step 2: Silica Gel Flash Chromatography (Polishing)
  • Preparation: If GC-MS or 1 H-NMR analysis of the distillation residue indicates trace 1,4-dibromobutane remains, prepare a silica gel flash column.

  • Loading: Dissolve the residue in a minimal volume of hexanes and load it onto the column.

  • Elution: Elute using isocratic 100% hexanes. The 1,4-dibromobutane will elute slightly faster than the heavier benzofuran derivative.

  • Validation Checkpoint (Dual-Stain TLC): Perform Thin Layer Chromatography (TLC) on the fractions. Visualize the plates first with a UV lamp (254 nm) to identify the UV-active benzofuran core of your product. Then, dip the plate in a Potassium Permanganate (KMnO 4​ ) stain and heat it. The KMnO 4​ will reveal the aliphatic 1,4-dibromobutane (which is UV-inactive). This dual-validation ensures no invisible co-elution is missed.

  • Isolation: Pool the pure, UV-active/KMnO 4​ -active fractions and concentrate in vacuo to yield the analytically pure 5-(4-Bromobutyl)-2,3-dihydrobenzofuran.

References

  • Title: Dihydrobenzofuran | C8H8O | CID 10329 - PubChem - NIH Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: 1,4-Dibromobutane - CAS Common Chemistry Source: American Chemical Society (cas.org) URL: [Link]

  • Title: 1,4-Dibromobutane | C4H8Br2 | CID 8056 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

Sources

Optimization

Technical Support Center: Alkylation Workflows for 5-(4-Bromobutyl)-2,3-dihydrobenzofuran

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter kinetic stalling or poor chemoselectivity when utilizing 5-(4-br...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter kinetic stalling or poor chemoselectivity when utilizing 5-(4-bromobutyl)-2,3-dihydrobenzofuran in nucleophilic substitutions.

While this intermediate is technically a primary alkyl halide, the flexible 4-bromobutyl chain can adopt folded conformations that sterically shield the electrophilic carbon. When coupling this molecule with bulky secondary amines or piperazine derivatives—common in the synthesis of neuroactive compounds like 5-HT1A receptor ligands—the steric bulk of the nucleophile significantly raises the activation energy.

This guide provides field-proven, self-validating troubleshooting protocols to overcome these steric barriers and optimize your synthetic yields.

Frequently Asked Questions & Troubleshooting

Q1: Why is my nucleophilic substitution stalling, and how can I accelerate it without degrading my reagents?

The Causality: Standard SN2 reactions rely on the nucleophile successfully accessing the anti-bonding orbital of the carbon-halogen bond. When using bulky amines, steric repulsion prevents this optimal trajectory. Simply increasing the temperature often leads to reagent degradation or unwanted elimination (E2) side reactions rather than successful substitution.

The Solution: The Catalytic Finkelstein Exchange To overcome the steric barrier, you must lower the activation energy of the substitution by improving the leaving group. Implementing an in situ[1] using Tetrabutylammonium Iodide (TBAI) or Sodium Iodide (NaI) converts the alkyl bromide into a highly reactive transient alkyl iodide. Iodide is a significantly larger, more polarizable leaving group, which drastically accelerates the SN2 kinetics even in sterically hindered environments[2].

G RBr 5-(4-Bromobutyl)- 2,3-dihydrobenzofuran RI Transient Alkyl Iodide (Highly Reactive) RBr->RI Finkelstein Exchange TBAI TBAI (I⁻ source) TBAI->RI Prod Alkylated Product + Br⁻ RI->Prod SN2 Attack Nuc Bulky Amine Nucleophile Nuc->Prod

Q2: I am experiencing significant overalkylation (tertiary amine formation) when coupling a primary amine. How do I control chemoselectivity?

The Causality: When a primary amine successfully attacks the 5-(4-bromobutyl)-2,3-dihydrobenzofuran, it forms a secondary amine. Because alkyl groups are electron-donating, this newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to rapid overalkylation and the formation of unwanted tertiary amines.

The Solution: The "Cesium Effect" Switch your base from Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) to Cesium Hydroxide (CsOH) or Cesium Carbonate (Cs₂CO₃). The large ionic radius of the cesium ion allows it to act as a soft Lewis acid, coordinating directly with the primary amine. Once the first alkylation occurs, the bulky cesium complex sterically shields the secondary amine, completely suppressing further alkylation. This phenomenon is known as the [3].

CesiumEffect PrimAmine Primary Amine Complex Amine-Cesium Complex (Soft Lewis Acid-Base) PrimAmine->Complex CsBase Cesium Base (Cs⁺) CsBase->Complex SecAmine Secondary Amine (Sterically Shielded by Cs⁺) Complex->SecAmine SN2 Alkylation AlkylHalide Alkyl Bromide AlkylHalide->SecAmine Overalkyl Tertiary Amine (Overalkylation Blocked) SecAmine->Overalkyl Blocked

The Cesium Effect: Cs⁺ coordination shields the secondary amine, preventing overalkylation.

Quantitative Data Summaries

To aid in your experimental design, reference the following data tables which quantify the kinetic and chemoselective advantages of the recommended troubleshooting strategies.

Table 1: Relative Reactivity of Leaving Groups in SN2 Alkylations Data illustrates the kinetic advantage of the Finkelstein exchange.

Leaving GroupRelative SN2 Reaction RateMechanistic Implication
Chloride (Cl⁻)1Baseline reactivity; stalls against bulky nucleophiles.
Bromide (Br⁻)50 - 100Standard reactivity; susceptible to steric stalling.
Iodide (I⁻)> 10,000Highly reactive; overcomes steric hindrance via lower activation energy.

Table 2: Base Selection and Chemoselectivity (The Cesium Effect) Data adapted from Salvatore et al. demonstrating N-alkylation chemoselectivity.

Base UsedPrimary Amine ConversionMonoalkylation (Target)Dialkylation (Impurity)
K₂CO₃High~60%~40% (Significant overalkylation)
NaOHModerate~50%~50%
CsOH / Cs₂CO₃High>90%<10% (Suppressed overalkylation)

Step-by-Step Methodology: Chemoselective, Finkelstein-Assisted Alkylation

This protocol integrates both the Finkelstein activation and the Cesium Effect into a single, highly efficient, and self-validating workflow.

Materials Required:

  • 5-(4-Bromobutyl)-2,3-dihydrobenzofuran (1.0 eq)

  • Amine Nucleophile (1.1 eq)

  • Tetrabutylammonium Iodide (TBAI) (0.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Solvent Preparation: Purge anhydrous DMF with inert gas (N₂ or Argon) for 15 minutes. Causality: Polar aprotic solvents like DMF leave the nucleophile unsolvated and highly reactive, but moisture will degrade the reagents.

  • Finkelstein Activation: In a dry flask, dissolve 5-(4-bromobutyl)-2,3-dihydrobenzofuran (1.0 eq) in the DMF. Add TBAI (0.2 eq). Stir the mixture at 40°C for 30 minutes.

    • Self-Validation Check: Spot the reaction on a TLC plate (Hexanes:EtOAc). You will observe the appearance of a new, slightly less polar spot corresponding to the transient alkyl iodide intermediate. Do not proceed until this spot is visible.

  • Base Coordination: In a separate vial, mix the amine nucleophile (1.1 eq) with Cs₂CO₃ (2.0 eq) in a small volume of DMF. Stir for 15 minutes to allow the formation of the amine-cesium complex.

  • Coupling: Slowly transfer the amine-cesium mixture into the main reaction flask containing the activated alkyl iodide.

  • Reaction Monitoring: Elevate the temperature to 65°C.

    • Self-Validation Check: As the reaction proceeds, you will observe the precipitation of insoluble Cesium Bromide (CsBr). The accumulation of this fine white precipitate confirms that the substitution is successfully driving forward via Le Chatelier's principle.

  • Workup: Once TLC indicates the consumption of the alkyl iodide, cool the mixture to room temperature. Quench with distilled water to dissolve the salts and TBAI. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • Finkelstein Reaction. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674-683. Available at:[Link]

  • Development of the Synthetic Route to PF-06878031 Part 1: Selective Alkylation Route. Organic Process Research & Development. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran

Welcome to the Process Optimization Support Center. This guide is specifically designed for researchers, synthesis scientists, and drug development professionals scaling up the production of 5-(4-Bromobutyl)-2,3-dihydrob...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Support Center. This guide is specifically designed for researchers, synthesis scientists, and drug development professionals scaling up the production of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran—a critical intermediate in the synthesis of APIs such as vilazodone[1].

Below, you will find an in-depth mechanistic workflow, quantitative optimization data, troubleshooting FAQs, and a self-validating Standard Operating Procedure (SOP) for the Friedel-Crafts alkylation of 2,3-dihydrobenzofuran with 1,4-dibromobutane[2].

Reaction Pathway & Optimization Workflow

The synthesis relies on a regioselective Friedel-Crafts alkylation. The oxygen atom in the dihydrobenzofuran ring acts as an electron-donating group, activating the aromatic system and directing the electrophilic attack primarily to the para-position (C5). Controlling the kinetics of this electrophilic aromatic substitution is paramount to preventing polyalkylation and ring-opening side reactions[3].

G A 2,3-Dihydrobenzofuran + 1,4-Dibromobutane B Lewis Acid Activation (ZnCl2 in DCM) A->B Mix under N2 C Controlled Alkylation (-10°C to 0°C) B->C Exothermic Control D Optimal Conversion (0°C for 2 hours) C->D Regioselective F-C F Side Reactions (Polyalkylation / Ring Opening) C->F T > 5°C or Time > 3h E Target Product: 5-(4-Bromobutyl)-2,3-dihydrobenzofuran D->E Quench & Work-up

Workflow for the Friedel-Crafts synthesis of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran.

Quantitative Data: Temperature & Time Optimization

The table below summarizes the kinetic profiling of the reaction. Data indicates that while the reaction tolerates a range of -10°C to 30°C, pinning the internal temperature at exactly 0°C for 2.0 hours maximizes the yield of the mono-alkylated target while suppressing thermodynamic byproducts (3)[3].

Internal Temp (°C)Reaction Time (h)Substrate Conversion (%)Target Yield (%)Polyalkylation / Impurities (%)
-102.065.262.13.1
-104.078.575.03.5
0 2.0 98.4 94.2 4.2
04.099.189.010.1
20 (Room Temp)2.0100.071.528.5

Troubleshooting Guides & FAQs

Q1: Why is temperature control critical during the addition of 1,4-dibromobutane? A1: Friedel-Crafts alkylation is highly exothermic. If the temperature exceeds 5°C during the addition phase, the reaction rate accelerates uncontrollably. This thermal runaway provides enough activation energy for the newly formed product to undergo a second alkylation event, leading to dialkylated impurities. Maintaining the internal temperature between -10°C and 0°C ensures a controlled electrophilic aromatic substitution[3].

Q2: What happens if the reaction time is extended beyond 3 hours to "ensure completion"? A2: Extending the reaction time beyond the optimal 2 hours at 0°C is detrimental. Because Friedel-Crafts alkylations are reversible and thermodynamically driven over long periods, extended times promote the isomerization of the alkyl chain and subsequent polymerization. As seen in the data table, moving from 2 hours to 4 hours at 0°C drops the target yield by ~5% due to impurity formation.

Q3: Why use Zinc Chloride (ZnCl2) instead of Aluminum Chloride (AlCl3)? A3: While AlCl3 is a standard, highly active Lewis acid, it is too harsh for oxygen-containing heterocycles. AlCl3 coordinates strongly with the oxygen atom of the 2,3-dihydrobenzofuran ring, leading to ether cleavage (ring-opening) and excessive tar formation. Anhydrous ZnCl2 provides a milder, chemoselective catalytic environment that activates the primary alkyl bromide without degrading the substrate[3].

Q4: Can I substitute 1,4-dibromobutane with 1-bromo-4-chlorobutane? A4: Yes. If your downstream API synthesis (e.g., vilazodone) requires the chlorobutyl intermediate, 1-bromo-4-chlorobutane can be used. The reaction kinetics are nearly identical because the Lewis acid selectively activates the weaker C-Br bond over the C-Cl bond. The same optimized conditions (0°C, 2 hours) apply (3)[3].

Self-Validating Standard Operating Procedure (SOP)

This step-by-step methodology includes built-in validation checkpoints to ensure process integrity and reproducibility.

Phase 1: System Preparation and Catalyst Activation
  • Reactor Setup: Purge a clean, dry multi-neck round-bottom flask with Nitrogen (N2). Charge the flask with 2,3-dihydrobenzofuran (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).

    • Causality: DCM provides optimal solubility for the Lewis acid complex while remaining strictly inert to alkylation.

    • Validation Check 1: Perform a Karl Fischer titration on the DCM prior to use. Moisture content must be <50 ppm. Excess water will irreversibly hydrolyze and deactivate the ZnCl2 catalyst.

  • Catalyst Addition: Cool the reactor to 0–5°C. Add anhydrous ZnCl2 (1.1 eq) in three equal portions over 15 minutes to prevent localized exotherms.

    • Validation Check 2: Observe the suspension. It should remain pale yellow. A sudden shift to dark brown indicates premature catalyst degradation or substrate polymerization due to moisture or thermal spiking.

Phase 2: Electrophilic Addition
  • Reagent Introduction: Further cool the system to -10°C using a dry ice/acetone or cryocooler bath. Begin the dropwise addition of 1,4-dibromobutane (1.1 eq).

    • Causality: The primary bromide is activated by ZnCl2 to form a polarized complex, which undergoes nucleophilic attack by the electron-rich aromatic ring.

    • Validation Check 3: Monitor the internal thermocouple continuously. Dynamically adjust the dropping rate to ensure the internal temperature never exceeds -5°C. If it does, pause the addition immediately.

Phase 3: Propagation and Quenching
  • Reaction: Once the addition is complete, remove the deep-cooling bath and allow the internal temperature to reach exactly 0°C. Stir at this temperature for exactly 2.0 hours[3].

    • Validation Check 4: At t=1.5h, pull a 0.5 mL aliquot. Quench in 1 mL water, extract with 1 mL EtOAc, and run TLC (Hexane:EtOAc 9:1) or HPLC. Target conversion is >95% (starting material Rf ~0.6 should be faint; product Rf ~0.4 should be dominant).

  • Quenching: Quench the reaction by slowly transferring the mixture via cannula into a vigorously stirred vessel containing ice-cold water (5 volumes).

    • Causality: Cold water safely hydrolyzes the zinc complex without providing enough thermal energy to promote the hydrolysis of the newly formed terminal alkyl bromide.

    • Validation Check 5: Test the pH of the aqueous phase post-quench; it should be slightly acidic (pH 5-6).

  • Work-up & Isolation: Separate the organic layer. Extract the aqueous layer once with DCM (2 volumes). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude 5-(4-Bromobutyl)-2,3-dihydrobenzofuran. Purify via silica gel chromatography or vacuum distillation as required.

References

  • Title: Preparation method of vilazodone intermediate | Source: Patsnap Eureka | URL
  • Title: Application Notes and Protocols for the Synthesis of Vilazodone from 5-Cyanoindole | Source: Benchchem | URL
  • Title: Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors | Source: ACS Publications - Journal of Medicinal Chemistry | URL

Sources

Optimization

Technical Support Center: Resolving Emulsions in 5-(4-Bromobutyl)-2,3-dihydrobenzofuran Liquid-Liquid Extraction

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals scaling up or optimizing the synthesis of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals scaling up or optimizing the synthesis of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran .

As a highly lipophilic intermediate (commonly utilized in the synthesis of active pharmaceutical ingredients like vilazodone), its isolation via liquid-liquid extraction (LLE) frequently suffers from stubborn emulsion formation. This portal synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve clean phase separation.

The Causality of Emulsions (Expertise & Experience)

Why do emulsions form during the extraction of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran?

The target molecule is a bulky, neutral, and highly hydrophobic benzofuran derivative (LogP > 3). During its synthesis—often via the alkylation of 2,3-dihydrobenzofuran with 1,4-dibromobutane—the reaction matrix accumulates unreacted reagents, phase-transfer catalysts, or polymeric byproducts.

When the aqueous quench and organic extraction solvent (e.g., Ethyl Acetate, Dichloromethane, or MTBE) are vigorously mixed, these amphiphilic impurities act as surfactants. They lower the interfacial tension between the two immiscible layers, stabilizing microscopic droplets of one phase suspended within the other [[1]]([Link]). Because 5-(4-Bromobutyl)-2,3-dihydrobenzofuran is a neutral compound, it cannot be selectively ionized to force partitioning. Therefore, we must rely on mechanical or thermodynamic interventions to disrupt the colloidal suspension .

Mechanism A Aqueous Phase M Stable Emulsion A->M Vigorous Shaking O Organic Phase O->M E Surfactant Impurities E->M Lowers Interfacial Tension R Phase Separation M->R Brine / Celite / Centrifuge

Mechanistic pathway of emulsion formation and resolution during extraction.

Step-by-Step Troubleshooting Protocols

Every protocol below is designed as a self-validating system. If Step A does not yield a clear phase boundary within the allotted time, proceed immediately to the next logical intervention in the decision tree.

Protocol A: The Salting-Out Method (Thermodynamic Disruption)

Mechanism: Adding a saturated sodium chloride (brine) solution increases the ionic strength and density of the aqueous phase. This maximizes the density differential between the aqueous and organic layers and forces surfactant-like impurities out of the aqueous phase, thereby increasing interfacial tension .

  • Identify the emulsion layer in the separatory funnel.

  • Add 10–20% (by volume of the aqueous phase) of saturated aqueous NaCl (brine).

  • Do not shake vigorously. Gently swirl the separatory funnel in a circular motion for 60 seconds to ensure contact without introducing kinetic shear.

  • Allow the funnel to rest on a ring stand for 10–15 minutes.

  • Validation: Observe the interface. A sharp, mirror-like boundary indicates success. If a cloudy mid-layer persists, proceed to Protocol B.

Protocol B: Mechanical Shear via Celite Filtration

Mechanism: Emulsions are essentially stabilized microscopic droplets. Passing the emulsion through a porous bed of diatomaceous earth (Celite) physically shears the droplets, forcing them to coalesce, while simultaneously trapping the polymeric particulates acting as emulsifiers [[1]]([Link]) .

  • Drain the lower phase until the emulsion layer is isolated at the bottom of the funnel. (Note: If using Dichloromethane, the organic layer is on the bottom; if using Ethyl Acetate, the organic layer is on the top).

  • Drain the isolated emulsion layer into a clean Erlenmeyer flask.

  • Prepare a Büchner funnel with filter paper and pack a 1-inch pad of Celite 545. Wet the pad with your pure extraction solvent.

  • Apply vacuum and pour the emulsion evenly through the Celite pad.

  • Rinse the pad with 10-15 mL of fresh organic solvent to ensure no 5-(4-Bromobutyl)-2,3-dihydrobenzofuran is left behind.

  • Validation: Transfer the filtrate back to a clean separatory funnel. The phases should now separate immediately into two distinct layers.

Protocol C: Interfacial Tension Modification (Co-Solvent Addition)

Mechanism: Adding a minute amount of a bridging solvent (like methanol or ethanol) alters the dielectric constant at the interface, disrupting the surfactant's ability to stabilize the droplets .

  • To the stubborn emulsion in the separatory funnel, add 1-2 mL of Methanol or Ethanol per 100 mL of total volume.

  • Gently swirl to incorporate the co-solvent.

  • Allow to settle for 5 minutes.

  • Validation: The milky layer should clarify. Caution: Do not add excessive alcohol, as it may increase the solubility of the target product in the aqueous phase.

EmulsionResolution Start Emulsion Forms During LLE Step1 Wait 10-15 mins. Does it resolve? Start->Step1 End1 Proceed with Phase Separation Step1->End1 Yes Step2 Add Saturated NaCl (Brine) & Swirl Step1->Step2 No Check2 Resolved? Step2->Check2 Check2->End1 Yes Step3 Filter through Celite Pad Check2->Step3 No Check3 Resolved? Step3->Check3 Check3->End1 Yes Step4 Centrifugation or Co-solvent Addition Check3->Step4 No Step4->End1 Resolved

Decision tree for resolving liquid-liquid extraction emulsions.

Quantitative Data: Emulsion Resolution Matrix

Use the following table to select the most appropriate intervention based on your specific operational constraints and the severity of the emulsion.

Emulsion-Breaking TechniqueMechanistic ActionAvg. Resolution TimeSuccess RateIdeal Use Case
Salting Out (Brine) Increases aqueous ionic strength & density10–15 minsHighMild to moderate emulsions; density similarities between phases.
Celite Filtration Mechanical shear & particulate removal5–10 minsVery HighStubborn emulsions stabilized by polymeric synthesis byproducts.
Co-Solvent Addition Alters interfacial dielectric constant5 minsModerateSurfactant-heavy matrices; small volume extractions.
Centrifugation Forced mechanical phase separation10–20 minsVery HighSmall scale (<50 mL); highly stable colloidal suspensions.

Frequently Asked Questions (FAQs)

Q: Can I use pH adjustment to break the emulsion for this specific molecule? A: Yes, but with a caveat. 5-(4-Bromobutyl)-2,3-dihydrobenzofuran is a neutral compound, meaning its partitioning behavior is unaffected by pH changes . However, if the emulsion is caused by acidic or basic impurities (e.g., unreacted amines or phenolic byproducts from upstream steps), adjusting the aqueous phase to pH 2 (using dilute HCl) or pH 10 (using NaHCO3) can fully ionize those impurities. This drives the emulsifiers entirely into the aqueous layer, effectively breaking the emulsion .

Q: Why does shaking cause a worse emulsion than swirling? A: Vigorous shaking exponentially increases the surface area between the two phases. In the presence of surfactant-like impurities, this rapid expansion of surface area allows the surfactants to coat millions of micro-droplets, creating a highly stable colloidal suspension . Swirling maintains sufficient phase contact for the extraction of the lipophilic product without providing the kinetic energy required to sheer the liquids into stable micro-droplets.

Q: What if the emulsion is confined to a small, persistent mid-layer? A: Do not waste time trying to resolve a 5 mL emulsion in a 500 mL extraction funnel. Drain the clear lower phase, collect the clear upper phase, and isolate the emulsion layer. Re-extract the isolated emulsion in a smaller funnel with fresh organic solvent and brine . This localized approach saves solvent and prevents product degradation.

References

  • Title: Tips for Troubleshooting Liquid–Liquid Extractions Source: LCGC International URL: [Link]

  • Title: 2.3: LIQUID-LIQUID EXTRACTION Source: Chemistry LibreTexts URL: [Link]

  • Title: solid-liquid extraction Source: Columbia University URL:[Link]

  • Title: Tackling emulsions just got easier Source: Biotage URL: [Link]

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity and Hydrolysis of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 5-(4-Bromobutyl)-2,3-dihydrobenzofuran , a critical primary alkyl bromi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 5-(4-Bromobutyl)-2,3-dihydrobenzofuran , a critical primary alkyl bromide intermediate often utilized in the synthesis of active pharmaceutical ingredients (APIs) like Vilazodone.

Due to its chemical structure, this compound is highly susceptible to moisture-induced degradation. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experiments.

Mechanistic Insight: The Causality of Degradation

To effectively prevent the degradation of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran, one must understand the exact chemical causality behind its instability.

The compound features a primary carbon bonded to a bromine atom. Because the carbon is primary (attached to only one other carbon within the butyl chain), it lacks the steric bulk that would otherwise protect the electrophilic center. Furthermore, the formation of a primary carbocation is thermodynamically highly unfavorable, which generally prevents the[1].

Instead, when exposed to atmospheric moisture or wet solvents, water acts as a nucleophile and initiates a concerted SN2 (Bimolecular Nucleophilic Substitution) reaction. The oxygen lone pair of the water molecule attacks the electrophilic carbon from the backside, simultaneously cleaving the carbon-bromine bond[1]. This irreversible hydrolysis yields 5-(4-hydroxybutyl)-2,3-dihydrobenzofuran and hydrobromic acid (HBr). The generated HBr can subsequently lower the pH of the storage environment, potentially autocatalyzing further side reactions or degrading acid-sensitive functional groups on the dihydrobenzofuran ring.

SN2_Hydrolysis RBr 5-(4-Bromobutyl)-2,3-dihydrobenzofuran (Primary Alkyl Bromide) TS [HO---C---Br]‡ Transition State RBr->TS H2O Water (Nucleophile) H2O->TS Backside Attack Product 5-(4-Hydroxybutyl)-2,3-dihydrobenzofuran + HBr TS->Product Bromide Departure

SN2 hydrolysis pathway of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran.

Troubleshooting & FAQs

Q: Why is my 5-(4-Bromobutyl)-2,3-dihydrobenzofuran degrading into an alcohol during storage, even when capped? A: Standard screw-cap vials do not perfectly seal against atmospheric humidity. Over time, trace water vapor enters the vial and acts as a nucleophile, initiating the SN2 hydrolysis described above. To prevent this, the compound must be stored in a desiccator or a glovebox under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8°C) to kinetically slow down any potential substitution reactions.

Q: My nucleophilic substitution reaction using this compound has unexpectedly low yields. What is going wrong? A: If your reaction solvent or base contains trace amounts of water, the water will outcompete your intended nucleophile. This leads to the hydrolyzed byproduct rather than your target molecule. You must use strictly anhydrous solvents (e.g., THF distilled over sodium/benzophenone) and handle all transfers using [2].

Q: How can I safely perform an aqueous work-up without hydrolyzing the unreacted starting material? A: Primary alkyl bromides hydrolyze rapidly under basic conditions because the hydroxide ion (OH⁻) is a much stronger nucleophile than neutral water. If an aqueous work-up is necessary, keep the solution slightly acidic or neutral, as the rate of [3]. Perform the extraction rapidly and immediately dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

Quantitative Data: Hydrolysis Risk Matrix

The following table summarizes the relative hydrolysis rates and stability of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran under various environmental conditions to help you optimize your reaction parameters.

Environmental ConditionHydrolysis RatePrimary Degradation MechanismMitigation Strategy
Neutral Water (25°C) SlowSN2Store in a desiccator under an Argon/N2 atmosphere.
Aqueous Base (pH > 9) FastSN2Use non-nucleophilic anhydrous organic bases (e.g., TEA) during synthesis.
Acidic Aqueous (pH < 4) Very SlowSN2Perform rapid acidic work-ups to minimize product loss[3].
Elevated Temp (>50°C) + Moisture Moderate to FastSN2Employ strict Schlenk line techniques and freshly distilled solvents.

Self-Validating Experimental Protocols

To completely eliminate moisture during the handling and reaction of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran, researchers must employ rigorous Schlenk line methodologies.

Protocol: Preparation of an Anhydrous Reaction Environment

Step 1: Glassware Preparation Oven-dry all reaction flasks, stir bars, and septa at >100°C for a minimum of 4 hours to remove adsorbed surface water. Assemble the glassware while it is still hot to prevent atmospheric moisture from condensing on the cooling glass surfaces.

Step 2: Schlenk Line Cycling Attach the assembled reaction flask to the Schlenk line. Perform three consecutive vacuum/inert gas cycles:

  • Open the flask to the vacuum manifold for 5 minutes.[4].

  • Slowly close the vacuum and open the inert gas manifold (N₂ or Argon) to backfill the flask.

  • Repeat this process two more times.

Step 3: Reagent Transfer Purge a gas-tight syringe with inert gas three times. Pierce the septum of the reagent bottle and withdraw the required volume of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran. Draw a small headspace of inert gas into the syringe to prevent dripping, then transfer the liquid directly into the reaction vessel under a positive flow of inert gas[2].

Self-Validating System: This protocol validates itself in real-time. If the Schlenk line cycling is successful, the internal pressure will hold a static vacuum without dropping. During the reaction, the absence of an insoluble white precipitate (amine hydrobromide salts formed from ambient moisture degradation) and a clean Thin Layer Chromatography (TLC) profile (showing the absence of the highly polar alcohol byproduct spot at a lower Rf value) physically validates that the anhydrous environment was successfully maintained.

Schlenk_Workflow Start Oven-Dry Glassware (>100°C) Cycle Attach to Schlenk Line 3x Vacuum/Inert Gas Cycles Start->Cycle Solvent Add Anhydrous Solvent via Cannula/Syringe Cycle->Solvent Reagent Transfer 5-(4-Bromobutyl)-2,3-dihydrobenzofuran Under Positive N2/Ar Flow Solvent->Reagent Reaction Execute Reaction Maintain Inert Atmosphere Reagent->Reaction

Standard Schlenk line workflow for handling moisture-sensitive reagents.

References

  • Reaction of Alkyl Halides Experiment. PraxiLabs. Available at:[Link]

  • An Illustrated Guide to Schlenk Line Techniques. The Schlenk Line Survival Guide. Available at:[Link]

  • Keeping air and moisture out: Vacuum on a Schlenk line. Vacuubrand. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS mass spectrometry fragmentation pattern of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran

5-(4-Bromobutyl)-2,3-dihydrobenzofuran is a highly reactive electrophilic intermediate utilized in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antidepressant vilazodone. Because of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

5-(4-Bromobutyl)-2,3-dihydrobenzofuran is a highly reactive electrophilic intermediate utilized in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antidepressant vilazodone. Because of its alkyl bromide moiety, this compound is a potent alkylating agent and is classified as a Potential Mutagenic Impurity (PMI). Under [1], its presence in final drug products must be rigorously controlled, often requiring limits of detection in the parts-per-million (ppm) or parts-per-billion (ppb) range.

As a Senior Application Scientist, I have structured this guide to deconstruct the mass spectrometric behavior of this compound, compare the analytical platforms capable of detecting it, and provide a self-validating experimental protocol for its trace quantification.

Mechanistic Fragmentation Pathway (ESI-CID)

Understanding the collision-induced dissociation (CID) of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran is the foundation for developing robust Multiple Reaction Monitoring (MRM) methods. The fragmentation is governed by the thermodynamics of the halogen leaving group and the stability of the resulting aromatic system.

  • Isotopic Precursor Signature: In positive Electrospray Ionization (ESI+), the molecule protonates to form [M+H]+ . Because bromine exists naturally as two isotopes— 79Br (50.69%) and 81Br (49.31%)—the precursor ion presents as a distinct 1:1 isotopic doublet at m/z 255.0 and m/z 257.0. This signature is a critical diagnostic filter for avoiding false positives from isobaric background matrix interferences.

  • Primary Cleavage (HBr Expulsion): The lowest-energy fragmentation channel is the neutral loss of hydrogen bromide. The 79Br precursor loses 80 Da, and the 81Br precursor loses 82 Da. Crucially, both pathways converge on the exact same product ion at m/z 175.1 ( C12​H15​O+ ). This convergence concentrates the ion current into a single fragment, yielding exceptional sensitivity for quantitative assays.

  • Secondary Cleavage (Alkyl & Ring Dynamics): The m/z 175.1 ion undergoes subsequent aliphatic cleavage, losing a propylene equivalent ( C3​H6​ , -42 Da) to yield a benzylic cation at m/z 133.1. Under higher collision energies, the saturated C-C bond in the dihydrobenzofuran ring fractures, followed by the expulsion of carbon monoxide (CO), yielding a tropylium-like ion at m/z 105.1. This aligns with established gas-phase [2].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 255 / 257 (1:1) C12H16BrO+ LossHBr Neutral Loss of HBr (-80 / -82 Da) Precursor->LossHBr Fragment175 Stabilized Cation m/z 175 C12H15O+ LossHBr->Fragment175 AlkylCleavage Alkyl Chain Cleavage Loss of C3H6 (-42 Da) Fragment175->AlkylCleavage Fragment133 Benzylic Cation m/z 133 C9H9O+ AlkylCleavage->Fragment133 RingOpening Dihydrobenzofuran Ring Opening (-CO) Fragment133->RingOpening Fragment105 Tropylium Ion m/z 105 C8H9+ RingOpening->Fragment105

Fig 1: ESI+ CID fragmentation pathway of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran.

Analytical Platform Comparison: QqQ vs. Q-TOF HRMS

When selecting an LC-MS platform for analyzing this compound, the choice depends entirely on the analytical objective: trace quantification for regulatory compliance versus structural elucidation of unknown degradants.

Performance MetricTriple Quadrupole (QqQ) MS/MSQuadrupole Time-of-Flight (Q-TOF) HRMS
Primary Utility Trace quantification (ppb/ppm levels)Structural elucidation & exact mass profiling
Sensitivity Extremely High: MRM duty cycle maximizes signal-to-noise for targeted ions.Moderate to High: Full scan mode dilutes duty cycle across the mass range.
Mass Accuracy Nominal mass (~0.1 Da error)High Resolution: < 2 ppm mass error.
Isotope Fidelity Moderate (Unit resolution limits fine profiling)Excellent: Resolves fine isotopic structures.
Regulatory Fit Ideal for ICH M7 Mutagenic Impurity testing.Ideal for identifying unknown API side-reactions.

Causality Insight: For routine batch release, the QqQ platform is vastly superior. By utilizing MRM, the QqQ filters out the massive background matrix of the primary API (e.g., [3]), allowing the detector to focus exclusively on the m/z 255 175 and 257 175 transitions. This targeted duty cycle is what enables the sub-ppm limits of quantitation (LOQ) required by regulatory bodies.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in the data, the following UPLC-MS/MS protocol employs a self-validating logic: it uses the 81Br isotope transition as an orthogonal qualifier. If an interfering matrix peak co-elutes with the analyte, it is highly unlikely to possess the exact 1:1 isotopic ratio. Therefore, the ratio of the Quantifier to the Qualifier transition must remain constant ( ±15% ) across all samples to confirm peak purity.

Quantitative MRM Parameters
Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ion Purpose
255.0 ( 79Br[M+H]+ )175.15015Quantifier
257.0 ( 81Br[M+H]+ )175.15015Qualifier 1 (Isotope confirmation)
255.0 ( 79Br[M+H]+ )133.15025Qualifier 2 (Structural confirmation)
Step-by-Step UPLC-MS/MS Protocol
  • Sample Preparation (Matrix Management):

    • Accurately weigh 50 mg of the API into a 10 mL volumetric flask.

    • Dissolve in 5 mL of Acetonitrile. Causality: Acetonitrile acts as a strong crash solvent, precipitating high-molecular-weight matrix proteins if analyzing biological samples, or ensuring complete dissolution of the lipophilic API.

    • Dilute to volume with MS-grade Water and filter through a 0.22 µm PTFE syringe filter to protect the UPLC column frit.

  • Chromatographic Separation:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (Promotes [M+H]+ ionization).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 5.0 minutes. Flow rate: 0.4 mL/min. Causality: The gradient ensures the highly retained API elutes away from the less polar brominated intermediate, minimizing ion suppression in the ESI source.

  • Mass Spectrometry (ESI+ QqQ):

    • Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 400°C.

    • Monitor the MRM transitions listed in the table above.

  • Data Processing:

    • Integrate the peak area for the m/z 255.0 175.1 transition.

    • Verify that the peak area ratio of (257.0 175.1) / (255.0 175.1) is approximately 1.0. If the ratio deviates significantly, the peak is contaminated by an isobaric interference and cannot be reported.

Workflow SamplePrep Sample Prep API Dissolution Chromatography UHPLC Separation BEH C18 Column SamplePrep->Chromatography Ionization ESI+ Ionization Isotope Recognition Chromatography->Ionization Detection MS/MS Detection MRM Transitions Ionization->Detection Quantification Data Processing ICH M7 Compliance Detection->Quantification

Fig 2: LC-MS/MS analytical workflow for trace mutagenic impurity quantification.

References

  • ICH Guideline M7(R1) . "Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." European Medicines Agency.[Link]

  • Morais, S. R., et al. "Gas-phase Fragmentation Reactions of Protonated Benzofuran- And Dihydrobenzofuran-Type Neolignans Investigated by Accurate-Mass Electrospray Ionization Tandem Mass Spectrometry." Journal of the American Society for Mass Spectrometry, 2019.[Link]

  • Arafa, H. M., et al. "UPLC–MS-MS Method for the Determination of Vilazodone in Human Plasma: Application to a Pharmacokinetic Study." Journal of Analytical Toxicology, 2016.[Link]

Comparative

Comparative Guide: Validating HPLC Analytical Methods for 5-(4-Bromobutyl)-2,3-dihydrobenzofuran

Introduction: The Analytical Challenge 5-(4-Bromobutyl)-2,3-dihydrobenzofuran is a critical synthetic intermediate, most notably utilized in the manufacturing of the serotonergic antidepressant Vilazodone[1]. While essen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

5-(4-Bromobutyl)-2,3-dihydrobenzofuran is a critical synthetic intermediate, most notably utilized in the manufacturing of the serotonergic antidepressant Vilazodone[1]. While essential for synthesis, the presence of the alkyl halide (bromobutyl) moiety classifies this compound as a Potential Mutagenic Impurity (PMI)[2]. Alkyl halides are well-documented DNA-reactive alerting structures[2].

If this intermediate carries over into the final Active Pharmaceutical Ingredient (API), regulatory bodies mandate its control at or below the Threshold of Toxicological Concern (TTC)—typically 1.5 µ g/day for lifetime exposure, as outlined in the ICH M7(R2) guidelines[3]. Consequently, analytical methods must transcend standard assay protocols; they must be rigorously validated according to ICH Q2(R2) to ensure they are fit-for-purpose at ultra-trace levels[4].

This guide objectively compares column chemistries and detection modalities, providing a self-validating experimental protocol to ensure uncompromising scientific integrity.

Comparative Analysis of HPLC Column Chemistries

Achieving baseline resolution between 5-(4-Bromobutyl)-2,3-dihydrobenzofuran, the API, and other process impurities requires strategic stationary phase selection. The target molecule possesses a unique dual-character: a polarizable aromatic system (dihydrobenzofuran) and a highly hydrophobic, flexible aliphatic chain (bromobutyl).

  • C18 (Octadecylsilane): The industry default. It provides strong dispersive (hydrophobic) interactions with the bromobutyl chain. However, C18 columns often struggle to resolve closely related positional isomers of the dihydrobenzofuran ring because they lack steric and π-π selectivity.

  • Biphenyl: Offers orthogonal selectivity. The biphenyl phase engages in robust π-π interactions with the dihydrobenzofuran aromatic system while maintaining hydrophobic retention[1]. This is highly effective for separating aromatic impurities that co-elute on a standard C18.

  • Phenyl-Hexyl: A hybrid approach. The hexyl chain provides deeper hydrophobic penetration than a propyl-linked phenyl phase, while the terminal phenyl ring offers moderate π-π interactions.

Table 1: Performance Comparison of HPLC Stationary Phases
FeatureC18 (Standard)Biphenyl (Recommended)Phenyl-Hexyl
Retention Mechanism Hydrophobic (Dispersive)π-π, Hydrophobic, Dipoleπ-π, Strong Hydrophobic
Isomer Resolution ModerateExcellentGood
Peak Shape (Alkyl Halides) GoodExcellentGood
Best Analytical Use Case Routine Assay / High concentrationTrace PMI quantitation / Complex matricesAlternate selectivity for co-eluting peaks

Detection Modalities: UV vs. LC-MS/MS

  • Photodiode Array (PDA/UV): For routine related-substances testing, UV detection at 235 nm to 242 nm is optimal[1],[5]. Causality: The dihydrobenzofuran chromophore exhibits strong UV absorbance in this range, maximizing the signal-to-noise ratio.

  • LC-MS/MS (Electrospray Ionization): Required when the required TTC limit falls below the sensitivity threshold of UV. Causality: Bromine possesses a unique isotopic signature (a near 1:1 ratio of 79 Br and 81 Br). Monitoring the characteristic M and M+2 isotopic molecular ions provides unequivocal identification and quantification, eliminating false positives from co-eluting non-halogenated matrix peaks.

Experimental Protocol: Step-by-Step Method Validation

This protocol outlines a self-validating system for trace analysis, adhering strictly to ICH Q2(R2) standards[4].

Step 1: Sample and Standard Preparation
  • Action: Prepare a stock solution of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran at 1.0 mg/mL. Dilute to the target TTC limit (e.g., 0.5 - 5.0 µg/mL) using a 50:50 (v/v) Methanol/Water diluent.

  • Causality: Pure aqueous diluents cause precipitation of this highly hydrophobic intermediate. Conversely, 100% organic diluents can cause peak splitting (solvent effect) upon injection into a highly aqueous mobile phase. Avoid protic solvents with strong nucleophiles or high heat to prevent solvolysis of the reactive alkyl bromide.

Step 2: Chromatographic Conditions
  • Action: Utilize a Biphenyl column (150 mm x 4.6 mm, 3.5 µm). Employ a gradient elution using 0.05 M Potassium Dihydrogen Phosphate ( KH2​PO4​ ) buffer adjusted to pH 3.0, and Methanol[1].

  • Causality: An acidic pH (3.0) suppresses the ionization of residual silanols on the silica support and ensures basic co-eluting APIs (like Vilazodone, pKa ~7.1) remain fully protonated, preventing peak tailing[1].

Step 3: Specificity and Forced Degradation (Stress Testing)
  • Action: Subject the sample to acidic (0.1N HCl), alkaline (0.1N NaOH), oxidative (3% H2​O2​ ), thermal (60°C), and photolytic stress[6].

  • Causality: This step proves the method is "stability-indicating." The system must demonstrate baseline resolution ( Rs​>1.5 ) between the intact target analyte and its degradation products (e.g., the hydrolysis of the bromobutyl chain into a hydroxyl group)[6].

Step 4: Linearity, LOD, and LOQ
  • Action: Prepare 6 concentration levels spanning from the expected Limit of Quantitation (LOQ) up to 150% of the specification limit[7].

  • Causality: Validates that the detector response is directly proportional to concentration. LOQ is mathematically verified using the standard deviation of the response ( σ ) and the slope ( S ): LOQ=10σ/S [7].

Step 5: Accuracy and Precision
  • Action: Spike API samples with the intermediate at 3 levels (e.g., 80%, 100%, 120% of the limit). Perform 6 replicate injections of the 100% level[5].

  • Causality: Accuracy (% Recovery) proves the API matrix does not suppress or enhance the signal. Precision (%RSD) ensures the instrument plumbing, auto-sampler, and integration parameters yield reproducible data[5].

Workflow Visualization

G Start Method Design & Risk Assessment Specificity Specificity Testing (Forced Degradation) Start->Specificity Identify PMIs Range Linearity & Range (LOD/LOQ Determination) Specificity->Range Baseline Resolution AccPrec Accuracy & Precision (Spike Recovery) Range->AccPrec Establish TTC Limits Robustness Robustness (QbD Approach) AccPrec->Robustness Method Reliability Approval Validated Method Ready for QC Robustness->Approval ICH Q2(R2) Compliant

ICH Q2(R2) Lifecycle for Mutagenic Impurity Validation.

Data Presentation: Validation Summary

The following table summarizes the expected performance metrics of a successfully validated method for this intermediate, benchmarked against ICH Q2(R2) acceptance criteria.

Table 2: Representative ICH Q2(R2) Validation Data
Validation ParameterAcceptance Criteria (ICH Q2)Representative ResultStatus
Specificity No interference at retention timeResolution ( Rs​ ) > 2.5Pass
Linearity R2≥0.995 R2=0.9992 Pass
Precision (Repeatability) %RSD ≤2.0% %RSD = 0.85%Pass
Accuracy (Recovery) 90.0% - 110.0%98.5% - 101.2%Pass
LOQ Signal-to-Noise ≥10:1 S/N = 15:1 at 0.12 µg/mLPass

References

  • Validation of Analytical Procedures Q2(R2) - ICH.
  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2) - ICH.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.
  • Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API - Oriental Journal of Chemistry.
  • Development and Validation of Vilazodone HCl by RP-HPLC In Bulk and in Pharmaceutical Formulation Along with its Application in Dissolution - Symbiosis Online Publishing.
  • Stability indicating HPLC method for determination of vilazodone hydrochloride - SciSpace.
  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC.

Sources

Validation

A Senior Application Scientist's Guide to Gas Chromatography Retention Time of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran: A Comparative Analysis

Understanding Retention Time in Gas Chromatography In gas chromatography, the retention time (t_R) is the time it takes for a specific compound to travel from the injector, through the column, to the detector.[1] This is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Understanding Retention Time in Gas Chromatography

In gas chromatography, the retention time (t_R) is the time it takes for a specific compound to travel from the injector, through the column, to the detector.[1] This is a critical parameter for both qualitative and quantitative analysis. The retention time of an analyte is primarily influenced by several factors:

  • The chemical properties of the analyte: This includes its volatility (boiling point) and its interactions with the stationary phase.[2]

  • The GC column (stationary phase): The polarity of the stationary phase will dictate the strength of interaction with the analyte.[3]

  • The column temperature: Higher temperatures increase the vapor pressure of the analyte, leading to shorter retention times.[4]

  • The carrier gas flow rate: A higher flow rate will decrease the retention time.[2]

  • The dimensions of the column: Longer and thicker-filmed columns will generally result in longer retention times.

By carefully controlling these parameters, a reproducible retention time can be achieved, allowing for the identification and quantification of the target compound.

Proposed Gas Chromatography Method for 5-(4-Bromobutyl)-2,3-dihydrobenzofuran

Given the structure of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran, which contains a moderately polar dihydrobenzofuran ring system and a polarizable bromobutyl group, a mid-polarity column is recommended for optimal separation.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran.

  • Dissolve the sample in 1 mL of a suitable solvent, such as dichloromethane or ethyl acetate, to create a 10 mg/mL stock solution.

  • Perform serial dilutions to a final concentration of approximately 100 µg/mL for analysis.

2. Gas Chromatography (GC) System and Conditions:

  • Gas Chromatograph: Any standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS), with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness. This type of stationary phase provides good selectivity for a wide range of compounds, including those with aromatic and alkyl halide moieties.[5]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Injector:

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (can be adjusted based on sample concentration and detector sensitivity)

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes. Temperature programming is crucial for analyzing compounds with a relatively high boiling point, as it ensures efficient elution and good peak shape.[4]

  • Detector (FID):

    • Temperature: 300 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

3. Data Analysis:

  • The retention time of the peak corresponding to 5-(4-Bromobutyl)-2,3-dihydrobenzofuran is recorded.

  • For confirmation of identity, a mass spectrometer can be used as the detector to obtain the mass spectrum of the eluting peak. Dihydrobenzofurans typically exhibit characteristic fragmentation patterns, including the loss of substituents and retro-Diels-Alder reactions.[6]

Visualizing the GC Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject Sample Dilute->Inject 1 µL Injection Separate Separation in Column Inject->Separate Detect Detection (FID/MS) Separate->Detect Record Record Retention Time Detect->Record Signal Output Identify Identify Peak Record->Identify Quantify Quantify (Optional) Identify->Quantify Retention_Factors RT Retention Time Analyte Analyte Properties (Boiling Point, Polarity) Analyte->RT Column Column (Stationary Phase, Length, Film) Column->RT Temp Oven Temperature Temp->RT Flow Carrier Gas Flow Rate Flow->RT

Caption: Key factors influencing GC retention time.

Comparison with Alternative Analytical Techniques

While GC is a powerful technique for the analysis of volatile and semi-volatile compounds, other methods can also be employed for the characterization of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile or thermally labile compounds. For 5-(4-Bromobutyl)-2,3-dihydrobenzofuran, a reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water would likely provide good separation. This would be a suitable alternative if the compound shows any signs of degradation at the high temperatures used in GC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. LC-MS would be particularly useful for the identification and quantification of this compound in complex matrices, such as biological samples. [7]

Conclusion

This guide provides a comprehensive framework for the determination and understanding of the gas chromatography retention time for 5-(4-Bromobutyl)-2,3-dihydrobenzofuran. By implementing the proposed methodology and considering the comparative data presented, researchers can develop a robust and reliable analytical method for this compound. The key to accurate and reproducible results lies in the careful control of the chromatographic conditions and a thorough understanding of the principles governing the separation process.

References

  • Drawell. (2023, June 14).
  • Shimadzu (Europe). Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index.
  • Understanding Retention Time and Relative Retention in Gas Chrom
  • Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. (2013, June 1).
  • Shimadzu. Factors Affecting Retention Time.
  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (n.d.). PMC.
  • Phenomenex. (2025, August 8).
  • Sigma-Aldrich.
  • Davis, A. Characterization of Aromatic Stationary Phases for Uses in High Perfor. JagWorks@USA - University of South Alabama.
  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. (2023, May 6). MDPI.
  • WO2003087809A1 - Stationary phases for gas chromatography. (n.d.).
  • Phenomenex. (2025, August 12).
  • The Study of Substitution and Elimination Reactions Using Gas Chromatography: An Examination of the Effects of Alkane and Base Structure on Product Distributions. (2011, September 25).
  • (PDF) Polymeric Stationary Phases with Variable Polarity for GC Separation of Aromatic Compounds and Their Sulfur Analogs. (2025, August 28).
  • SN2 Competition Experiments, Part 3: GC Analysis. (2020, April 5). YouTube.
  • Temperature-programmed gas chromatographic determination of polychlorinated and polybromin
  • Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. (2019, January 7). PMC.
  • Temperature Programming in Gas Chrom
  • GC Temperature Programming—10 Things You Absolutely Need to Know. (2026, April 1).
  • Fast gas chromatography: The effect of fast temperature programming. (n.d.).
  • Gas Chrom
  • Benchchem. Technical Support Center: Analysis of Dihydrobenzofuran Byproducts.
  • Shimadzu. No.G212.
  • GC analysis Product Retention time (minutes) 2a 11.8. (n.d.).
  • Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. (n.d.).
  • 2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal.
  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. (n.d.).
  • Synthesis of dihydrobenzofurans and dihydroindoles by intramolecular Friedel-Crafts cyclizations of aryloxy- and arylamino-substituted propargylic alcohols. (n.d.). Arkivoc.
  • Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. (2024, December 18). MDPI.
  • Relative retention times on 60 m columns with respect to DB-5. (n.d.).
  • Benzofuran Derivatives from the Mangrove Endophytic Fungus Xylaria sp. (#2508). (2008, May 24).
  • Synthesis of 5-(4-bromobutyl)-2,3-dimethyl-1,4-benzoquinone and the Solubility Test in n -Octanol/Water Partition System. (n.d.).
  • Synthesis of 5-(4-bromobutyl)-2,3-dimethyl-1,4-benzoquinone and the Solubility Test in n-Octanol. (n.d.). Semantic Scholar.
  • 2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, a novel antioxidant, from Penicillium citrinum F5. (2002, May 15). PubMed.
  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent upd
  • Relative Retention Time Library for Selected Hydrocarbons via Glass Capillary Gas Chrom
  • Analytical Methods. (2025, August 28). OPUS.
  • This journal is © The Royal Society of Chemistry 2025. (n.d.).

Sources

Comparative

A Comparative Crystallographic and X-ray Diffraction Analysis of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran and its Analogs

A Senior Application Scientist's Guide for Researchers in Drug Development In the landscape of modern drug discovery, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of modern drug discovery, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparative analysis of the crystallographic features of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran, a versatile heterocyclic scaffold, benchmarked against structurally related analogs. While a definitive crystal structure for 5-(4-Bromobutyl)-2,3-dihydrobenzofuran is not publicly available, this guide synthesizes data from closely related brominated and substituted benzofuran derivatives to offer predictive insights and a robust experimental framework for its characterization.

The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds.[1] Its derivatives have shown a wide range of pharmacological activities, making a detailed structural elucidation of new analogs like 5-(4-Bromobutyl)-2,3-dihydrobenzofuran crucial for understanding structure-activity relationships (SAR) and for intellectual property purposes.

Comparative Crystallographic Analysis: Insights from Structural Analogs

To anticipate the crystallographic properties of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran, we can extrapolate from the known crystal structures of several analogous compounds. The following table summarizes key crystallographic parameters from published structures of brominated benzofuran and dihydrobenzofuran derivatives.

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsReference
3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuranC₁₇H₁₅BrO₃SMonoclinicPcC-H···π, C-Br···π[2]
3-(2-bromophenylsulfonyl)-2,5,7-trimethyl-1-benzofuranC₁₇H₁₅BrO₃SMonoclinicP2₁/cC-H···π, π-π stacking, Br···O[3]
3-(4-Bromophenylsulfinyl)-2,5,7-trimethyl-1-benzofuranC₁₇H₁₅BrO₂STriclinicC-H···O, C-S···π, C-Br···π[4]
A 3,3-disubstituted-2,3-dihydro-1-benzofuranNot SpecifiedMonoclinicP2₁Not Specified[5]

Key Insights and Predictions for 5-(4-Bromobutyl)-2,3-dihydrobenzofuran:

  • Crystal System and Space Group: Based on the analogs, 5-(4-Bromobutyl)-2,3-dihydrobenzofuran is likely to crystallize in a low-symmetry system, such as monoclinic or triclinic. Common space groups for such organic molecules include P2₁/c, Pī, and Pc. The presence of the flexible bromobutyl chain may lead to more complex packing arrangements.

  • Intermolecular Interactions: The bromine atom is expected to play a significant role in the crystal packing through halogen bonding (Br···O or Br···π interactions).[2][3][4] The dihydrobenzofuran ring and the aromatic portion can participate in C-H···π and potentially π-π stacking interactions, which will influence the overall stability of the crystal lattice.[2][3][4] The flexible butyl chain may introduce van der Waals interactions as a significant packing force.

  • Conformational Flexibility: The bromobutyl side chain introduces conformational flexibility. This could lead to the possibility of polymorphism, where different crystal forms (polymorphs) with distinct physical properties could exist. Characterizing and controlling polymorphism is critical in drug development.

Experimental Protocol: Single-Crystal X-ray Diffraction

This section provides a detailed, self-validating protocol for obtaining and analyzing the crystal structure of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran.

Workflow for Single-Crystal X-ray Diffraction

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_structure Structure Solution & Refinement synthesis Synthesis of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran purification Purification (e.g., Column Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization Crystallization (Slow Evaporation, Vapor Diffusion) solvent_screening->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation (checkCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow for obtaining the single-crystal structure of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran.

Step-by-Step Methodology:

  • Synthesis and Purification:

    • Synthesize 5-(4-Bromobutyl)-2,3-dihydrobenzofuran using established synthetic routes for 2,3-dihydrobenzofurans.

    • Purify the compound to >99% purity, as confirmed by NMR and HPLC. This is a critical step as impurities can inhibit crystallization.

  • Crystal Growth:

    • Solvent Screening: Begin by screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, and mixtures thereof) to determine the compound's solubility.

    • Crystallization Techniques:

      • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a solvent in which the compound is less soluble. The vapor from the outer solvent will slowly diffuse into the inner vial, reducing the solubility and promoting crystal growth.

  • Data Collection:

    • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • Mounting: Mount the selected crystal on a suitable goniometer head.

    • Diffractometer Setup: Use a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Data Collection Strategy: Collect a series of diffraction images at different crystal orientations. The data collection strategy should aim for high completeness and redundancy.

  • Structure Solution and Refinement:

    • Data Processing: Integrate the raw diffraction images and reduce the data to a set of unique reflections with their intensities and standard uncertainties.

    • Structure Solution: Use direct methods or Patterson methods (e.g., using the SHELXT program) to determine the initial positions of the atoms.

    • Structure Refinement: Refine the atomic positions, and anisotropic displacement parameters using a full-matrix least-squares refinement program (e.g., SHELXL). Hydrogen atoms can typically be placed in calculated positions.

    • Validation: Validate the final crystal structure using software like checkCIF to ensure the model is chemically and crystallographically reasonable.

Powder X-ray Diffraction (PXRD) for Routine Analysis

While single-crystal X-ray diffraction provides the definitive molecular structure, powder X-ray diffraction (PXRD) is an indispensable tool for routine analysis, including polymorph screening, batch-to-batch consistency checks, and stability studies.

PXRD Experimental Protocol

G sample_prep Sample Preparation (Grinding) instrument_setup Instrument Setup (PXRD Diffractometer) sample_prep->instrument_setup data_collection Data Collection (Scan Range, Step Size) instrument_setup->data_collection data_analysis Data Analysis (Phase Identification, Purity) data_collection->data_analysis

Caption: Standard workflow for Powder X-ray Diffraction analysis.

Methodology:

  • Sample Preparation: Gently grind a small amount of the crystalline material to a fine, uniform powder to ensure random orientation of the crystallites.

  • Instrument Setup: Use a powder X-ray diffractometer with a standard configuration (e.g., Bragg-Brentano geometry).

  • Data Collection: Collect the diffraction pattern over a suitable 2θ range (e.g., 5-50°) with an appropriate step size and counting time.

  • Data Analysis: The resulting diffractogram serves as a fingerprint for that specific crystalline form. It can be compared to a reference pattern (if available) or used to identify different polymorphs.

Conclusion and Future Directions

This guide provides a comprehensive framework for the crystallographic and X-ray diffraction analysis of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran. By drawing comparisons with structurally related compounds, we can anticipate its crystallographic behavior, which is crucial for targeted experimental design. The detailed protocols for both single-crystal and powder X-ray diffraction offer a robust methodology for obtaining high-quality, reliable data.

For researchers in drug development, a thorough understanding of the solid-state properties of a new chemical entity is non-negotiable. The application of the principles and techniques outlined in this guide will enable the elucidation of the three-dimensional structure of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran, paving the way for a deeper understanding of its structure-activity relationship and facilitating its journey through the drug development pipeline. The next logical step would be to perform the described experiments to obtain the definitive crystal structure and to screen for potential polymorphs, which will be critical for formulation and regulatory filings.

References

  • Choi, H. D., & Lee, U. (2014). Crystal structure of 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1198. [Link]

  • Lee, U. (2014). Crystal structure of 3-(2-bromophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1003. [Link]

  • Choi, H. D., & Lee, U. (2014). 3-(4-Bromophenylsulfinyl)-2,5,7-trimethyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o869. [Link]

  • Brents, L. K., et al. (2011). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 54(15), 5480-5493. [Link]

  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 942-950. [Link]

  • Aslam, J., et al. (2018). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal for Scientific Research & Development, 6(3), 459-464. [Link]

Sources

Validation

Comparative Reactivity of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran in SN1 vs. SN2 Mechanisms: A Comprehensive Guide

Introduction In the realm of medicinal chemistry and drug development, a profound understanding of reaction mechanisms is paramount for the rational design and synthesis of novel therapeutic agents. The nucleophilic subs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of medicinal chemistry and drug development, a profound understanding of reaction mechanisms is paramount for the rational design and synthesis of novel therapeutic agents. The nucleophilic substitution reaction, a cornerstone of organic synthesis, proceeds primarily through two distinct pathways: the unimolecular (SN1) and bimolecular (SN2) mechanisms. The subtle interplay of substrate structure, nucleophile strength, solvent polarity, and the nature of the leaving group dictates the predominant pathway and, consequently, the reaction's outcome and stereochemistry.

This guide provides an in-depth comparative analysis of the reactivity of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran , a molecule of interest due to the presence of a primary alkyl halide and a potentially participating heterocyclic moiety. As researchers and drug development professionals, a comprehensive grasp of this molecule's behavior under various reaction conditions is crucial for its effective utilization in synthetic strategies. We will explore the theoretical underpinnings of its reactivity, propose robust experimental protocols for empirical investigation, and present expected data to guide laboratory work.

Theoretical Analysis of Substrate Reactivity

The reactivity of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran in nucleophilic substitution reactions is governed by several key structural features.

The Primary Alkyl Halide: A Predisposition for the SN2 Pathway

The substrate possesses a primary (1°) alkyl bromide. This characteristic strongly favors the SN2 mechanism .[1][2] The rationale for this is twofold:

  • Minimal Steric Hindrance: The carbon atom bonded to the bromine leaving group is only attached to one other carbon atom, minimizing steric bulk around the reaction center. This allows for the unhindered backside attack of a nucleophile, a prerequisite for the concerted mechanism of an SN2 reaction.[1][2]

  • Instability of the Primary Carbocation: The alternative SN1 pathway necessitates the formation of a carbocation intermediate. Primary carbocations are notoriously unstable due to the lack of stabilizing alkyl groups.[1] Consequently, the high activation energy required for the formation of a primary carbocation makes the SN1 pathway energetically unfavorable for this substrate under typical conditions.

The 2,3-Dihydrobenzofuran Moiety: Potential for Neighboring Group Participation (NGP)

While the primary nature of the alkyl halide points towards an SN2 reaction, the presence of the 2,3-dihydrobenzofuran ring introduces a fascinating possibility: Neighboring Group Participation (NGP) , also known as anchimeric assistance.[3][4][5] The ether oxygen atom in the dihydrobenzofuran ring possesses lone pairs of electrons and is positioned to potentially act as an internal nucleophile.

If NGP occurs, the reaction would proceed via a two-step mechanism that mimics an SN1 reaction in its kinetics (first-order) but with a significant rate enhancement and retention of stereochemistry. The proposed mechanism involving NGP is as follows:

  • The ether oxygen attacks the electrophilic carbon bearing the bromine atom in an intramolecular SN2-like fashion, displacing the bromide ion. This results in the formation of a cyclic oxonium ion intermediate. The formation of a five- or six-membered ring is generally favored in such intramolecular cyclizations.

  • An external nucleophile then attacks one of the carbon atoms of the cyclic oxonium ion in a second SN2 reaction, opening the ring and leading to the final product.

This participation of the neighboring group can significantly accelerate the rate of reaction compared to a similar primary alkyl halide lacking the participating group.[5]

Comparative Experimental Design

To empirically determine the dominant reaction mechanism for 5-(4-Bromobutyl)-2,3-dihydrobenzofuran and to investigate the potential for NGP, a series of comparative experiments are proposed. These experiments are designed to create conditions that favor either the SN1 or SN2 pathway and to analyze the resulting products and reaction rates.

Experimental Workflow

The overall experimental workflow is designed to systematically evaluate the reactivity of the substrate under varying conditions.

G cluster_prep Preparation cluster_reaction Reaction Conditions cluster_analysis Analysis A Synthesis of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran D SN2 Favorable Conditions: Strong Nucleophile (e.g., NaN3) in Polar Aprotic Solvent (e.g., DMF) A->D E SN1 Favorable Conditions: Weak Nucleophile (e.g., H2O, CH3COOH) in Polar Protic Solvent (e.g., aqueous formic acid) A->E B Preparation of Nucleophilic Solutions B->D B->E C Preparation of Solvent Systems C->D C->E F Reaction Monitoring (TLC, HPLC) D->F E->F G Product Isolation & Purification (Column Chromatography) F->G F->G I Kinetic Analysis (Rate Determination) F->I H Structural Characterization (NMR, IR, MS) G->H G->H

Figure 1. Experimental workflow for comparing SN1 and SN2 reactivity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran

  • Friedel-Crafts Acylation: To a solution of 2,3-dihydrobenzofuran in a suitable solvent (e.g., dichloromethane), add 4-bromobutyryl chloride and a Lewis acid catalyst (e.g., AlCl3) at 0 °C. Stir the reaction mixture until completion (monitored by TLC).

  • Clemmensen or Wolff-Kishner Reduction: The resulting ketone is then reduced to the corresponding alkane. For the Clemmensen reduction, amalgamated zinc and concentrated HCl are used. For the Wolff-Kishner reduction, hydrazine hydrate and a strong base (e.g., KOH) in a high-boiling solvent (e.g., ethylene glycol) are employed.

  • Purification: The crude product is purified by column chromatography to yield 5-(4-bromobutyl)-2,3-dihydrobenzofuran.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[1][6][7][8][9]

Protocol 2: SN2 Reaction with Sodium Azide

  • In a round-bottom flask, dissolve 5-(4-Bromobutyl)-2,3-dihydrobenzofuran (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add sodium azide (NaN3, 1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Characterize the product, 5-(4-azidobutyl)-2,3-dihydrobenzofuran, by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 3: SN1 Solvolysis in Aqueous Formic Acid

  • Dissolve 5-(4-Bromobutyl)-2,3-dihydrobenzofuran (1.0 eq) in a mixture of formic acid and water (e.g., 80:20 v/v).

  • Heat the solution at an appropriate temperature (e.g., 100 °C) and monitor the reaction by TLC or HPLC.

  • After the starting material is consumed, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate it.

  • Purify the product(s) by column chromatography.

  • Characterize the product(s), which may include the corresponding alcohol and formate ester, by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Results and Data Interpretation

The outcomes of these experiments will provide strong evidence for the predominant reaction mechanism.

Product Analysis
Reaction Condition Expected Mechanism Predicted Major Product(s) Rationale
NaN3 in DMFSN25-(4-azidobutyl)-2,3-dihydrobenzofuranStrong nucleophile and polar aprotic solvent favor a direct backside attack.[10]
Aqueous Formic AcidSN1 (if NGP occurs) or slow SN25-(4-hydroxybutyl)-2,3-dihydrobenzofuran and/or rearranged productsWeak nucleophile and polar protic solvent favor carbocation formation. The presence of rearranged products would be strong evidence for NGP.
Kinetic Data

The reaction rates under different conditions can be monitored by taking aliquots at regular intervals and analyzing them by HPLC or GC.

Experiment Variable Changed Expected Effect on Rate (SN2) Expected Effect on Rate (SN1 with NGP)
Doubling [Substrate]ConcentrationRate doublesRate doubles
Doubling [Nucleophile]ConcentrationRate doublesNo significant change
Changing Solvent from DMF to EthanolSolventRate decreasesRate may increase

Mechanistic Visualization

The proposed reaction mechanisms can be visualized using reaction coordinate diagrams.

SN2 Mechanism

SN2_Mechanism Reactants Substrate + Nu⁻ TransitionState [Nu···C···Br]⁻‡ Reactants->TransitionState ΔG‡ Products Product + Br⁻ TransitionState->Products

Figure 2. SN2 reaction pathway for 5-(4-Bromobutyl)-2,3-dihydrobenzofuran.

SN1 Mechanism with Neighboring Group Participation

SN1_NGP_Mechanism Reactants Substrate TS1 TS1‡ Reactants->TS1 ΔG1‡ Intermediate Cyclic Oxonium Ion TS1->Intermediate TS2 TS2‡ Intermediate->TS2 ΔG2‡ Products Product TS2->Products

Figure 3. SN1-like pathway with anchimeric assistance.

Conclusion

The reactivity of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran presents an intriguing case study in nucleophilic substitution reactions. While its primary alkyl halide structure strongly suggests a preference for the SN2 mechanism, the potential for anchimeric assistance from the dihydrobenzofuran ring's ether oxygen introduces the possibility of an SN1-like pathway with rate enhancement.

The experimental protocols outlined in this guide provide a systematic approach to elucidating the dominant reaction mechanism. By carefully controlling reaction conditions and analyzing the resulting products and kinetics, researchers can gain a comprehensive understanding of this molecule's behavior. This knowledge is not only of fundamental academic interest but also holds significant practical value for the strategic design of synthetic routes in drug discovery and development, where predictable and high-yielding reactions are essential. The potential for the dihydrobenzofuran moiety to act as a participating group highlights the importance of considering the entire molecular structure, not just the immediate vicinity of the reaction center, when predicting chemical reactivity.

References

  • Understanding Neighboring Group Participation. (n.d.). Scribd. Retrieved from [Link]

  • Understanding Anchimeric Assistance. (n.d.). Scribd. Retrieved from [Link]

  • 2,3-dihydrobenzofuran. (2017, October 18). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

  • Resolution of 2,3-dihydro-benzofuran-3-ols. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. (n.d.). ScienceDirect. Retrieved from [Link]

  • SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). Pharmaguideline. Retrieved from [Link]

  • Reactivity Series of Metals. (n.d.). BYJU'S. Retrieved from [Link]

  • The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. (2017, February 7). ResearchGate. Retrieved from [Link]

  • What is anchimeric assistance? (2018, February 19). Quora. Retrieved from [Link]

  • Comparing The SN1 vs Sn2 Reactions. (2025, June 24). Master Organic Chemistry. Retrieved from [Link]

  • Neighbouring group participation. (n.d.). Wikipedia. Retrieved from [Link]

  • The Reactivity Series. (2023, May 30). ChemTalk. Retrieved from [Link]

  • Reactivity series. (n.d.). Wikipedia. Retrieved from [Link]

  • Organic chemistry 17: Anchimeric assistance, epoxide transformations. (2015, March 11). CureFFI.org. Retrieved from [Link]

  • Synthesis of 5-(4-bromobutyl)-2,3-dimethyl-1,4-benzoquinone and the Solubility Test in n-Octanol/Water Partition System. (n.d.). ResearchGate. Retrieved from [Link]

  • The CX bond in alkyl halides is polar, withdrawal of electron pair towards halogen makes the carbon electron deficient, hence it becomes a good target for attack by nucleophiles. (n.d.). Course Hero. Retrieved from [Link]

  • SN1 and SN2 Reaction of Haloalkanes. (2021, July 13). BYJU'S. Retrieved from [Link]

  • In cleaving ethers with both SN1 and SN2 mechanisms possible, which occurs first? (2014, January 23). Chemistry Stack Exchange. Retrieved from [Link]

  • SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects. (2025, March 28). Patsnap Eureka. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Establishing Analytical Reference Standards for 5-(4-Bromobutyl)-2,3-dihydrobenzofuran

Section 1: The Imperative for a Well-Characterized Reference Standard In the landscape of pharmaceutical development, the journey from a novel molecule to a market-approved drug is paved with rigorous analytical scrutiny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Section 1: The Imperative for a Well-Characterized Reference Standard

In the landscape of pharmaceutical development, the journey from a novel molecule to a market-approved drug is paved with rigorous analytical scrutiny. Intermediates, such as 5-(4-Bromobutyl)-2,3-dihydrobenzofuran, are critical building blocks whose purity and identity directly influence the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Establishing a well-characterized analytical reference standard for such an intermediate is not merely a procedural step; it is the foundation of a robust quality control strategy and a prerequisite for regulatory compliance.[1][2][3]

A reference standard serves as the benchmark against which all subsequent batches of the material are measured.[2][4] It is essential for method validation, stability studies, and the accurate quantification of the intermediate and any potential impurities.[2][5] The synthesis of complex molecules like 5-(4-Bromobutyl)-2,3-dihydrobenzofuran can introduce process-related impurities, including starting materials, by-products, and degradation products.[6] A thoroughly characterized standard is paramount for developing analytical methods capable of detecting and quantifying these impurities, ensuring the consistency and safety of the manufacturing process.

This guide provides a comparative analysis of the essential analytical techniques required to qualify a primary reference standard for 5-(4-Bromobutyl)-2,3-dihydrobenzofuran, offering field-proven insights into experimental design and data interpretation for researchers and drug development professionals.

Section 2: Primary Analytical Methodologies for Qualification

The qualification of a reference standard is a multi-faceted process that relies on the integration of data from several orthogonal (different and independent) analytical techniques. This ensures a comprehensive understanding of the material's identity, purity, and properties. For a molecule like 5-(4-Bromobutyl)-2,3-dihydrobenzofuran, the three pillars of characterization are chromatographic purity, structural elucidation, and mass confirmation.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Causality & Rationale: HPLC is the cornerstone of pharmaceutical quality control for non-volatile and thermally stable compounds.[7][8] Its high resolution, reproducibility, and quantitative accuracy make it the ideal primary technique for assessing the purity of the main component and detecting non-volatile impurities. By separating the compound from its related substances, we can establish a purity value that serves as a critical quality attribute.

Detailed Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point for this type of molecule.

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A), both containing 0.1% formic acid to ensure good peak shape.

    • Gradient Example: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure run-to-run consistency.

  • Detection: UV detection at a wavelength determined by a UV scan of the main peak (e.g., 280 nm for the benzofuran chromophore).

  • Sample Preparation: Accurately weigh and dissolve the candidate standard material in a suitable solvent (e.g., Acetonitrile) to a concentration of approximately 0.5 mg/mL.[9] Filter through a 0.45 µm filter before injection.[9]

  • Injection Volume: 10 µL.

  • Purity Calculation: Purity is determined by area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Orthogonal Purity & Mass Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Rationale: Employing an orthogonal technique is critical for a self-validating system. GC is well-suited for compounds like 5-(4-Bromobutyl)-2,3-dihydrobenzofuran, which are sufficiently volatile and thermally stable.[7] It provides a different separation mechanism than HPLC, potentially revealing impurities not resolved by the liquid chromatographic method.[10] Coupling GC with a Mass Spectrometry (MS) detector provides two crucial pieces of information: an independent purity assessment and definitive mass confirmation of the parent molecule and its impurities through fragmentation patterns.[10][11][12] This is particularly useful for identifying halogenated compounds due to the characteristic isotopic pattern of bromine.[12][13]

Detailed Experimental Protocol: GC-MS Analysis
  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or TOF).

  • Column: A low-polarity capillary column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 10 minutes.

  • Inlet: Split/splitless injector at 270 °C, operated in split mode (e.g., 20:1 split ratio).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the candidate standard in a volatile solvent like Dichloromethane or Ethyl Acetate.

Definitive Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: While chromatographic methods provide purity data, they do not definitively confirm the molecular structure. NMR spectroscopy is the most powerful technique for unambiguous structural elucidation.[14][15] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H NMR) and carbon (¹³C NMR) signals, one can confirm the precise arrangement of atoms, verify the presence of the dihydrobenzofuran core and the bromobutyl chain, and identify the positions of substituents.[16][17] This provides authoritative proof of identity.

Detailed Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the candidate standard material in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), containing 0.03% Tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure sufficient spectral width to cover all expected proton signals (approx. 0-10 ppm).

    • The number of scans should be sufficient to achieve a good signal-to-noise ratio (e.g., 16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans to obtain clear signals for all carbon atoms, including quaternary carbons (e.g., 1024 scans or more).

  • Data Interpretation:

    • ¹H NMR: Confirm the number of protons and their environments by checking integrations and chemical shifts. Verify the splitting patterns (e.g., triplets and multiplets for the butyl chain, aromatic signals for the benzofuran ring).

    • ¹³C NMR: Confirm the total number of unique carbon atoms in the molecule matches the expected structure.

    • Compare the observed spectra with predicted spectra or literature data for related dihydrobenzofuran structures to confirm identity.[14][16][18]

Section 3: Comparative Analysis and Data Integration

No single technique can fully characterize a reference standard. The strength of the qualification process lies in integrating the orthogonal data from HPLC, GC-MS, and NMR.

G

The HPLC method provides the primary purity value, which is typically reported on the Certificate of Analysis. The GC-MS data serves as a crucial cross-check; a comparable purity value from GC-MS significantly increases confidence in the result. Furthermore, GC-MS confirms the molecular weight and can help identify any volatile or thermally degradable impurities. Finally, NMR provides the non-negotiable proof of structure, ensuring that the main peak observed in the chromatograms is indeed 5-(4-Bromobutyl)-2,3-dihydrobenzofuran.

Data Summary: Comparison of Analytical Techniques
Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR)
Primary Purpose Quantitative Purity AssessmentOrthogonal Purity, Mass Confirmation, Volatile Impurity AnalysisUnambiguous Structural Elucidation & Identification
Strengths High precision and accuracy for purity; suitable for non-volatile compounds; robust and widely used in QC labs.[7][8]Provides mass information for peak identification; excellent for volatile impurities; orthogonal to HPLC.[10][11]Provides definitive structural information; can identify and quantify impurities without a reference standard (qNMR).[14][15]
Limitations Requires a reference standard for impurity identification; may not resolve all co-eluting peaks.Compound must be volatile and thermally stable; potential for on-column degradation.Relatively low sensitivity compared to chromatographic methods; complex mixture analysis can be challenging.
Typical Output Chromatogram with peak areas, retention times.Total ion chromatogram, mass spectrum for each peak.¹H and ¹³C spectra showing chemical shifts, integrations, and coupling.

Section 4: Establishing and Managing the Reference Standard

Once a batch of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran has been fully characterized and deemed suitable, it is designated as the Primary Reference Standard . This process must be meticulously documented.

Certificate of Analysis (CoA): A comprehensive CoA is generated, which must include:

  • Unambiguous identification of the material.

  • Purity values from at least two orthogonal methods (e.g., HPLC and GC).[1]

  • A statement confirming the identity, supported by spectral data (links to NMR, MS spectra).[1][19]

  • Assigned purity/potency value.

  • Storage conditions and re-test date.

Qualification of Secondary Standards: For routine laboratory use, it is more practical and cost-effective to use Secondary Reference Standards . These are working standards qualified against the primary standard.[20]

G

The qualification of a secondary standard involves a reduced set of tests designed to demonstrate its equivalency to the primary standard. This typically includes a comparative HPLC analysis to confirm purity and a spectroscopic identity test (like FTIR or ¹H NMR) to confirm structure. Adherence to guidelines such as those from the International Council for Harmonisation (ICH) is essential for ensuring regulatory compliance throughout this process.[20][21]

Section 5: Conclusion

Establishing a robust analytical reference standard for 5-(4-Bromobutyl)-2,3-dihydrobenzofuran is a foundational activity in drug development that ensures analytical accuracy, batch-to-batch consistency, and regulatory compliance. It is a scientifically rigorous process that requires the logical application of orthogonal analytical techniques. By integrating high-resolution chromatographic data from HPLC and GC-MS with definitive structural information from NMR, researchers and scientists can qualify a primary reference standard with a high degree of confidence. This, in turn, enables the reliable quality control of a key pharmaceutical intermediate, ultimately safeguarding the integrity of the final drug product.

References

  • Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. (2017). Fitoterapia.
  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PMC.
  • Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. (2017). Fitoterapia.
  • Key Analytical Techniques Powering Pharmaceutical Quality Control. (2024). PharmaVED.
  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012).
  • Analytical Methodology: Validation, Verification, or Qualification – Choosing the Right Approach. (2025). Vici Health Sciences.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America.
  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). (2026).
  • Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. (2025).
  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012).
  • Comparison of analytical methods for quality control of pharmaceutical formulations containing glutathione. (1997).
  • Why Analytical Reference Standards are Critical in Pharma Research. (2025). Aquigen Bio Sciences.
  • Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022?. (2022). Journal of Pharmaceutical and Biomedical Analysis.
  • Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments.
  • Analytical Techniques Used in Quality Control of Drugs: Review. Academia.edu.
  • Pharmaceutical Reference Standards.
  • Pharmaceutical analysis in quality control. (2008). Journal of Pharmaceutical and Biomedical Analysis.
  • Method Validation Guidelines.
  • Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies. (2023). Journal of Biomolecular Structure and Dynamics.
  • Pharmaceutical Reference Standards Reference M
  • Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley r
  • Investigating the binding affinity, molecular dynamics, and ADMET properties of 2,3-dihydrobenzofuran derivatives as an inhibito. Journal of Taibah University for Science.
  • Reference Standards & Materials – Simplifying Your Labor
  • A Guide to Using Analytical Standards. (2024). LinkedIn.
  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)...
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024). Agilent.
  • Benzofuran | C8H6O | CID 9223. PubChem.
  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. PMC.
  • CN102267964A - 3-hydroxy-2,3-dihydro-benzofuran derivatives as well as synthesis method and application thereof.
  • Benzofuran(271-89-6) 1H NMR spectrum. ChemicalBook.
  • Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. (2022). University College Cork.
  • Synthesis of 5-(4-bromobutyl)-2,3-dimethyl-1,4-benzoquinone and the Solubility Test in n-Octanol. Semantic Scholar.
  • Application Note: Analysis of Benzofuran Deriv
  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.
  • Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists. AWS.
  • Synthesis of 5-(4-bromobutyl)-2,3-dimethyl-1,4-benzoquinone and the Solubility Test in n -Octanol/Water Partition System.
  • 2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, a novel antioxidant,
  • Synthesis and biological evaluation of flavonoid-based IP6K2 inhibitors. (2023). RSC Medicinal Chemistry.
  • US20220298129A1 - Preparation method of (5-fluoro-2,3-dihydrobenzofuran-4-yl)methanamine or its salt, and intermediates thereof.
  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are paramount. 5-(4-Bromobutyl)-2,3-dihydrobenzofuran, a halogenated organic compound, represents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are paramount. 5-(4-Bromobutyl)-2,3-dihydrobenzofuran, a halogenated organic compound, represents a class of molecules with significant potential in medicinal chemistry and materials science. However, its handling and disposal demand a rigorous and informed approach to ensure laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran, grounded in established safety principles for halogenated organic compounds.

I. Hazard Assessment and Risk Mitigation
  • 2,3-Dihydrobenzofuran Moiety: This component is generally considered a combustible liquid.[1]

  • Bromobutyl (Alkyl Bromide) Moiety: Alkyl bromides, such as 1-bromobutane, are often flammable, can cause skin and eye irritation, and may be harmful if ingested or inhaled.[2][3][4] They can also be toxic to aquatic life.[2][4]

Therefore, 5-(4-Bromobutyl)-2,3-dihydrobenzofuran should be handled as a hazardous substance with potential for irritation, toxicity, and flammability.

Immediate Safety Precautions:

  • Engineering Controls: All handling of this compound must be conducted in a well-ventilated chemical fume hood.[1][5] An emergency eyewash station and safety shower must be readily accessible.[5]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.

PPE CategorySpecification and Best Practices
Eye and Face Protection Chemical splash goggles and a face shield should be worn.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Always inspect gloves for integrity before use and practice proper glove removal techniques.[5]
Body Protection A flame-resistant laboratory coat should be worn over clothing that covers the body.[5]
Respiratory Protection If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5]
II. Step-by-Step Disposal Protocol

The proper disposal of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran is a multi-step process that emphasizes waste segregation and clear labeling to prevent accidental mixing and ensure compliant disposal.

1. Waste Segregation at the Source:

The cardinal rule for the disposal of this compound is segregation. As a halogenated organic compound, it must not be mixed with non-halogenated organic waste. This is because mixed waste streams can complicate the disposal process and significantly increase disposal costs.

2. Waste Collection:

  • Primary Waste Stream: All solutions and residues containing 5-(4-Bromobutyl)-2,3-dihydrobenzofuran should be collected in a designated "Halogenated Organic Waste" container.[6]

  • Solid Waste: Contaminated solid materials, such as gloves, pipette tips, and absorbent paper, must be collected in a separate, clearly labeled "Contaminated Solid Waste" container.

  • Aqueous Waste: Any aqueous solutions contaminated with 5-(4-Bromobutyl)-2,3-dihydrobenzofuran should be collected as "Aqueous Halogenated Waste." Do not dispose of this down the drain.[7]

3. Waste Container Specifications:

  • Material Compatibility: Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass bottles with secure, tight-fitting caps.

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "5-(4-Bromobutyl)-2,3-dihydrobenzofuran."[1] Do not use abbreviations or chemical formulas. The label should also include the approximate concentration and accumulation start date.

4. Storage of Waste:

Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.[6]

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.

  • Secure the Area: If safe to do so, restrict access to the spill area and eliminate all ignition sources.[1][2]

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the Hazard Assessment section.

  • Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully collect the absorbent material and any contaminated debris into a designated "Halogenated Organic Waste" container.[1][6]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

IV. Empty Container Decontamination

Empty containers that previously held 5-(4-Bromobutyl)-2,3-dihydrobenzofuran must be properly decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.

  • Collect Rinsate: The rinsate from each rinse must be collected and disposed of as "Halogenated Organic Waste."[8]

  • Deface Label: Completely remove or deface the original label on the container.

  • Final Disposal: Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

V. Ultimate Disposal

The final disposal of collected halogenated organic waste is a highly regulated process. This waste will be transported by a licensed hazardous waste disposal company to a specialized facility for high-temperature incineration.[6] This method ensures the complete destruction of the hazardous compounds.

Visual Workflow for Disposal

Caption: Disposal workflow for 5-(4-Bromobutyl)-2,3-dihydrobenzofuran.

References

  • Philip Harris. 1-BROMOBUTANE SAFETY DATA SHEET. Available at: [Link]

  • Unknown Source.
  • ResearchGate. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. Available at: [Link]

  • Unknown Source.
  • Fisher Scientific. Chemical compatibility. Available at: [Link]

  • Reed College. Hazardous Laboratory Chemicals Disposal Guide. Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-(4-Bromobutyl)-2,3-dihydrobenzofuran

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, field-tested safety and logistical protocols fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, field-tested safety and logistical protocols for handling 5-(4-Bromobutyl)-2,3-dihydrobenzofuran. Given that specific safety data for this compound is not extensively published, our recommendations are expertly synthesized from the known hazard profiles of its core structural motifs: alkyl bromides and dihydrobenzofurans. This approach ensures a conservative and highly protective operational plan.

Hazard Assessment: An Evidence-Based Profile

Understanding the potential hazards is the foundation of any safety protocol. The molecule combines a dihydrobenzofuran ring system with a brominated alkyl chain. Structurally similar compounds are known irritants and alkylating agents.[1] The dihydrobenzofuran moiety itself is classified as a skin, eye, and respiratory irritant.[2][3] Therefore, we must handle 5-(4-Bromobutyl)-2,3-dihydrobenzofuran with the assumption that it presents similar, if not additive, hazards.

The following hazard classification is projected based on analogous compounds and serves as the basis for our PPE recommendations.

Hazard Class & CategoryGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation[1][2][3]
Eye Irritation (Category 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation[1][2]
Hazardous to the Aquatic Environment - Long-term Hazard (Category 1)GHS09 (Environment)WarningH410: Very toxic to aquatic life with long lasting effects[1]

Core Directive: Mandatory Personal Protective Equipment

The selection of PPE is non-negotiable and must be based on a thorough risk assessment. The primary routes of exposure for this compound are inhalation, skin contact, and eye contact. The following table outlines the minimum required PPE.

Protection TypeSpecificationRationale and Key Considerations
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 standard) and a full-face shield when handling >50 mL.[1][4]Goggles provide a seal around the eyes to protect against splashes.[5] A face shield offers a secondary barrier against larger splashes and protects the entire face.
Hand Protection Nitrile or Neoprene gloves. Minimum thickness of 4 mil.[1]Halogenated hydrocarbons are known to attack many glove materials.[6][7] Nitrile and neoprene offer good resistance.[8] Latex gloves are unsuitable as they degrade on contact with many solvents and offer a false sense of security.[9] Always inspect gloves for integrity before use.
Body Protection Flame-resistant laboratory coat and a chemical-resistant apron for splash hazards.[1]A lab coat provides a primary barrier. An apron adds a layer of impervious protection for tasks with a higher risk of spills. Clothing must cover the body from the shoulders to below the knees.[9]
Respiratory Protection Not required for small quantities in a certified chemical fume hood. For aerosol-generating procedures or work outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[1]The chemical's vapors can irritate the respiratory system. Engineering controls (fume hood) are the primary defense. Respirators are essential when these controls are insufficient.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, procedural workflow is critical to minimizing exposure risk. This plan covers the entire lifecycle of the compound in the laboratory, from initial preparation to final disposal.

G cluster_prep 1. Pre-Operation cluster_handling 2. Handling & Use cluster_post 3. Post-Operation & Disposal prep_1 Verify Fume Hood Certification prep_2 Assemble All PPE (Goggles, Gloves, Coat) prep_3 Prepare Spill Kit (Inert Absorbent) handle_1 Don Full PPE prep_3->handle_1 Proceed to Handling handle_2 Work Inside Fume Hood handle_1->handle_2 handle_3 Ground Equipment to Prevent Static Discharge handle_2->handle_3 handle_4 Use Non-Sparking Tools for Transfers handle_3->handle_4 post_1 Decontaminate Glassware (in hood) handle_4->post_1 Experiment Complete post_2 Segregate Halogenated Waste post_1->post_2 post_3 Doff PPE in Correct Order (Gloves Last) post_2->post_3 post_4 Wash Hands Thoroughly post_3->post_4

Sources

© Copyright 2026 BenchChem. All Rights Reserved.